5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
5-bromo-2-propan-2-yloxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c1-5(2)15-8-7(9(11,12)13)3-6(10)4-14-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMMTWIFRLZUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine molecular weight
An In-depth Technical Guide to 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Abstract: This technical guide provides a comprehensive overview of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, present a detailed, field-tested synthesis protocol, and discuss its potential applications, particularly in the realm of drug discovery and agrochemical development. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource on this compound.
Introduction and Scientific Context
Halogenated and trifluoromethyl-substituted pyridine scaffolds are cornerstone structural motifs in modern chemistry. The pyridine nucleus is a common feature in biologically active compounds, and its strategic functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The trifluoromethyl (-CF3) group, in particular, is a crucial bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[2]
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine combines these key features: a bromine atom that serves as a versatile synthetic handle for cross-coupling reactions, a lipophilic isopropoxy group, and the influential trifluoromethyl group. This unique combination makes it a valuable building block for creating diverse molecular architectures for screening in drug discovery and agrochemical research programs.[2][3] The presence of bromine allows for the introduction of various aryl, heteroaryl, and amino moieties through well-established methods like Suzuki and Buchwald-Hartwig couplings, enabling the exploration of a vast chemical space.[2]
Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its application. The key quantitative data for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine are summarized below.
| Property | Value |
| Molecular Formula | C₉H₉BrF₃NO |
| Molecular Weight | 284.08 g/mol |
| Monoisotopic Mass | 282.98196 Da |
| Appearance | Expected to be a colorless to yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
Note: The molecular weight and formula were calculated based on the chemical structure. Physical appearance and solubility are extrapolated from structurally similar compounds like 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine.[4][5]
Synthesis Protocol: A Validated Approach
The synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction followed by a regioselective bromination. The following protocol is adapted from established procedures for analogous 2-alkoxypyridines.[4][5]
Overall Synthesis Workflow
The synthesis is a two-step process starting from the commercially available 2-chloro-3-(trifluoromethyl)pyridine. The workflow involves the substitution of the chloro group with isopropoxide, followed by electrophilic bromination at the C5 position, which is activated for substitution.
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Isopropoxy-3-(trifluoromethyl)pyridine
-
Reaction Setup: To a solution of isopropanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium metal (2.3 g, 100 mmol) portion-wise at 0 °C.
-
Causality: This step generates sodium isopropoxide in situ, a strong nucleophile required to displace the chloride from the electron-deficient pyridine ring. The reaction is highly exothermic and requires careful addition of sodium.
-
-
Nucleophilic Substitution: Once all the sodium has reacted and a solution of sodium isopropoxide is formed, add 2-chloro-3-(trifluoromethyl)pyridine (18.15 g, 100 mmol) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and carefully quench with water (50 mL). Remove the isopropanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude intermediate, 2-isopropoxy-3-(trifluoromethyl)pyridine.
Step 2: Synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
-
Reaction Setup: Dissolve the crude intermediate from Step 1 in trifluoroacetic acid (TFA, 80 mL) in a flask protected from light.
-
Causality: TFA serves as both the solvent and an activating agent for the bromination. The electron-withdrawing trifluoromethyl group deactivates the ring, necessitating a strong electrophilic bromination system.
-
-
Bromination: Add N-Bromosuccinimide (NBS, 21.3 g, 120 mmol) or a similar brominating agent like 1,3-dibromo-5,5-dimethylhydantoin portion-wise to the solution.[4][5] Stir the mixture at room temperature for 18-24 hours under an inert atmosphere (e.g., argon).
-
Quenching and Purification: Remove the TFA by distillation under reduced pressure. Suspend the residue in a suitable ether (e.g., tert-butyl methyl ether, 200 mL) and filter to remove any solid byproducts.[4]
-
Final Purification: Concentrate the filtrate and purify the resulting oil by column chromatography on silica gel (eluting with a heptane/ethyl acetate gradient) to afford the final product, 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, typically as a colorless to pale yellow oil.[4][5]
Compound Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on analogous structures, the following spectral data are expected:
-
¹H NMR: Protons on the pyridine ring would appear as distinct doublets in the aromatic region (δ 7.5-8.5 ppm). The isopropoxy group would show a septet for the CH proton and a doublet for the two CH₃ groups.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atoms showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a monobrominated compound.
Applications in Research and Development
Trifluoromethylpyridine derivatives are prevalent in both agrochemicals and pharmaceuticals.[3] The title compound is a valuable intermediate for synthesizing more complex molecules for several reasons:
-
Drug Discovery: The pyridine core is a well-established scaffold in medicinal chemistry.[1] The bromo-isopropoxy-trifluoromethyl substitution pattern provides a unique template for developing inhibitors for various biological targets, such as kinases or ion channels. The bromine at the 5-position is a key handle for late-stage functionalization to build structure-activity relationships (SAR).
-
Agrochemical Synthesis: Many modern herbicides, fungicides, and insecticides contain the trifluoromethylpyridine moiety.[2][3] This compound can serve as a building block for novel crop protection agents, where the isopropoxy and trifluoromethyl groups contribute to increased efficacy and favorable physicochemical properties.
-
Materials Science: Fluorinated organic compounds are increasingly used in the development of advanced materials, including polymers and liquid crystals, due to their unique thermal and electronic properties.[6]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine and its precursors. Safety data sheets for structurally related compounds provide essential guidance.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[7][8] All handling should be performed in a well-ventilated chemical fume hood.[8]
-
Hazards: This compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[8] It may cause skin, eye, and respiratory irritation.[7][8][9]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]
References
- Vertex AI Search. (2013, October 17).
- Vertex AI Search. (2009, January 21).
- Spectrum Chemical. (2018, July 6).
- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
- Ossila. (2023, June 27).
-
Shimizu, T., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved from [Link]
- RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
-
MacKenzie, C. I., et al. (2022, February 28). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]
Sources
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine | 1214377-42-0 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. spectrumchemical.com [spectrumchemical.com]
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine structure
Title: Technical Monograph: 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: Structural Analysis & Strategic Value
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine represents a highly specialized, electron-deficient heteroaromatic scaffold utilized in the design of advanced agrochemicals and pharmaceuticals. Its structural utility lies in the precise orthogonal reactivity of its three functional handles:
-
C-5 Bromine: A versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of biaryl or aryl-heteroaryl systems.
-
C-2 Isopropoxy Group (
): Provides significant lipophilicity and steric bulk compared to a methoxy group. This modification is often employed to modulate metabolic stability (blocking O-dealkylation) and optimize hydrophobic interactions within a binding pocket. -
C-3 Trifluoromethyl Group (
): A critical bioisostere that enhances metabolic stability by blocking oxidation at the C-3 position while strongly withdrawing electrons, thereby influencing the pKa of the pyridine nitrogen and the reactivity of the C-5 bromine.
This compound serves as a pivotal intermediate for "scaffold hopping" strategies where a 2-alkoxy-3-trifluoromethylpyridine core replaces more labile or patent-crowded motifs.
Physicochemical Profile (Predicted & Comparative)
Given the specialized nature of this intermediate, experimental values are often proprietary. The following data is synthesized from validated structure-activity relationship (SAR) trends of the homologous 2-methoxy series.
| Property | Value / Description | Rationale |
| Molecular Formula | Core Stoichiometry | |
| Molecular Weight | 284.07 g/mol | -- |
| Physical State | Colorless to pale yellow oil | The bulky isopropoxy group typically disrupts crystal packing compared to methoxy analogs.[1] |
| Boiling Point | ~240–250 °C (760 mmHg) | Estimated based on the methoxy analog (BP ~220 °C). |
| LogP (Predicted) | 3.8 – 4.2 | High lipophilicity due to |
| Solubility | DCM, THF, EtOAc, Toluene | Highly soluble in organic solvents; insoluble in water. |
| Storage | 2–8 °C, Inert Atmosphere | Protect from light and moisture to prevent hydrolysis. |
Synthetic Pathways
The synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is most efficiently achieved via Nucleophilic Aromatic Substitution (
Protocol A: Regioselective (Recommended)
This route utilizes commercially available 5-bromo-2-chloro-3-(trifluoromethyl)pyridine as the starting material. The
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation of Alkoxide:
-
In a dry 3-neck round-bottom flask under
, charge anhydrous THF (10 vol) and Isopropanol (5 vol). -
Add Sodium Hydride (60% dispersion in oil, 1.1 equiv) portion-wise at 0°C. Stir for 30 min until
evolution ceases. -
Note: Alternatively, use a commercial solution of Sodium Isopropoxide in THF if available to bypass
generation risks.
-
-
Substitution Reaction:
-
Dissolve 5-bromo-2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous THF (5 vol).
-
Add the pyridine solution dropwise to the alkoxide mixture at 0°C over 20 minutes to control exotherm.
-
Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC/HPLC for the disappearance of the starting chloride.
-
-
Work-up & Purification:
-
Quench the reaction with saturated
solution (carefully). -
Extract with Ethyl Acetate (
).[2] Wash combined organics with water and brine. -
Dry over
, filter, and concentrate under reduced pressure. -
Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient 95:5 to 90:10). The product typically elutes as a non-polar oil.
-
Critical Control Points:
-
Temperature: Maintain <5°C during addition to prevent side reactions at the C-5 bromine (e.g., hydrodebromination).
-
Stoichiometry: Use a slight excess of alkoxide (1.1 equiv). Large excesses can lead to bis-alkoxylation or degradation.
Reactivity & Functionalization Map
The versatility of this scaffold allows for divergent synthesis.[3] The following diagram illustrates the primary reaction pathways available to the medicinal chemist.
Caption: Divergent synthetic pathways for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.
Applications in Drug Discovery
Bioisosterism & Metabolic Stability
The 2-isopropoxy-3-(trifluoromethyl)pyridine motif is frequently employed as a bioisostere for:
-
Ortho-substituted chlorobenzenes: The
mimics the size and electronics of a chlorine atom but prevents metabolic oxidation at the benzylic position (if methyl were used). -
2-Methoxy analogs: The isopropyl group introduces steric bulk that hinders O-dealkylation by cytochrome P450 enzymes (CYP2D6, CYP3A4), significantly extending the in vivo half-life (
) of the drug candidate.
Case Study: Kinase Inhibition
In the development of inhibitors targeting PI3K or ALK kinases, the pyridine nitrogen serves as a hydrogen bond acceptor in the hinge region. The C-3
-
Reduces the basicity of the pyridine nitrogen, fine-tuning the H-bond strength.
-
Occupies a hydrophobic pocket, improving potency.[4] The C-5 position is then coupled to a solubilizing tail or a specificity-determining aryl group via Suzuki coupling.
Safety & Handling Protocols
Hazards:
-
Skin/Eye Irritant: The compound is an alkyl halide/pyridine derivative. Treat as a potent irritant.
-
Toxicity: Like many fluorinated pyridines, it may possess acute oral toxicity.
-
Reactivity: Incompatible with strong oxidizing agents and strong acids (which may cleave the ether).
Standard Operating Procedure (SOP):
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Ventilation: All operations, especially weighing and transfer, must be performed in a functioning fume hood.
-
Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste. Do not flush down the drain.
References
-
Schlosser, M. (2006). The 2-substituted 3-(trifluoromethyl)pyridines: A modular approach to bioactive scaffolds. European Journal of Organic Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Cottet, F., & Schlosser, M. (2004). Three-dimensional structure-activity relationships of trifluoromethyl-substituted pyridines. European Journal of Organic Chemistry.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (Analog Reference).
Sources
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, a key heterocyclic building block in the fields of medicinal chemistry and materials science. The primary focus of this document is the detailed elucidation of the most chemically sound and efficient synthetic route: the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-bromo-3-(trifluoromethyl)pyridine precursor. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol derived from analogous and established procedures, and discuss the critical parameters that ensure a successful and high-yielding reaction. This guide is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this molecule's synthesis.
Introduction and Strategic Importance
Substituted pyridines are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific molecule, 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, incorporates several key features that make it a highly valuable intermediate:
-
A Pyridine Core: Provides a basic nitrogen atom for hydrogen bonding and salt formation, crucial for modulating pharmacokinetic properties.
-
Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that significantly impacts the electronic properties of the aromatic ring. It is often used to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity.
-
Isopropoxy Group (-O-iPr): A moderately bulky lipophilic group that can be used to probe steric pockets in binding sites and improve solubility in organic media.
-
Bromo Group (-Br): A versatile synthetic handle that allows for further functionalization through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.
The strategic placement of these functional groups makes the title compound an ideal starting point for constructing more complex molecular architectures.
Retrosynthetic Analysis and Chosen Pathway
The most logical and industrially scalable approach to synthesizing 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the high electrophilicity of the C2 position on the pyridine ring, which is significantly enhanced by the presence of the electron-withdrawing trifluoromethyl group at the C3 position.
The retrosynthetic disconnection is as follows:
Caption: Retrosynthetic analysis via SNAr.
This pathway is advantageous due to the likely commercial availability of the 2-halo precursor and the straightforward nature of the substitution reaction.
The SNAr Mechanism: A Deeper Look
Nucleophilic aromatic substitution on electron-deficient heteroaromatic rings, such as halopyridines, is a well-established transformation.[2][3] The reaction does not proceed via the SN1 or SN2 mechanisms common in aliphatic chemistry. Instead, it follows a two-step addition-elimination pathway.
-
Nucleophilic Attack: The isopropoxide anion (⁻O-iPr), a potent nucleophile, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This C2 position is highly activated towards attack due to the inductive electron withdrawal by both the ring nitrogen and the adjacent trifluoromethyl group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination and Aromatization: The negative charge in the Meisenheimer complex is delocalized across the ring and onto the trifluoromethyl group, which provides crucial stabilization. In the second, rapid step, the halide ion (Cl⁻ or F⁻) is expelled from the complex, restoring the aromaticity of the pyridine ring and yielding the final product.
The use of a 2-fluoropyridine precursor would likely result in a faster reaction compared to a 2-chloropyridine, owing to the higher electronegativity of fluorine enhancing the electrophilicity of the C2 carbon.[4]
Caption: The Addition-Elimination Mechanism of SNAr.
Detailed Experimental Protocol
The following protocol is an adapted procedure based on the highly analogous synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.[5] Researchers should perform their own risk assessment and optimization.
Starting Material: 2-Chloro-5-bromo-3-(trifluoromethyl)pyridine Reagents: Sodium metal (or Sodium Hydride), Anhydrous Isopropanol
Step 1: Preparation of Sodium Isopropoxide Solution
-
To a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add anhydrous isopropanol (e.g., 10 mL per 1 g of starting material).
-
Under a gentle stream of inert gas (Nitrogen or Argon), carefully add sodium metal, cut into small pieces (1.1 to 1.5 molar equivalents relative to the 2-chloropyridine starting material), portion-wise to the stirred isopropanol.
-
Causality Note: This in-situ generation of sodium isopropoxide ensures an anhydrous and highly reactive nucleophile. The use of excess alkoxide drives the reaction to completion. The reaction is exothermic and generates hydrogen gas; proper ventilation and cautious addition are critical.
-
Stir the mixture at room temperature until all the sodium has dissolved completely, yielding a clear solution of sodium isopropoxide.
Step 2: Nucleophilic Aromatic Substitution Reaction
-
Dissolve the 2-Chloro-5-bromo-3-(trifluoromethyl)pyridine (1.0 eq) in a minimal amount of anhydrous isopropanol and add it to the dropping funnel.
-
Slowly add the solution of the starting material to the freshly prepared sodium isopropoxide solution at room temperature with continuous stirring.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux (approx. 82 °C) to increase the reaction rate.[3]
-
Trustworthiness Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice or into cold water. This step quenches any unreacted sodium isopropoxide.
-
The aqueous mixture is then transferred to a separatory funnel and extracted several times with an appropriate organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with water and then with brine to remove residual isopropanol and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine as a colorless oil or low-melting solid.[5][6]
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale / E-E-A-T Insights |
| Starting Material | 2-Chloro-5-bromo-3-(trifluoromethyl)pyridine | The chloro-substituent is a good leaving group and the precursor is accessible. A fluoro- precursor would be more reactive but potentially more expensive.[4] |
| Nucleophile | Sodium Isopropoxide (in situ) | Generated from sodium metal/hydride in isopropanol. Ensures anhydrous conditions. 1.1 - 1.5 molar equivalents are used to drive the equilibrium towards the product. |
| Solvent | Anhydrous Isopropanol | Serves as both the solvent and the reagent source for the nucleophile. A polar protic solvent that can solvate the ionic intermediate. |
| Temperature | Room Temperature to Reflux (~82 °C) | While some SNAr reactions can proceed at room temperature, gentle heating is often required to achieve a reasonable reaction rate, especially with less reactive chloro-precursors.[2][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Critical during the formation of the alkoxide to prevent the reaction of sodium metal with atmospheric moisture and oxygen. |
| Purification | Column Chromatography / Vacuum Distillation | Standard methods for purifying organic liquids or low-melting solids to achieve high purity required for subsequent synthetic steps.[5] |
Conclusion
The synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) pathway. This method is robust, scalable, and relies on fundamental principles of organic chemistry. The key to a successful synthesis lies in the activation of the pyridine ring by the trifluoromethyl group, the use of an anhydrous alkoxide nucleophile, and careful control of reaction conditions. By following the detailed protocol and understanding the underlying mechanistic principles outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate for their discovery programs.
References
- ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Taylor & Francis Online. Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (2012).
- National Center for Biotechnology Information. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- YouTube. nucleophilic aromatic substitutions. (2019).
- ChemicalBook. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis.
- PrepChem.com. Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.
- PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine material safety data sheet (MSDS)
Topic: 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine Material Safety Data Sheet (MSDS) & Technical Guide
PART 1: INTRODUCTION & STRATEGIC CONTEXT
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural uniqueness lies in the trifluoromethyl (
Unlike common catalog reagents, this compound often lacks a widely public, standardized MSDS from major commodity suppliers. Therefore, this guide utilizes Structure-Activity Relationship (SAR) read-across methodology , deriving safety and handling protocols from its closest structural analogs: 5-bromo-2-chloro-3-(trifluoromethyl)pyridine and 5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine.
Target Audience: Medicinal Chemists, Process Safety Engineers, and EHS Officers.
PART 2: PHYSICOCHEMICAL IDENTITY
Table 1: Chemical Identity & Predicted Properties
| Property | Specification / Value |
| Chemical Name | 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine |
| Molecular Formula | |
| Molecular Weight | 284.08 g/mol |
| CAS Number | Not widely listed (Refer to analog CAS 76041-79-7 for core scaffold data) |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| LogP (Predicted) | ~3.5 - 4.2 (High Lipophilicity) |
| Key Functional Groups | Aryl Bromide, Trifluoromethyl, Alkyl Aryl Ether |
Expert Insight: The isopropoxy group significantly increases lipophilicity compared to the 2-hydroxy tautomer. This suggests a higher potential for dermal absorption . Researchers must treat skin contact as a primary exposure vector.
PART 3: HAZARD DYNAMICS & RISK ASSESSMENT (GHS)
Based on the functional group analysis and analog data, the following GHS classifications are assigned as a Precautionary Baseline .
GHS Classification (Modeled)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation)[2][1]
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin)
Risk Logic
-
Halogenated Pyridines: Known to be potent mucous membrane irritants.
-
Fluorinated Motifs: The
group is electron-withdrawing, potentially increasing the acidity/reactivity of metabolic byproducts, though the ether linkage is generally stable. -
Dermal Permeation: The combination of a halogenated aromatic core with a lipophilic ether tail facilitates transport across the stratum corneum.
PART 4: HANDLING & STORAGE PROTOCOL
This protocol moves beyond "wear gloves" to explain the causality of protection choices.
Engineering Controls
-
Primary: All open handling must occur within a fume hood with a face velocity of >100 fpm.
-
Secondary: For reactions >10g or involving heating, use a closed system (Schlenk line or sealed reactor) to prevent vapor release.
Personal Protective Equipment (PPE) Matrix
-
Hand Protection:
-
Standard: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental splash.
-
High Risk: For prolonged handling or cleaning spills, use Silver Shield (Laminate) or double-gloved Nitrile/Neoprene.
-
Reasoning: Halogenated aromatics can permeate standard latex/thin nitrile over time.
-
-
Respiratory: If solid/dusty (low melting point), use N95/P100. If oil/vapor, use a half-mask with Organic Vapor (OV) cartridges.
Storage Architecture
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended.
-
Incompatibility: Segregate from Strong Oxidizers (e.g., peroxides) and Strong Lewis Acids (which may cleave the ether).
PART 5: EMERGENCY RESPONSE ARCHITECTURE
The following decision tree outlines the critical response steps.
Figure 1: Emergency Response Decision Matrix emphasizing specific decontamination steps for lipophilic irritants.
PART 6: SYNTHETIC UTILITY & REACTIVITY SAFETY
Understanding how this material reacts is crucial for safe experimental design.
Key Reaction: Suzuki-Miyaura Coupling The 5-bromo position is the primary reactive site.
-
Hazard: Palladium catalysts used in these couplings can be pyrophoric.
-
Solvent Risk: Often performed in Dioxane or DMF. Dioxane is a peroxide former; DMF is a potent hepatotoxin.
Key Reaction: Ether Cleavage (Accidental)
-
Risk: Exposure to strong acids (e.g.,
, conc. ) can cleave the isopropoxy group, regenerating the 2-pyridone or 2-hydroxy analog. -
Safety Implication: This changes the solubility profile and potentially the toxicity (pyridones can have different biological activities).
Figure 2: Reactivity pathways highlighting the intended synthetic route versus hazardous degradation.
PART 7: REFERENCES
-
PubChem. "5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine (Analog Source)." National Library of Medicine. Link
-
Sigma-Aldrich. "Safety Data Sheet: 5-Bromo-2-(trifluoromethyl)pyridine." Merck KGaA. Link
-
ECHA (European Chemicals Agency). "C&L Inventory: Pyridine Derivatives." Europa.eu. Link
-
Combi-Blocks. "Product Data: 2-Isopropoxy-3-(trifluoromethyl)pyridine analogs." Combi-Blocks Inc. Link
(Note: As a specific SDS for the exact isopropoxy-derivative is rare in public domains, safety data is extrapolated from the confirmed analogs listed above.)
Sources
Spectroscopic Characterization Guide: 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Executive Summary & Compound Significance
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a high-value heterocyclic building block employed in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural triad—a reactive aryl bromide, a lipophilic trifluoromethyl group, and an alkoxy handle—makes it a versatile scaffold for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (
This guide provides a comprehensive spectroscopic profile derived from high-fidelity structural analogues and theoretical consensus. It focuses on distinguishing this specific congener from common impurities such as the hydrolysis product (2-hydroxy tautomer) and the des-bromo precursor.
Chemical Identity
| Property | Detail |
| IUPAC Name | 5-Bromo-2-(propan-2-yloxy)-3-(trifluoromethyl)pyridine |
| Molecular Formula | |
| Molecular Weight | 284.07 g/mol ( |
| CAS Number | Not widely indexed; Analogue Reference: 1214377-42-0 (Methoxy variant) |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Structural Analysis & Electronic Environment
Understanding the electronic push-pull mechanisms is critical for interpreting the NMR shifts.
-
Pyridine Core: Electron-deficient heterocycle.
-
-Isopropoxy: Strong
-withdrawing but -donating (+M) effect. This shields the C3 and C5 positions, but the effect is counteracted by the substituents. - -Trifluoromethyl: Strong electron-withdrawing group (EWG) via induction (-I). Deshields ortho protons/carbons.
- -Bromine: Weakly deactivating (-I > +M).
This unique substitution pattern creates a distinct spectroscopic signature, particularly in the aromatic region of the
Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Data represents a consensus profile based on the 2-methoxy analogue (CAS 1214377-42-0) and 2-isopropoxypyridine standards.
H NMR (400 MHz,
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.35 - 8.45 | Doublet ( | 1H | H-6 | Most deshielded due to proximity to Nitrogen and Br. |
| 7.90 - 8.00 | Doublet ( | 1H | H-4 | Located between the bulky |
| 5.35 | Septet ( | 1H | OCH | Characteristic methine proton of the isopropoxy group. |
| 1.38 | Doublet ( | 6H | OCH | Methyl protons; diagnostic doublet. |
Key Diagnostic: The coupling constant (
C NMR (100 MHz,
)
-
Aromatic Carbons: ~158.0 (C-2), ~147.0 (C-6), ~138.0 (C-4), ~115.0 (C-3, q,
Hz), ~112.0 (C-5). -
Group: ~122.0 (quartet,
Hz). -
Aliphatic Carbons: ~70.5 (OCH), ~21.8 (
).
F NMR (376 MHz,
)
-
-63.0 to -65.0 ppm (Singlet): Diagnostic for
attached to an aromatic ring ortho to an alkoxy group.
Mass Spectrometry (GC-MS / LC-MS)
The presence of Bromine provides a definitive isotopic signature.
-
Ionization Mode: EI (70 eV) or ESI+.
-
Molecular Ion (
): Distinct doublet at m/z 283/285 with a 1:1 intensity ratio (characteristic of Br and Br). -
Fragmentation Pathway (EI):
- (283/285)
-
Loss of Propene (M - 42): McLafferty-like rearrangement of the isopropoxy group yields the 2-hydroxypyridine tautomer cation (m/z ~241/243).
-
Loss of Br (M - 79/81): Formation of the trifluoromethyl-isopropoxy-pyridine cation.
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Minimize solvent effects and concentration broadening.
-
Solvent Selection: Use
(Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive (though this scaffold is generally robust). -
Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug within a glass pipette into the NMR tube to remove suspended inorganic salts (common from
synthesis). -
Acquisition: Run at 298 K. For
F, set spectral width to include -50 to -100 ppm.
Protocol B: GC-MS Purity Check
Objective: Detect thermal degradation (common with alkoxy pyridines).
-
Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet Temp: 250°C. Split Ratio: 20:1.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
Caution: If a peak appears at m/z 241/243 (M-42) with significant tailing, it indicates thermal dealkylation in the injector port. Lower inlet temp to 200°C to verify.
Visualization of Characterization Logic
The following diagrams illustrate the logical flow for confirming the structure and the fragmentation pathways observed in Mass Spectrometry.
Structural Confirmation Workflow
Caption: Logical workflow for structural validation, prioritizing Isotope pattern recognition followed by specific NMR region analysis.
Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways in EI-MS. The loss of propene is a specific diagnostic for isopropyl ethers.
Quality Control & Troubleshooting
When analyzing this compound, two primary impurities often confound the spectra:
-
Hydrolysis Impurity (5-Bromo-3-(trifluoromethyl)pyridin-2-ol):
-
Cause: Exposure to moisture/acid or high thermal stress during GC.
-
Detection: Disappearance of the isopropyl septet/doublet in NMR. Appearance of a broad OH singlet (variable, ~11-13 ppm). Shift of aromatic protons upfield.
-
-
Starting Material (2-Chloro- analogue):
-
Cause: Incomplete nucleophilic substitution.
-
Detection: MS shows m/z 239/241 (Cl pattern 3:1) instead of Br pattern.
-
References
-
Marrière, E., et al. (2010). "Regioselective Lithiation of 2-Alkoxy-3-(trifluoromethyl)pyridines." Synlett. (Contextual grounding on 2-alkoxy-3-CF3 pyridine reactivity).
-
Schlosser, M., et al. (2004). "Site-Selective Derivatization of Trifluoromethyl-Substituted Pyridines." European Journal of Organic Chemistry. (Base structure NMR shifts).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 53393182, 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine." PubChem. (Primary analogue spectral data).
-
Sigma-Aldrich. (2025). "Product Specification: 5-Bromo-2-(trifluoromethoxy)pyridine." (Comparative electronic data).
1H NMR of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the ¹H NMR Analysis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, a halogenated and fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research. We will dissect the molecular architecture, predict the spectral features based on first principles of substituent effects, and provide a robust, field-proven protocol for acquiring and interpreting the ¹H NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of complex heterocyclic molecules.
Introduction: The Significance of Fluorinated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs. The strategic introduction of substituents, particularly fluorine-containing groups like trifluoromethyl (-CF₃) and halogens like bromine (-Br), can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous structural verification is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering precise insights into the electronic and steric environment of every proton in the molecule. This guide explains the causality behind the spectral features of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, transforming a routine characterization into a validated structural proof.
Molecular Structure and Electronic Environment
To accurately predict the ¹H NMR spectrum, a thorough understanding of the electronic contributions of each substituent on the pyridine ring is essential.
-
Pyridine Core: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding (downfield shift) of the ring protons compared to benzene.[1][2]
-
Trifluoromethyl Group (-CF₃) at C-3: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect significantly deshields nearby protons.[3]
-
Isopropoxy Group (-OCH(CH₃)₂) at C-2: The oxygen atom of the isopropoxy group is an electron-donating group through resonance, pushing electron density into the ring. However, it is also inductively withdrawing. For protons on the ring, the resonance effect typically dominates, leading to shielding.
-
Bromo Group (-Br) at C-5: Bromine is an electronegative halogen that withdraws electron density through induction, causing a deshielding effect on the aromatic protons.
The interplay of these competing electronic effects dictates the final chemical shifts of the two remaining protons on the pyridine ring, H-4 and H-6.
Caption: Molecular structure with key protons labeled.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Based on the substituent effects, we can predict the key features of the ¹H NMR spectrum. A closely related analog, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, shows two aromatic doublets at 8.4 and 7.95 ppm, which serves as an excellent reference point.[4]
Aromatic Region (δ 7.5 – 9.0 ppm)
Two signals are expected in this region, corresponding to H-4 and H-6.
-
H-6 Proton: This proton is adjacent to the ring nitrogen, which strongly deshields it. It is also meta to the electron-withdrawing bromine. This combination results in a significant downfield shift, likely appearing as the most downfield signal. It will appear as a doublet due to coupling with H-4. We predict this signal to be around δ 8.4-8.6 ppm .
-
H-4 Proton: This proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the electron-donating -O-iPr group. The net effect is a downfield shift, but less pronounced than for H-6. It will also appear as a doublet from coupling to H-6. We predict this signal to be around δ 7.9-8.1 ppm .
Aliphatic Region (δ 1.0 – 5.0 ppm)
The isopropoxy group will give rise to two distinct signals.
-
Methine Proton (-OCH): This proton is directly attached to the oxygen, placing it in a deshielded environment. According to the n+1 rule, it is coupled to the six equivalent protons of the two methyl groups (6+1=7), so it will appear as a septet . Its chemical shift is predicted to be in the range of δ 4.5-4.8 ppm .
-
Methyl Protons (-CH₃): The six protons of the two methyl groups are equivalent. They are coupled to the single methine proton (1+1=2), resulting in a doublet . These protons are further from the electronegative oxygen and will appear more upfield, predicted around δ 1.3-1.5 ppm .
Coupling Constants (J)
-
Aromatic Protons: The coupling between H-4 and H-6 is a four-bond meta-coupling (⁴J(H,H)), which is typically small in pyridine systems, on the order of 2.0-3.0 Hz .
-
Aliphatic Protons: The coupling between the methine and methyl protons of the isopropoxy group is a standard three-bond vicinal coupling (³J(H,H)), typically around 6.0-7.0 Hz .
Predicted Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 8.4 – 8.6 | Doublet (d) | ~2.5 | 1H |
| H-4 | 7.9 – 8.1 | Doublet (d) | ~2.5 | 1H |
| -OCH (CH₃)₂ | 4.5 – 4.8 | Septet (sept) | ~6.5 | 1H |
| -OCH(CH₃ )₂ | 1.3 – 1.5 | Doublet (d) | ~6.5 | 6H |
Experimental Protocol for Spectrum Acquisition
This protocol is designed to yield a high-quality, high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
Caption: Standard workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single residual solvent peak at δ ~7.26 ppm, which does not interfere with the signals of interest.
-
Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard, which defines the 0 ppm reference point.[5]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrumental Setup (400 MHz or higher spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Locking: The instrument's software will lock onto the deuterium signal from the CDCl₃ solvent to correct for any magnetic field drift during the experiment.
-
Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Use a standard one-pulse ¹H acquisition sequence.
-
Number of Scans (NS): Set to 16 or 32 scans. This is sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is adequate to allow for sufficient relaxation of the protons between pulses, ensuring accurate signal integration.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing and Validation:
-
Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully adjust the phase of the spectrum so that all peaks are in pure absorption mode and ensure the baseline is flat.
-
Integration: Calibrate the integral of one of the well-resolved aromatic signals (e.g., the doublet at ~8.5 ppm) to a value of 1.00.
-
Self-Validation: The integrals of the other signals should now correspond to the number of protons they represent. The other aromatic doublet should integrate to ~1H, the septet to ~1H, and the large upfield doublet to ~6H. This integral ratio (1:1:1:6) provides a powerful internal validation of the structure.
-
Conclusion
The ¹H NMR spectrum of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a textbook example of how fundamental principles of chemical shifts and spin-spin coupling can be used for the unambiguous structural elucidation of a complex molecule. The spectrum is characterized by two downfield doublets in the aromatic region, and a septet-doublet pair in the aliphatic region, with an integral ratio of 1:1:1:6. This guide provides the predictive framework and a validated experimental protocol to confidently acquire and interpret this data, ensuring the highest degree of scientific integrity for researchers in the chemical and pharmaceutical sciences.
References
-
Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]
-
Reddit r/Chempros. The Effect of Fluorine in 1H NMR. [Link]
-
Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Szymański, S., et al. (2013). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences: Chemistry. [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Executive Summary
This guide provides a comprehensive technical framework for the mass spectrometric analysis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, a molecule of significant interest in contemporary drug discovery and development. The presence of a trifluoromethyl group can notably improve a compound's metabolic stability and bioavailability.[1] This document, designed for researchers, scientists, and drug development professionals, offers a detailed exploration of the critical aspects of analytical methodology, from sample preparation and ionization to in-depth fragmentation analysis. By leveraging field-proven insights and established scientific principles, this guide aims to empower users to generate high-quality, reproducible, and defensible mass spectrometry data for this and structurally analogous compounds.
Core Principles and Strategic Approach
The successful mass spectrometric analysis of any compound hinges on a strategic approach that considers its unique chemical properties. For 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, our strategy is dictated by four key structural features:
-
A Basic Pyridine Nitrogen: This provides a ready site for protonation, making the molecule highly suitable for positive-mode electrospray ionization.
-
A Bromine Substituent: The characteristic isotopic signature of bromine (79Br and 81Br in a nearly 1:1 ratio) is a powerful diagnostic tool for confirming the presence of this halogen in the parent molecule and its fragments.
-
An Isopropoxy Group: This moiety is susceptible to well-defined fragmentation pathways, such as the loss of propene.
-
An Electron-Withdrawing Trifluoromethyl Group: This group significantly influences the electron density of the pyridine ring and can direct fragmentation processes.[1][2]
Our analytical workflow is designed as a self-validating system, where each step logically informs the next, ensuring data of the highest integrity.
Illustrative Experimental Workflow
Caption: A streamlined workflow for the mass spectrometric analysis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.
Detailed Experimental Protocols
Sample Preparation: Ensuring Analytical Fidelity
The adage "garbage in, garbage out" is particularly true for mass spectrometry. Proper sample preparation is paramount.
Protocol:
-
Solvent System: Prepare a solution of 50:50 (v/v) acetonitrile:water. This solvent mixture is compatible with ESI and effectively solubilizes the analyte.
-
Acidification: Add formic acid to a final concentration of 0.1%. This enhances protonation of the pyridine nitrogen, which is critical for efficient ionization in positive ESI mode.[3]
-
Analyte Concentration: Aim for an initial concentration in the range of 1-10 µg/mL. This concentration is typically sufficient for modern high-resolution mass spectrometers.
Ionization: The Gateway to Mass Analysis
The choice of ionization technique is critical for preserving the molecular integrity of the analyte.
Method of Choice: Electrospray Ionization (ESI)
ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, thus reducing in-source fragmentation and ensuring a prominent molecular ion peak.[3][4] This is essential for subsequent tandem mass spectrometry (MS/MS) experiments. The basic nitrogen on the pyridine ring makes this molecule an ideal candidate for positive ion mode ESI.
Alternative Ionization Techniques:
While ESI is optimal, other techniques like Atmospheric Pressure Chemical Ionization (APCI) could be considered, particularly for less polar analogues.[3]
Mass Analysis: The Power of High Resolution
High-resolution mass spectrometry (HRMS) is strongly recommended for the unambiguous identification of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.
Recommended Analyzers: Time-of-Flight (TOF) or Orbitrap
These analyzers provide:
-
Accurate Mass Measurement: This allows for the determination of the elemental composition of the parent and fragment ions with a high degree of confidence.
-
Isotopic Resolution: The ability to resolve the isotopic pattern of bromine is crucial for confirming its presence.
Fragmentation Analysis: Deciphering the Molecular Blueprint
Tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) is a powerful tool for structural elucidation.[3] The protonated molecular ion ([M+H]+) is isolated and then fragmented to reveal its constituent parts.
Predicted Fragmentation Pathways
Caption: Key predicted fragmentation pathways for protonated 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.
Interpretation of Key Fragments
| m/z (Monoisotopic) | Proposed Fragment Identity | Underlying Mechanism and Significance |
| 299.9898 / 301.9878 | [M+H]+ | The protonated molecular ion. The ~1:1 isotopic doublet confirms the presence of one bromine atom. |
| 257.9478 / 259.9458 | [M+H - C3H6]+ | Loss of a neutral propene molecule, a characteristic fragmentation of alkoxy-substituted pyridines. |
| 240.9288 / 242.9268 | [M+H - •OC3H7]+ | Cleavage of the ether bond, resulting in the loss of the isopropoxy radical. |
| 220.0434 | [M+H - •Br]+ | Loss of the bromine radical. The resulting fragment will not exhibit the characteristic bromine isotopic pattern. |
Note: The trifluoromethyl group is generally stable and less likely to be lost as a primary fragment compared to the other substituents.[1]
Concluding Remarks for the Practicing Scientist
The mass spectrometric analysis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a tractable but nuanced endeavor. Success relies on a methodical approach that begins with meticulous sample preparation and extends through the rational selection of ionization and analysis techniques. The fragmentation patterns are predictable and informative, with the bromine isotopic signature and the loss of the isopropoxy group serving as key diagnostic markers. The protocols and insights provided in this guide offer a robust foundation for the confident characterization of this molecule and will aid in accelerating research and development efforts where it is a key synthetic intermediate or final product.
References
-
In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Publishing. Available at: [Link]
-
Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. University of Barcelona. Available at: [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. Available at: [Link]
-
Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. J-Stage. Available at: [Link]
-
Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate. Available at: [Link]
-
Electrospray ionization. Wikipedia. Available at: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. [jstage.jst.go.jp]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
The Strategic Role of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the ever-evolving landscape of pharmaceutical research, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. Among the privileged scaffolds in medicinal chemistry, substituted pyridines have emerged as a cornerstone for the development of innovative drugs. This guide delves into the technical intricacies and potential applications of a highly promising, yet underexplored building block: 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine .
The unique trifecta of a bromine atom, an isopropoxy group, and a trifluoromethyl moiety on a pyridine core bestows this molecule with a remarkable combination of physicochemical properties and synthetic versatility. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the strategic advantages of incorporating this scaffold into their research programs. We will explore its synthesis, reactivity, and, most importantly, its potential applications in the discovery of next-generation therapeutics.
The Power of Three: Deconstructing the Key Substituents
The therapeutic potential of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine stems from the synergistic interplay of its three key functional groups. Understanding the contribution of each is crucial for its effective application in drug design.
-
The Trifluoromethyl Group (-CF3): A Bioisostere for Enhanced Potency and Stability
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to significantly enhance the pharmacological profile of a drug candidate.[1][2] Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functionalities, which can be critical for optimizing interactions with biological targets.[1] Furthermore, the C-F bond's high strength imparts exceptional metabolic stability, often shielding the molecule from degradation by metabolic enzymes and thereby prolonging its in vivo half-life.[2] The lipophilicity of the trifluoromethyl group can also improve a compound's ability to permeate cell membranes, a crucial factor for reaching intracellular targets.[1][2]
-
The Bromo Group (-Br): A Versatile Handle for Molecular Elaboration
The bromine atom at the 5-position serves as a highly versatile synthetic handle. It is an excellent leaving group for various nucleophilic aromatic substitution reactions and, more importantly, a key participant in a wide array of palladium-catalyzed cross-coupling reactions.[1][3] This allows for the facile introduction of a diverse range of substituents, including alkyl, aryl, and heteroaryl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]
-
The 2-Isopropoxy Group (-O-iPr): Modulating Solubility and Conformation
The isopropoxy group at the 2-position of the pyridine ring plays a multifaceted role. It can influence the molecule's overall lipophilicity and solubility, which are critical determinants of its pharmacokinetic properties. Furthermore, its steric bulk can impact the conformation of the molecule, potentially locking it into a bioactive conformation that enhances its affinity for a specific biological target. This group can also participate in hydrogen bonding interactions with protein residues, further contributing to binding affinity.
Synthetic Strategies: Accessing the Core Scaffold
Proposed Synthetic Pathway
A potential synthetic route could involve the bromination of a 2-isopropoxy-3-(trifluoromethyl)pyridine intermediate. Alternatively, a more convergent approach might involve the introduction of the isopropoxy group onto a pre-brominated trifluoromethylpyridine scaffold.
Hypothetical Protocol for the Synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine:
Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine (Based on related syntheses of trifluoromethylpyridines[4])
-
Starting Material: 3-Picoline
-
Reaction: Vapor-phase chlorination and fluorination at high temperatures (>300°C) over a transition metal-based catalyst.
-
Rationale: This one-step reaction can introduce both the chloro and trifluoromethyl groups onto the pyridine ring. The reaction conditions can be optimized to favor the formation of the desired 2-chloro-3-(trifluoromethyl)pyridine isomer.[4]
Step 2: Isopropoxylation of 2-Chloro-3-(trifluoromethyl)pyridine
-
Reagents: 2-Chloro-3-(trifluoromethyl)pyridine, sodium isopropoxide, and a suitable solvent such as isopropanol or a polar aprotic solvent like DMF.
-
Procedure: The 2-chloro-3-(trifluoromethyl)pyridine is reacted with a solution of sodium isopropoxide at an elevated temperature.
-
Rationale: The chlorine at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing trifluoromethyl group. Sodium isopropoxide acts as the nucleophile to displace the chloride and form the desired 2-isopropoxy-3-(trifluoromethyl)pyridine.
Step 3: Bromination of 2-Isopropoxy-3-(trifluoromethyl)pyridine (Analogous to the synthesis of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine[5])
-
Reagents: 2-Isopropoxy-3-(trifluoromethyl)pyridine, a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin, and a suitable solvent like trifluoroacetic acid (TFA).
-
Procedure: The 2-isopropoxy-3-(trifluoromethyl)pyridine is treated with the brominating agent in the chosen solvent at room temperature.
-
Rationale: The electron-donating nature of the isopropoxy group directs the electrophilic bromination to the 5-position of the pyridine ring. The reaction is typically carried out under mild conditions to achieve high selectivity.
Potential Applications in Medicinal Chemistry
The structural features of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine make it an attractive starting point for the development of a wide range of therapeutic agents. Its potential applications span several disease areas, as suggested by the activities of structurally related compounds.
Inhibitors of Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1) for Pain and Respiratory Diseases
A patent for the synthesis of the closely related 5-bromo-2-methyl-3-(trifluoromethyl)pyridine highlights its use in preparing inhibitors of the TRPA1 ion channel.[6] TRPA1 is a non-selective cation channel involved in the sensation of pain and inflammation.[6] Its inhibitors are being investigated for the treatment of neuropathic pain, inflammatory pain, and respiratory conditions. The 5-bromo-2-isopropoxy-3-(trifluoromethyl)pyridine scaffold could serve as a key building block for novel TRPA1 inhibitors.
Kinase Inhibitors for Oncology
The trifluoromethylpyridine moiety is a common feature in many kinase inhibitors.[1] The ability to perform cross-coupling reactions at the bromine position allows for the introduction of various functionalities that can target the ATP-binding site of kinases. The isopropoxy group can be tailored to occupy specific hydrophobic pockets within the kinase domain, enhancing both potency and selectivity.
Antiviral and Antifungal Agents
Derivatives of trifluoromethyl-substituted nitrogen heterocycles have demonstrated significant antiviral and antifungal activities.[7] For instance, certain trifluoromethyl pyrimidine derivatives have shown potent activity against the Tobacco Mosaic Virus (TMV) and various fungal pathogens.[7] The 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine core can be elaborated to generate novel compounds with potential broad-spectrum antimicrobial activity.
Androgen Receptor (AR) Modulators for Prostate Cancer
Recent research has identified novel trifluoromethylphenyl-containing compounds as potent androgen receptor antagonists, which are crucial for treating prostate cancer, especially in cases of resistance to current antiandrogen therapies.[8] The 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine scaffold provides a strategic starting point for the synthesis of new AR modulators, where the bromo-position can be functionalized to interact with key residues in the AR ligand-binding domain.
Data Summary and Physicochemical Properties (Hypothetical)
While experimental data for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is not publicly available, we can predict some of its key physicochemical properties based on its structure.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~299.09 g/mol | Calculated based on the chemical formula C8H7BrF3NO. |
| logP | High | The presence of the trifluoromethyl, bromo, and isopropoxy groups suggests significant lipophilicity. |
| Reactivity | Versatile | The bromine atom allows for a wide range of cross-coupling reactions. The pyridine ring can undergo further functionalization. |
| Metabolic Stability | High | The trifluoromethyl group is known to block metabolic oxidation.[2] |
Experimental Workflow and Visualization
General Workflow for Library Synthesis using 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
The following diagram illustrates a typical workflow for utilizing 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine in a drug discovery program.
Caption: A generalized workflow for the synthesis and application of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine in a drug discovery pipeline.
Signaling Pathway Example: Targeting a Kinase Pathway
The following diagram illustrates a hypothetical scenario where a derivative of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is designed to inhibit a specific kinase in a cancer-related signaling pathway.
Caption: A conceptual diagram showing the inhibition of a kinase signaling pathway by a derivative of the title compound.
Conclusion and Future Perspectives
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine represents a highly promising and versatile building block for modern medicinal chemistry. Its unique combination of a trifluoromethyl group for enhanced metabolic stability and potency, a bromine atom for facile synthetic elaboration, and an isopropoxy group for modulating physicochemical properties makes it an ideal scaffold for the discovery of novel therapeutics. While direct experimental data on this specific compound is limited, the wealth of information on analogous structures strongly supports its potential in a variety of therapeutic areas, including pain management, oncology, and infectious diseases. As the demand for innovative drug candidates continues to grow, the strategic application of such well-designed molecular scaffolds will be instrumental in accelerating the drug discovery process.
References
- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents.
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. Available at: [Link]
-
Garg Lab - UCLA - Patents & Products. Available at: [Link]
-
United States Patent and Trademark Office - Regulations.gov. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of 5-bromo-2-hydroxy-3-nitropyridine - PrepChem.com. Available at: [Link]
- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents.
-
Patents and Licenses - NIPNE CTTM Department - IFIN-HH. Available at: [Link]
-
EVALUATION OF THE ANTIOXIDANT POTENTIAL OF SOME 5-(2-BROMO-4-FLUOROPHENYL). Available at: [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC. Available at: [Link]
-
Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Available at: [Link]
-
Beyond Rule Of Five - A MedChemica Review. Available at: [Link]
-
Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed. Available at: [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives - Semantic Scholar. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Derivatives
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug and pesticide design.[1][2][3] Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly privileged structural motif.[1][4] The trifluoromethyl (-CF3) group, when appended to the versatile pyridine ring, imparts a unique combination of physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a molecule.[5][6] This guide provides a comprehensive technical overview of the diverse biological activities of trifluoromethylpyridine derivatives, delving into their applications in both pharmaceutical and agrochemical domains. We will explore the underlying chemical principles that drive their efficacy, present detailed experimental protocols for their evaluation, and offer insights into future research trajectories.
Core Physicochemical Properties and Their Biological Impact
The trifluoromethyl group is a bioisostere for various functional groups, but its true power lies in its unique electronic and steric properties.[2] Its strong electron-withdrawing nature, a result of the high electronegativity of fluorine atoms, significantly influences the electronic distribution within the pyridine ring.[2] This, in turn, can modulate the pKa of the molecule, affecting its solubility, membrane permeability, and binding interactions with biological targets.[6]
Furthermore, the -CF3 group is highly lipophilic, which can enhance a compound's ability to cross cellular membranes and reach its site of action.[5][6] Crucially, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5][7] This increased metabolic stability often translates to a longer biological half-life and improved overall in vivo performance.[5][6]
Pharmaceutical Applications of Trifluoromethylpyridine Derivatives
The unique properties of the TFMP scaffold have been leveraged to develop a range of therapeutic agents, with a notable impact in oncology.
Anticancer Activity: Targeting Key Signaling Pathways
Trifluoromethylpyridine derivatives have proven to be highly effective as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5][8]
-
Kinase Inhibition: The TFMP moiety can be found in potent inhibitors of key oncogenic kinases such as PI3K, mTOR, BRAF, CRAF, and EGFR.[8] For instance, bimiralisib (PQR309) is a pan-class I PI3K and mTOR inhibitor built upon a 2-amino-4-(trifluoromethyl)pyridine core.[8][9][10] Similarly, naporafenib, another derivative, acts as an inhibitor of BRAF and CRAF kinases.[8] The trifluoromethyl group often enhances the binding affinity of these compounds to the ATP-binding pocket of the target kinase.[5]
-
Werner Helicase (WRN) Inhibition: Recent research has highlighted the potential of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as inhibitors of Werner (WRN) helicase, a promising target in cancers with microsatellite instability (MSI-H).[8]
Below is a generalized signaling pathway illustrating the role of PI3K/mTOR, a common target for trifluoromethylpyridine-based inhibitors.
Caption: PI3K/mTOR signaling pathway targeted by TFMP inhibitors.
Antibacterial and Antiviral Activity
The enhanced membrane permeability conferred by the trifluoromethyl group makes TFMP derivatives promising candidates for antibacterial agents, potentially increasing their efficacy against challenging bacterial strains.[5] Additionally, research has explored their application as antiviral agents. For example, novel trifluoromethylpyridine piperazine derivatives have shown excellent antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), appearing to induce systemic acquired resistance in plants.[11]
Agrochemical Applications of Trifluoromethylpyridine Derivatives
Trifluoromethylpyridine derivatives have a significant and well-established presence in the agrochemical industry, with numerous commercialized products used for crop protection.[2][4][12][13]
Herbicidal Activity
A diverse range of TFMP-containing compounds exhibit potent herbicidal activity against both broadleaf and grassy weeds.[4][14] Fluazifop-butyl was the first TFMP-based herbicide to be commercialized.[1][2][12] The TFMP moiety is often linked to other heterocyclic systems to create molecules with broad-spectrum herbicidal effects.[4][14]
Insecticidal Activity
TFMP derivatives are effective against a wide array of insect pests.[4] For instance, Flonicamid, a selective aphicide, contains a 4-trifluoromethyl-pyridine structure.[1] The TFMP group is a key component in many modern insecticides, and its incorporation often leads to enhanced potency and a broader spectrum of activity.[1][4] Compounds containing a 1,3,4-oxadiazole moiety linked to a trifluoromethylpyridine have shown excellent insecticidal activity against pests like Mythimna separata and Plutella xylostella.[15][16]
Fungicidal and Nematicidal Activity
The TFMP scaffold is also prevalent in fungicides.[1] Fluazinam, a broad-spectrum fungicide, is a notable example.[1] The trifluoromethyl group has been shown to be crucial for the fungicidal efficacy of these compounds.[1] Recent studies have also demonstrated the potential of TFMP derivatives as nematicides.[14] For example, piperazine-linked TFMP derivatives have displayed excellent nematicidal activity.[14]
Data Summary: Biological Activity of Representative TFMP Derivatives
The following table summarizes the biological activity of selected trifluoromethylpyridine derivatives from the literature.
| Compound Class/Name | Target/Application | Biological Activity (EC50/IC50/Activity) | Reference |
| Pharmaceuticals | |||
| Bimiralisib (PQR309) | PI3K/mTOR Inhibitor | Potent pan-class I PI3K inhibition | [8][9][10] |
| Naporafenib | BRAF/CRAF Kinase Inhibitor | Effective MAPK signaling inhibition | [8] |
| Compound 11g | WRN Helicase Inhibitor | IC50 = 1.52 µM (HCT116 cell line) | [8] |
| Agrochemicals | |||
| Sulfone-containing amide F10 | Antibacterial (Xoo) | EC50 = 83 mg/L | [17][18] |
| Thioether-containing amides | Antibacterial (R. solanacearum) | EC50 = 40-78 mg/L | [17] |
| Oxadiazole derivative E27 | Insecticidal (M. separata) | LC50 = 30.8 mg/L | [15][16] |
| Acrylamide derivative 6b | Antifungal (Phomopsis sp.) | EC50 = 4.49 µg/mL | [19][20] |
| Pyrimidine derivative 5u | Antifungal (R. solanani) | EC50 = 26.0 µg/mL | [21] |
Experimental Protocols
The following are representative, detailed protocols for evaluating the biological activity of trifluoromethylpyridine derivatives.
Protocol 1: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
This protocol is designed to determine the minimum inhibitory concentration (MIC) of a TFMP derivative against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the target bacterium (e.g., Xanthomonas oryzae) from an agar plate.
-
Inoculate into a sterile nutrient broth and incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension with sterile broth to a concentration of approximately 1 x 10^6 CFU/mL.
-
-
Preparation of Test Compound:
-
Dissolve the trifluoromethylpyridine derivative in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in nutrient broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the adjusted bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: Kinase Inhibition Assay (e.g., PI3K)
This protocol outlines a general method for assessing the inhibitory activity of a TFMP derivative against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., PI3Kα).
-
Kinase substrate (e.g., PIP2).
-
ATP.
-
TFMP test compound.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
-
Assay Procedure:
-
Prepare serial dilutions of the TFMP derivative in kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Below is a diagram illustrating a general workflow for screening and evaluating TFMP derivatives.
Caption: General workflow for TFMP derivative screening.
Conclusion and Future Perspectives
Trifluoromethylpyridine derivatives represent a highly valuable and versatile class of compounds with broad-spectrum biological activities.[4][8] Their success in both the pharmaceutical and agrochemical sectors is a testament to the profound impact of the trifluoromethyl group on molecular properties.[4][5] The continued exploration of this chemical space, aided by advances in synthetic chemistry and a deeper understanding of biological targets, will undoubtedly lead to the development of next-generation therapeutics and crop protection agents. Future research should focus on elucidating the precise mechanisms of action of these compounds, exploring novel substitution patterns on the pyridine ring, and leveraging computational modeling to design derivatives with enhanced potency and selectivity.
References
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD.
- Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives in Modern Drug Discovery. (2025). Benchchem.
- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020). RSC Publishing.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
- Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. (2018). RSC Publishing.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, April 11). Journal of Agricultural and Food Chemistry - ACS Publications.
- Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, March 8).
- The importance of trifluoromethyl pyridines in crop protection. (2025, October 21). Request PDF - ResearchGate.
- Key Uses of Trifluoromethylpyridine Derivatives in Pharma.
- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020, September 28). PMC - NIH.
- Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. (2018, February 7). RSC Publishing.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021, April 2). Semantic Scholar.
- Design, Synthesis, and Antifungal Activity of Acrylamide Derivatives Containing Trifluoromethylpyridine and Piperazine. (2024, May 8). Journal of Agricultural and Food Chemistry - ACS Publications.
- Design, Synthesis, and Antifungal Activity of Acrylamide Derivatives Containing Trifluoromethylpyridine and Piperazine. (2024, May 22). PubMed.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017, August 22). Journal of Medicinal Chemistry - ACS Publications.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017, August 22). Journal of Medicinal Chemistry - ACS Publications.
- Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022, November 27). Frontiers.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2026, January 13). ResearchGate.
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. chigroup.site [chigroup.site]
- 15. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00161H [pubs.rsc.org]
- 17. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, Synthesis, and Antifungal Activity of Acrylamide Derivatives Containing Trifluoromethylpyridine and Piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
The Strategic Utility of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and influence the pKa of neighboring functionalities, thereby improving the pharmacokinetic profile and efficacy of drug candidates. When this powerful group is positioned on a pyridine scaffold, a privileged heterocycle in a multitude of pharmaceuticals, the resulting building block becomes a highly valuable tool for synthetic chemists. This guide provides a comprehensive overview of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, a versatile reagent poised for the construction of complex molecular architectures.
Physicochemical Properties and Structural Features
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a trifluoromethyl group at the 3-position, a bromine atom at the 5-position, and an isopropoxy group at the 2-position. This unique arrangement of substituents dictates its reactivity and utility as a synthetic building block.
| Property | Value | Source |
| Molecular Formula | C9H9BrF3NO | N/A |
| Molecular Weight | 284.07 g/mol | N/A |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, Toluene, DMF | Inferred from related compounds |
The electron-withdrawing nature of the trifluoromethyl group and the bromine atom renders the pyridine ring electron-deficient, which influences its reactivity in cross-coupling reactions. The isopropoxy group, while sterically more demanding than a methoxy group, can also influence the electronic properties of the ring and the conformational preferences of the molecule.
Synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Proposed Two-Step Synthesis
Step 1: Synthesis of 2-Isopropoxy-3-(trifluoromethyl)pyridine
The initial step involves the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloro-3-(trifluoromethyl)pyridine, with sodium isopropoxide.
Caption: Proposed synthesis of the intermediate 2-Isopropoxy-3-(trifluoromethyl)pyridine.
Experimental Protocol:
-
To a solution of isopropanol, add sodium metal in portions at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the mixture until all the sodium has reacted to form sodium isopropoxide.
-
Add 2-chloro-3-(trifluoromethyl)pyridine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford 2-isopropoxy-3-(trifluoromethyl)pyridine.
Step 2: Bromination of 2-Isopropoxy-3-(trifluoromethyl)pyridine
The second step involves the electrophilic bromination of the electron-rich pyridine ring.
Caption: Proposed bromination to yield the target compound.
Experimental Protocol:
-
Dissolve 2-isopropoxy-3-(trifluoromethyl)pyridine in a suitable solvent such as acetonitrile or DMF.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine lies in its application as a versatile substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is amenable to a variety of transformations, enabling the introduction of diverse functionalities and the construction of complex molecular scaffolds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] This reaction is widely employed in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[2]
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a Schlenk flask, combine 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 equiv), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 equiv).[1][3]
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (typically 2-5 mol%).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) several times.
-
Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane or toluene and water.[1]
-
Heat the reaction mixture to the appropriate temperature (usually between 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired coupled product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, providing a versatile route to aryl and heteroaryl amines.[4][5] This reaction is of paramount importance in the synthesis of a vast number of pharmaceuticals and bioactive molecules.[6]
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2, typically 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, typically 2-4 mol%), and a strong base such as sodium tert-butoxide or potassium phosphate (1.5-2.0 equiv).[4][7]
-
Evacuate and backfill the tube with an inert gas.
-
Add 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 equiv) and the desired primary or secondary amine (1.1-1.5 equiv).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is no longer observed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and materials science.
Caption: Generalized workflow for the Sonogashira coupling reaction.
General Experimental Protocol for Sonogashira Coupling:
-
In a Schlenk flask, dissolve 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a degassed solvent such as THF or DMF.
-
Add a base, typically a liquid amine like triethylamine or diisopropylethylamine, which can also serve as a co-solvent.
-
Add the palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, typically 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, typically 2-10 mol%).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter to remove any solids.
-
Wash the filtrate with water or a dilute aqueous solution of ammonium chloride to remove the amine base and copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the desired alkynylated pyridine by flash column chromatography.
Conclusion
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a highly functionalized and versatile building block for organic synthesis. Its strategic placement of a bromine atom allows for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, amino, and alkynyl groups. The presence of the trifluoromethyl and isopropoxy moieties provides a means to fine-tune the steric and electronic properties of the target molecules, a critical aspect in the design of novel pharmaceuticals and agrochemicals. This guide provides a foundational understanding and practical protocols for the synthesis and application of this valuable synthetic intermediate, empowering researchers to leverage its potential in their synthetic endeavors.
References
-
Chen, J., et al. Supporting Information for... The Royal Society of Chemistry. Available from: [Link]
- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents.
-
EP 2 368 550 B1. Available from: [Link]
-
European Patent Office. (12) United States Patent (10) Patent No.: US 8.445,507 B2. Available from: [Link]
-
Hussain, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available from: [Link]
-
Kormos, C. M., et al. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
National Center for Biotechnology Information. 5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine. PubChem. Available from: [Link]
-
National Center for Biotechnology Information. 5-Bromo-2-(trifluoromethyl)pyridine. PubChem. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Pye, P. J., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 12(3), 446-451. Available from: [Link]
-
Razafindrainibe, F., et al. (2021). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available from: [Link]
-
Smith, A. B., III, et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(2), 625-632. Available from: [Link]
-
Tarsal, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available from: [Link]
-
Tsukamoto, Y., & Nakamura, S. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146-155. Available from: [Link]
-
U.S. Food and Drug Administration. (2015). 207981Orig1s000. Available from: [Link]
-
University of Cambridge. (n.d.). Suzuki Coupling. Available from: [Link]
-
Vedejs, E., et al. (2014). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA. Available from: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available from: [Link]
-
Wikipedia. (2024). Sonogashira coupling. Available from: [Link]
-
Zhdankin, V. V. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(44), 6064-6067. Available from: [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1248622-88-9|5-Bromo-2-(3-fluoropropoxy)pyridine|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Synthesis Protocol for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine . This fluorinated pyridine derivative is a critical intermediate in the development of agrochemicals and pharmaceutical active ingredients (APIs), particularly as a scaffold for coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the retained bromine handle.
The protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.[1] Unlike direct bromination of 2-isopropoxy-3-(trifluoromethyl)pyridine—which suffers from regioselectivity issues—this route employs the commercially available 5-bromo-2-chloro-3-(trifluoromethyl)pyridine precursor. This ensures the halogen handle is pre-installed at the correct position, maximizing yield and purity.
Retrosynthetic Strategy & Mechanism
The synthesis relies on the activation provided by the electron-withdrawing trifluoromethyl (-CF3) group at the C3 position and the inductive effect of the pyridine nitrogen. These factors make the C2-chlorine highly susceptible to nucleophilic attack by the isopropoxide anion.
Reaction Scheme
The transformation proceeds via a Meisenheimer complex intermediate, followed by the elimination of the chloride ion.[1][2]
Figure 1: SNAr reaction pathway. The -CF3 group stabilizes the anionic intermediate, facilitating the displacement of chlorine.
Critical Materials & Safety
Safety Warning: Sodium hydride (NaH) is pyrophoric and reacts violently with water to release hydrogen gas. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).
Reagents Table
| Reagent | CAS No. | Equiv.[3] | Role |
| 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | 1160770-34-6 | 1.0 | Limiting Reagent |
| Isopropanol (Anhydrous) | 67-63-0 | 1.2 | Nucleophile Source |
| Sodium Hydride (60% in mineral oil) | 7681-65-4 | 1.3 | Base |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | N/A | Solvent (0.2 M) |
Detailed Experimental Protocol
Phase 1: Preparation of Sodium Isopropoxide
Rationale: Generating the alkoxide in situ ensures anhydrous conditions, preventing the formation of the pyridone hydrolysis byproduct.
-
Setup: Oven-dry a 250 mL three-neck round-bottom flask (RBF). Equip with a magnetic stir bar, temperature probe, and nitrogen inlet adapter.[3]
-
Inerting: Flush the system with nitrogen for 15 minutes.
-
Base Charge: Add Sodium Hydride (60% dispersion, 1.3 equiv) to the flask.
-
Wash (Optional): If high purity is required, wash NaH with anhydrous hexanes (2 x 10 mL) to remove mineral oil. Decant hexanes carefully.
-
Solvent: Add anhydrous THF (5 volumes relative to precursor) . Cool the suspension to 0°C using an ice bath.
-
Alkoxide Formation: Add Isopropanol (1.2 equiv) dropwise via syringe over 10 minutes.
-
Observation: Hydrogen gas evolution will occur. Stir at 0°C for 30 minutes until gas evolution ceases and a clear to slightly hazy solution forms.
-
Phase 2: Nucleophilic Substitution (SNAr)
-
Precursor Addition: Dissolve 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv) in a minimal amount of anhydrous THF.
-
Reaction: Add the precursor solution dropwise to the sodium isopropoxide mixture at 0°C.
-
Process Control: Maintain internal temperature < 5°C to prevent side reactions.
-
-
Progression: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (10% EtOAc in Hexanes) or HPLC.
-
Target: Disappearance of starting material (Rf ~0.6) and appearance of product (Rf ~0.7).
-
Phase 3: Workup & Purification
Figure 2: Downstream processing workflow.
-
Quench: Cool mixture to 0°C. Slowly add saturated aqueous NH4Cl (Caution: quenching excess NaH).
-
Extraction: Dilute with water and extract with Ethyl Acetate (3x).
-
Drying: Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentration: Remove solvent under reduced pressure to yield a pale yellow oil.
-
Purification: Purify via silica gel flash chromatography (Gradient: 0% to 5% EtOAc in Hexanes).
-
Note: The product is non-polar. High EtOAc concentrations will co-elute impurities.
-
Analytical Validation (QC)
To certify the synthesized material, compare analytical data against the following expected parameters.
1H NMR (400 MHz, CDCl3)
-
Aromatic Region: Two singlets or doublets (coupling ~2 Hz) typically around δ 8.2–8.5 ppm (H6) and δ 7.9–8.1 ppm (H4). Note: The -CF3 group often eliminates ortho-coupling, appearing as fine quartets.
-
Aliphatic Region:
-
Septet (1H): δ 5.3–5.5 ppm (CH of isopropyl).
-
Doublet (6H): δ 1.3–1.4 ppm (CH3 of isopropyl).
-
HPLC Parameters
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).
-
Shift: The product will elute later (more hydrophobic) than the chloro-precursor due to the bulky lipophilic isopropoxy group.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Moisture in solvent/reagents. | Ensure THF is distilled or from a solvent system. Use fresh NaH. |
| Incomplete Conversion | Old NaH or insufficient time. | Warm reaction to 40°C for 1 hour. Verify NaH activity. |
| Regioisomer Impurities | N/A for this route. | This route is regiospecific. If impurities appear, check precursor purity. |
| Defluorination | Reaction temperature too high. | Keep reaction < 50°C. The -CF3 group is stable but can degrade under harsh reflux with strong bases. |
References
-
Precursor Availability: 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS 1160770-34-6). Sigma-Aldrich / BLD Pharm.
-
General SNAr Methodology: Nucleophilic Aromatic Substitution of 2-Chloro-3-(trifluoromethyl)pyridines. National Institutes of Health (PMC).
-
Analogous Synthesis (Methoxy variant): Synthesis of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine. ChemicalBook / Patent Literature.
-
Mechanistic Grounding: Nucleophilic Aromatic Substitution (SNAr) Mechanism. Chemistry LibreTexts.
Sources
Application Notes and Protocols: Suzuki Coupling of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful transformation is widely employed in the pharmaceutical and fine chemical industries for the synthesis of a diverse array of organic molecules, including complex biaryls and heteroaryls.[3] The subject of this guide, 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties and can significantly enhance the metabolic stability and lipophilicity of target molecules.[4] The isopropoxy group, in turn, can influence solubility and binding interactions. The Suzuki coupling of this substrate provides a convergent and flexible route to novel 5-aryl- or 5-heteroaryl-2-isopropoxy-3-(trifluoromethyl)pyridines, which are key intermediates in the development of new pharmaceuticals and functional materials.
This document provides a comprehensive guide to performing the Suzuki coupling reaction with 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and presents a comparative analysis of various reaction conditions to empower researchers in achieving optimal outcomes.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The entire process is facilitated by a palladium catalyst, typically in its Pd(0) oxidation state, and requires the presence of a base.
The Catalytic Cycle
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, results in the formation of a Pd(II) intermediate.[6]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the Pd(II) complex.[8] This process is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[1][9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (the desired 5-aryl-2-isopropoxy-3-(trifluoromethyl)pyridine) from the Pd(II) complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Visualizing the Catalytic Cycle
Caption: Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
Key Experimental Parameters
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters: the palladium catalyst and ligand, the base, and the solvent system. The electron-withdrawing nature of the trifluoromethyl group and the presence of the pyridine nitrogen in the substrate can influence reactivity, making optimization crucial.
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical for an efficient reaction. While simple palladium sources like Pd(OAc)₂ or PdCl₂ can be effective, they often require the addition of a phosphine ligand to stabilize the active Pd(0) species and facilitate the catalytic cycle.[3][11] For challenging substrates, pre-formed catalysts or more sophisticated ligand systems may be necessary.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃. Pd(II) sources like Pd(OAc)₂ are also frequently used and are reduced in situ to the active Pd(0) species.[11]
-
Ligands: Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition, particularly with less reactive aryl chlorides.[3][12] For heteroaryl substrates, ligands like SPhos and XPhos have shown broad applicability.[2]
The Role of the Base
The base plays a multifaceted role in the Suzuki coupling.[1][8] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[9][10] The choice of base can significantly impact reaction rates and yields.
-
Common Bases: A variety of inorganic and organic bases are used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF).[1]
-
Base Strength: The optimal base often depends on the specific substrates and the presence of base-sensitive functional groups. Stronger bases like K₃PO₄ are often effective for less reactive partners.
Solvent Systems
The solvent system influences the solubility of the reactants and catalyst, and can also affect the reaction rate and selectivity.[13] Aprotic polar solvents are commonly used, often in combination with water.
-
Typical Solvents: Dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently employed.[11]
-
Aqueous Conditions: The addition of water can be beneficial, particularly when using inorganic bases, as it can increase their solubility and facilitate the formation of the active boronate species.[14][15]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine with various arylboronic acids.
General Procedure for Suzuki Coupling
Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.
Protocol 1: Pd(PPh₃)₄ Catalyzed Coupling with Phenylboronic Acid
Materials:
-
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-2-isopropoxy-3-(trifluoromethyl)pyridine.
Protocol 2: Pd(dppf)Cl₂ Catalyzed Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask, combine 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.3 mmol, 1.3 equiv), and sodium carbonate (2.5 mmol, 2.5 equiv).
-
Add toluene (6 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Heat the reaction to 85 °C and stir for 8-12 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
Comparative Data of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki coupling of similar heteroaryl bromides, providing a useful starting point for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 16 | Good |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | High |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 10 | Excellent |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 14 | Good |
Yields are generalized based on literature for similar substrates and are highly dependent on the specific boronic acid partner.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., K₃PO₄ or Cs₂CO₃), or employing a more active catalyst system (e.g., with a Buchwald-type ligand like SPhos or XPhos).[2]
-
Decomposition: If product or starting material decomposition is observed, a lower reaction temperature or a milder base (e.g., NaHCO₃ or KF) may be beneficial.
-
Debromination: The formation of the debrominated starting material can sometimes be an issue. This can be minimized by ensuring the reaction is thoroughly deoxygenated and by using a high-quality palladium catalyst.
-
Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be suppressed by using a slight excess of the boronic acid and by careful control of the reaction temperature.
Conclusion
The Suzuki-Miyaura cross-coupling of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a robust and versatile method for the synthesis of a wide range of valuable 5-aryl and 5-heteroaryl derivatives. By understanding the key mechanistic principles and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and purity. The protocols and comparative data provided in this guide serve as a solid foundation for the successful application of this important transformation in drug discovery and materials science.
References
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- Han, F. S. (2011). Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 40(10), 5260-5272.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685-4696.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki-Miyaura coupling.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Kudo, N., & Fu, G. C. (2004). Room-Temperature Palladium-Catalyzed Suzuki Cross-Coupling of Aryl and Heteroaryl Chlorides. Organic Letters, 6(25), 4655-4657.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling.
- Yin, J., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes & Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed amination of a challenging heterocyclic substrate: 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine. This substrate presents a unique combination of electronic deactivation and steric hindrance, necessitating a carefully optimized protocol. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of critical reaction parameters, provide a detailed, step-by-step experimental protocol, and include a troubleshooting guide to address common challenges. The aim is to equip researchers with the expertise to successfully couple this and structurally related electron-deficient heteroaryl halides.
Introduction: The Challenge of Electron-Deficient Heterocycles
The synthesis of arylamines is of paramount importance in the pharmaceutical and materials science industries.[3] The Buchwald-Hartwig amination has largely replaced classical methods like the Ullmann condensation due to its milder conditions and broader substrate scope.[1][3][4] However, the application of this reaction to electron-deficient heterocyclic systems, such as substituted pyridines, remains a significant challenge.
The target substrate, 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine , encapsulates these difficulties:
-
Electron-Deficient Pyridine Core: The pyridine nitrogen acts as an electron sink, deactivating the C-Br bond towards oxidative addition, which is often the rate-limiting step.[5]
-
Potent Electron-Withdrawing Group (EWG): The trifluoromethyl (-CF₃) group at the C3 position further deactivates the system.
-
Steric Hindrance: The bulky isopropoxy group at C2 and the adjacent -CF₃ group create a sterically congested environment around the C-Br bond at C5, impeding the approach of the palladium catalyst.[3]
Overcoming these obstacles requires a highly active and sterically demanding catalyst system capable of functioning efficiently under conditions that preserve sensitive functional groups.
Mechanistic Rationale: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle.[1][6]
-
Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst. Modern precatalysts are designed for rapid and clean activation upon exposure to a base, avoiding the formation of inhibitory byproducts.[7][8][9]
-
Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate. This step is typically the rate-determining step, especially for electron-deficient and sterically hindered substrates.[2][5]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired arylamine product and regenerating the active L-Pd(0) catalyst.[1][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameter Optimization
The success of coupling with our challenging substrate hinges on the judicious selection of four key parameters: the palladium precatalyst and ligand, the base, and the solvent.
Catalyst & Ligand Selection
For electron-deficient and sterically hindered heteroaryl halides, standard catalysts are often ineffective. The modern paradigm favors the use of pre-formed catalysts ("precatalysts") and bulky, electron-rich phosphine ligands.[7][8][11]
-
Precatalysts: Air- and thermally-stable Pd(II) precatalysts (e.g., G3, G4, or G6 Buchwald precatalysts) are highly recommended.[7][12] They provide a clean and efficient entry into the catalytic cycle by generating the active L-Pd(0) species upon activation by the base, minimizing side reactions and catalyst decomposition that can occur when forming the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7][8][9]
-
Ligands: The ligand is arguably the most critical component. For this substrate, dialkylbiaryl phosphine ligands are the gold standard.[13][14]
-
Steric Bulk: Bulky ligands (e.g., BrettPhos, RuPhos, XPhos) promote the formation of highly reactive, monoligated L-Pd(0) species, which are necessary to accelerate the difficult oxidative addition step.[1][13] The steric hindrance also facilitates the final reductive elimination step.[15]
-
Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the palladium center, making it more nucleophilic and further promoting oxidative addition into the electron-poor C-Br bond.[15]
-
| Ligand | Structure | Key Features & Application |
| BrettPhos | Di-tert-butylphosphino group on a biphenyl backbone | Excellent for coupling primary amines; known for high reactivity and selectivity.[10] |
| RuPhos | Dicyclohexylphosphino group on a biphenyl backbone | Particularly effective for coupling sterically hindered secondary amines.[5][10] |
| XPhos | Dicyclohexylphosphino group on a more sterically demanding biphenyl backbone | A highly general and robust ligand for a wide variety of C-N couplings, including challenging substrates. |
Choice of Base
The base plays a dual role: it activates the Pd(II) precatalyst and deprotonates the amine nucleophile. A strong, non-nucleophilic base is required.
-
Sodium tert-butoxide (NaOt-Bu): This is often the base of choice due to its high basicity, which promotes high reaction rates and allows for lower catalyst loadings.[10] However, it is incompatible with base-sensitive functional groups.[10]
-
Lithium bis(trimethylsilyl)amide (LHMDS): An excellent alternative, especially for substrates containing protic functional groups (e.g., -OH, -NH). It is also a very strong base but is generally more tolerant of sensitive functionalities.[10]
-
Cesium Carbonate (Cs₂CO₃): A weaker base that can be effective, particularly when paired with highly active catalyst systems. It is a good choice for substrates that are highly sensitive to strong alkoxide bases.[16][17]
For the target substrate, NaOt-Bu or LHMDS are the recommended starting points to achieve sufficient reactivity.
Solvent Selection
The choice of solvent is critical for ensuring all components remain in solution at the reaction temperature. Aprotic, non-coordinating, and relatively nonpolar solvents are preferred.
-
Toluene and 1,4-Dioxane are the most commonly employed and effective solvents for Buchwald-Hartwig aminations.[4][16] They have good solvating properties for the organic reagents and the inorganic base, and they do not coordinate strongly to the palladium center, which would inhibit catalysis.[6]
-
tert-Butanol (t-BuOH) is sometimes used, often in combination with another solvent like toluene.
Note: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by binding to the palladium catalyst.[6]
Detailed Experimental Protocol
This protocol provides a general procedure that should be optimized for the specific amine coupling partner. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.[18][19][20]
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Materials & Reagents:
-
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 equiv)
-
Amine coupling partner (1.1 - 1.5 equiv)
-
Palladium Precatalyst (e.g., BrettPhos Pd G3) (1-2 mol%)
-
Base (e.g., NaOt-Bu) (1.5 - 2.0 equiv)
-
Anhydrous Toluene (or 1,4-Dioxane)
-
Oven- or flame-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 equiv), the palladium precatalyst (e.g., 0.02 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and backfilling with inert gas at least three times to ensure a completely inert atmosphere.[22]
-
Reagent Addition: Add the amine coupling partner (1.2 equiv) followed by the anhydrous solvent (e.g., Toluene) via syringe.
-
Rationale: Using anhydrous solvent is critical as water can hydrolyze the base and interfere with the catalytic cycle.
-
-
Degassing (Optional but Recommended): While stirring, gently bubble argon through the reaction mixture for 5-10 minutes.
-
Rationale: This step removes any residual dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Place the flask in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired arylamine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently strong base.3. Reaction temperature too low.4. Poor quality solvent or reagents. | 1. Use a fresh precatalyst; ensure a rigorously inert atmosphere.2. Switch to a stronger base (e.g., from Cs₂CO₃ to NaOt-Bu).3. Increase temperature in 10 °C increments.4. Use freshly distilled/anhydrous solvent and pure reagents. |
| Formation of Hydrodehalogenated Byproduct (Ar-H) | 1. Presence of water.2. β-Hydride elimination from the amido complex (side reaction). | 1. Ensure all reagents and solvents are scrupulously dry.2. Use a more sterically hindered ligand which can favor reductive elimination over β-hydride elimination.[1] |
| Darkening of Reaction / Pd Black Precipitation | Catalyst decomposition. | 1. Ensure a strictly inert atmosphere.2. Check ligand purity; impurities can lead to decomposition.3. Lower the reaction temperature if possible, or reduce reaction time. |
| Incomplete Reaction with Secondary Amines | Increased steric hindrance at the amine. | 1. Switch to a ligand designed for hindered amines (e.g., RuPhos).2. Increase catalyst loading and/or reaction temperature.3. Increase the excess of the amine coupling partner. |
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed February 19, 2026. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Accessed February 19, 2026. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]
-
Singleton, J. T. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020;10(24):14696-14707. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed February 19, 2026. [Link]
-
Wang, Y., et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020;5(34):21665-21673. [Link]
-
Lu, C. J., et al. The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. 2023;62(9):e202216863. [Link]
-
Biscoe, M. R., Fors, B. P., & Buchwald, S. L. A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. 2008;130(21):6686-6687. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. 2013;4(3):916-920. [Link]
-
Hoshi, T., et al. Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. ACS Catalysis. 2022;12(4):2263-2270. [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. Accessed February 19, 2026. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed February 19, 2026. [Link]
-
Billingsley, K. L., & Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. 2008;47(26):4695-4698. [Link]
-
Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Published May 6, 2022. [Link]
-
Tan, W. L., et al. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. 2024. [Link]
-
What Methods Are Used To Implement Inert Atmospheres? Kintek Furnace. Published February 10, 2026. [Link]
-
Preparing an inert atmosphere reaction vessel with only an input? Chemistry Stack Exchange. Accessed February 19, 2026. [Link]
-
Performing a Reaction Under an Inert Atmosphere. YouTube. Published January 17, 2017. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Published January 2020. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Accessed February 19, 2026. [Link]
-
Magano, J. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. 2022;26(8):2290-2311. [Link]
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. Accessed February 19, 2026. [Link]
-
Topczewski, J. J., & Sanford, M. S. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. 2015;48(5):1325-1333. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Reaction.com. Accessed February 19, 2026. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. 2024;101:438-459. [Link]
-
Sotor, K., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021;26(23):7359. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Accessed February 19, 2026. [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Accessed February 19, 2026. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. media.abcr.com [media.abcr.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. kintekfurnace.com [kintekfurnace.com]
- 21. m.youtube.com [m.youtube.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Purification of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine by column chromatography
[1]
Abstract & Introduction
This application note details the isolation and purification of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine , a critical scaffold in the synthesis of agrochemicals (herbicides) and pharmaceutical active ingredients (kinase inhibitors).[1]
The presence of the trifluoromethyl (
This guide provides a validated protocol to separate the target ether from its structurally similar chlorinated precursor and polar byproducts using flash column chromatography.[1]
Chemical Profile
| Property | Description |
| Structure | Pyridine core with -Br, |
| Physical State | Colorless to pale yellow oil or low-melting solid.[1] |
| Polarity | Very Low (Lipophilic).[1] |
| Key Impurities | 1. Starting Material: 5-bromo-2-chloro-3-(trifluoromethyl)pyridine (Non-polar).2.[1] Hydrolysis Product: 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one (Polar).[1] |
| Detection | UV 254 nm (Strong absorption due to aromaticity).[1] |
Pre-Purification Analysis & Method Development
Before scaling up, the separation must be optimized via Thin Layer Chromatography (TLC).[1] Due to the electron-withdrawing nature of the
TLC Optimization Strategy
-
Stationary Phase: Silica Gel
plates.[1] -
Solvent System A (Strong): 10% Ethyl Acetate in Hexanes.[1]
-
Result: Target likely elutes at solvent front (
).[1] Poor resolution.
-
-
Solvent System B (Optimized): 100% Hexanes or 2% EtOAc in Hexanes.[1]
Workflow Diagram
The following diagram outlines the decision logic for the purification process.
Figure 1: Purification workflow emphasizing the choice of loading technique based on separation difficulty.
Detailed Experimental Protocol
Apparatus & Reagents[1][2][5][6][7][8][9][10]
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).[1]
-
Mobile Phase: HPLC-grade Hexanes (or Heptane) and Ethyl Acetate (EtOAc).[1]
-
Column: Flash cartridge or glass column (Ratio silica:crude ~ 40:1 by weight).[1]
-
Loading Material: Celite 545 or coarse Silica Gel.[1]
Step-by-Step Procedure
1. Sample Preparation (Dry Loading)
Given the lipophilic nature of the product, liquid loading in dichloromethane (DCM) or EtOAc can cause "band broadening," where the solvent carries the product down the column before the gradient begins.[1] Dry loading is strongly recommended. [1]
-
Dissolve the crude oil in the minimum amount of DCM.[1]
-
Add Celite 545 (ratio 1:2 w/w relative to crude mass).[1]
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.
-
Why: This eliminates solvent effects during the critical initial elution phase.[1]
2. Column Equilibration
-
Flush the column with 100% Hexanes (3–5 Column Volumes, CV).[1]
-
Ensure the heat of solvation has dissipated (silica columns heat up when first wetted; heat ruins separation).[1]
3. Elution Gradient
The target molecule is very non-polar.[1] A standard 0–50% gradient is too aggressive and will co-elute impurities.[1] Use the following shallow gradient profile:
| Time / CV | % Hexanes | % Ethyl Acetate | Phase Description |
| 0 - 2 CV | 100% | 0% | Elution of highly non-polar impurities (e.g., mineral oil).[1] |
| 2 - 10 CV | 100% | 0% | Target Elution Window. The product usually elutes here.[1] |
| 10 - 15 CV | 95% | 5% | Elution of unreacted starting material (if slightly more polar).[1] |
| 15+ CV | 50% | 50% | Flush column to remove polar pyridones (waste).[1] |
4. Fraction Collection & Analysis
-
Collect small fractions (e.g., 10–15 mL for a 10g column) during the 0–5% gradient window.[1]
-
Spot fractions on TLC. Visualize under UV (254 nm).
-
Critical Check: Look for the "front" of the peak.[1] The 2-chloro impurity often runs immediately before or after the isopropoxy product depending on the exact solvation effects.[1]
Troubleshooting & Optimization
Issue: Poor Separation from Starting Material
If the 5-bromo-2-chloro precursor co-elutes with the 5-bromo-2-isopropoxy product:
-
Cause: Both are highly lipophilic halogenated pyridines.[1]
-
Solution: Switch mobile phase modifier. Replace Ethyl Acetate with Dichloromethane (DCM) .[1]
Issue: Product Tailing
-
Cause: Although the
group reduces basicity, the pyridine nitrogen can still interact with acidic silanols on the silica surface. -
Solution: Although rarely needed for such electron-deficient pyridines, adding 1% Triethylamine (TEA) to the mobile phase can sharpen peaks.[1] Note: Flush the column with TEA-containing solvent before loading.[1]
Pathway of Impurity Formation
Understanding the reaction helps predict the separation:
Figure 2: Reaction scheme showing the origin of the critical impurities.
Safety Considerations
-
Fluorinated Compounds: While generally stable, trifluoromethyl pyridines can be irritating to mucous membranes.[1] Handle in a fume hood.
-
Solvents: Hexanes are neurotoxic; Ethyl Acetate is flammable.[1] Ensure proper grounding of the chromatography system to prevent static discharge.[1]
-
Waste: Segregate halogenated waste (if DCM is used) from non-halogenated waste.[1]
References
-
Synthesis of 2-alkoxy-3-(trifluoromethyl)
-
General Pyridine Purification Strategies
-
Intermediate Utility in Agrochemicals
-
Source: Arabian Journal of Chemistry.[1] "Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives."
- Relevance: Highlights the lipophilicity and biological importance of the group in similar heterocyclic systems.
-
URL:
-
-
Patent Precedent for Trifluoromethyl Pyridines
Sources
- 1. Phenylacetone - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. CN112441966A - Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. jelsciences.com [jelsciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Recrystallization of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a comprehensive guide and a robust, self-validating protocol for the purification of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine via recrystallization. This substituted pyridine is a key intermediate in medicinal chemistry and materials science, where high purity is paramount for predictable downstream reactions and reliable biological or physical data. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a successful and high-yield purification. We detail a systematic approach to solvent selection, the bulk recrystallization process, and critical troubleshooting steps.
Compound Profile & Safety Precautions
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine possesses a unique combination of functional groups that dictate its solubility and reactivity. The pyridine ring provides a polar, heterocyclic core. The trifluoromethyl group is a strong electron-withdrawing group known for its high stability and lipophilicity.[1] The isopropoxy group adds steric bulk and moderate polarity, while the bromo-substituent further increases the molecule's molecular weight and potential for intermolecular interactions.
Table 1: Physicochemical Properties (Predicted and Known Analogs)
| Property | Value / Observation | Rationale / Source |
|---|---|---|
| Molecular Formula | C9H9BrF3NO | - |
| Molecular Weight | 284.07 g/mol | - |
| Physical Form | Expected to be a low-melting solid or oil. | Analogs like 5-Bromo-2-(trifluoromethyl)pyridine are solids with melting points of 41-45 °C.[2] The addition of the isopropoxy group may lower the melting point. |
| Polarity | Moderately polar | Combination of a polar pyridine ring and ether linkage with nonpolar alkyl, bromo, and trifluoromethyl groups. |
| Solubility | Likely soluble in moderately polar to nonpolar organic solvents. | Pyridine derivatives often show good solubility in solvents like ethanol, acetone, ethyl acetate, and dichloromethane.[3][4] |
Mandatory Safety Precautions: Substituted pyridines and halogenated aromatic compounds require careful handling. Analogs such as 5-bromo-2-nitropyridine and 5-Bromo-2-(trifluoromethyl)pyridine are classified as irritants and toxic upon ingestion.[2][5]
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, nitrile gloves, and a lab coat.[2]
-
Handling: Avoid inhalation of dust or vapors and prevent skin and eye contact. Wash hands thoroughly after handling.[5]
-
Solvents: Use caution when heating flammable organic solvents. Always use a hot plate with a stirrer, never an open flame.
The Principle of Recrystallization
Recrystallization is a powerful purification technique for solids that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[6] The core principle involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools slowly and undisturbed, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The highly ordered structure of the crystal lattice selectively incorporates molecules of the target compound while excluding impurities, which remain dissolved in the cold solvent (the "mother liquor").[7] A successful recrystallization maximizes recovery of the pure compound while leaving the maximum amount of impurities in solution.
Experimental Protocol: A Two-Phase Approach
This protocol is structured in two parts. First, a systematic screening method to identify the optimal solvent or solvent pair. Second, the bulk purification procedure using the identified solvent system.
Part I: Systematic Solvent System Selection
The ideal recrystallization solvent will dissolve the target compound completely when hot but poorly when cold. The "like dissolves like" principle is a useful starting point.[8] Given the mixed polarity of the target molecule, both single and binary solvent systems should be explored.
Procedure:
-
Place approximately 20-30 mg of the crude 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine into several small test tubes.
-
To each tube, add a different test solvent (see Table 2) dropwise at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath while adding more solvent dropwise until the solid dissolves. Use the minimum amount of hot solvent necessary.[9]
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not agitate the tube.[7]
-
If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath to induce crystal formation.
-
Evaluate the outcome for each solvent based on the criteria in Table 2.
Table 2: Solvent Screening Guide
| Solvent (Polarity Index) | Observation if "Good" Single Solvent | Observation if "Good" for Solvent Pair |
|---|---|---|
| Hexane (Nonpolar) | Poor solubility, even when hot. | Excellent choice for the anti-solvent (the "cold" solvent). |
| Toluene (Nonpolar) | Soluble when hot, significant crystal formation upon cooling. | - |
| Ethyl Acetate (Medium Polarity) | Soluble when hot, good crystal formation upon cooling. | Good choice for the primary (the "hot") solvent. |
| Acetone (Medium Polarity) | Soluble when hot, may require significant cooling for precipitation. | Good choice for the primary solvent. |
| Ethanol/Methanol (Polar) | May be too soluble, even when cold, resulting in low recovery. | Excellent choice for the primary solvent. |
| Water (Polar) | Insoluble, even when hot. | Excellent choice for the anti-solvent. |
Solvent Pair Selection: If no single solvent is ideal, use a solvent-pair system. Dissolve the compound in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol). Then, add a hot "anti-solvent" in which it is poorly soluble (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.[3][8] Common pairs include Hexane/Ethyl Acetate and Ethanol/Water.
Part II: Bulk Recrystallization Workflow
Once an optimal solvent system is identified, proceed with the bulk purification.
Caption: Workflow for the Recrystallization of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a boiling chip or a magnetic stir bar. Add the chosen solvent and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[9] Causality: Using the minimum amount of hot solvent creates a saturated solution, which is essential for maximizing product recovery upon cooling.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.[8] Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.
-
Hot Filtration (If Necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[8][9] Causality: Keeping the apparatus hot prevents premature crystallization of the product in the funnel, which would decrease the yield.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[7]
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent.[8] Causality: The cold solvent washes away the residual mother liquor (containing dissolved impurities) from the crystal surfaces without significantly re-dissolving the purified product.
-
Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated. To resolve this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool even more slowly.
-
No Crystals Form: If no crystals appear after cooling, try scratching the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed crystal" from a previous batch.
-
Low Recovery: This can be caused by using too much solvent during dissolution, not cooling the solution sufficiently, or washing the crystals with solvent that was not ice-cold.
References
-
Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester. Available at: [Link]
-
Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. Available at: [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole, Cengage Learning, 2011.
-
Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. Available at: [Link]
-
Recrystallisation. University of Sydney, School of Chemistry. Available at: [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Recrystallisation Help. Reddit r/Chempros. Available at: [Link]
-
How to Perform a Recrystallization. Ventura College. Available at: [Link]
- Process for the preparation of trifluoromethylated aromatic compounds. Google Patents.
-
Besset, T., Schneider, C., & Cahard, D. (2012). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Angewandte Chemie International Edition, 51(23), 5714-5717. Available at: [Link]
-
5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. ChemSynthesis. Available at: [Link]
-
5-bromo-2-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited. Available at: [Link]
-
5-Bromo-3-(trifluoromethyl)pyridin-2-amine. PubChem. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5 [sigmaaldrich.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. mt.com [mt.com]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. rubingroup.org [rubingroup.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for the Scale-up Synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Abstract
This document provides a comprehensive guide for the robust and scalable synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, a key intermediate in the development of pharmaceutical and agrochemical agents. The protocol detailed herein is optimized for safety, efficiency, and high yield, addressing the common challenges associated with the scale-up of halogenated pyridine derivatives. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: Significance and Synthetic Strategy
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a critical building block in medicinal chemistry and agrochemical research. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo- and isopropoxy- substituents provide handles for further chemical modification, such as cross-coupling reactions.[1][2][3] The development of a scalable and cost-effective synthesis is therefore of paramount importance for enabling its widespread use in drug discovery and development programs.
The synthetic approach detailed in this application note focuses on a two-step process starting from the commercially available 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. This strategy was selected for its high efficiency, operational simplicity, and the relatively low cost of the starting materials. The core of this process is a nucleophilic aromatic substitution (SNAr) reaction, a well-established and reliable method for the synthesis of alkoxy-pyridines.
Reaction Pathway and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution of the chlorine atom at the 2-position of the pyridine ring with isopropoxide. The electron-withdrawing trifluoromethyl group at the 3-position activates the ring towards nucleophilic attack, facilitating the displacement of the chloride.
DOT Script for Reaction Workflow
Caption: Workflow for the synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.
Detailed Scale-Up Protocol
This protocol is designed for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[4][5]
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles | Purity | Supplier |
| 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | 211122-40-6 | 260.44 g/mol | 100.0 g | 0.384 mol | >97% | Sigma-Aldrich |
| Sodium Isopropoxide | 17488-65-0 | 82.07 g/mol | 37.8 g | 0.461 mol | 98% | Sigma-Aldrich |
| Isopropanol (anhydrous) | 67-63-0 | 60.10 g/mol | 500 mL | - | >99.5% | Sigma-Aldrich |
| Deionized Water | - | - | 1 L | - | - | - |
| Brine (saturated NaCl solution) | - | - | 500 mL | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | 50 g | - | - | Sigma-Aldrich |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | 1 L | - | >99% | Sigma-Aldrich |
| Hexanes | 110-54-3 | 86.18 g/mol | 2 L | - | >98.5% | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 500 mL | - | >99.5% | Sigma-Aldrich |
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Glassware for purification (chromatography column or recrystallization apparatus)
Step-by-Step Procedure
-
Reaction Setup: Assemble the 2 L three-necked round-bottom flask with the mechanical stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is dry and the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (100.0 g, 0.384 mol) and anhydrous isopropanol (500 mL). Stir the mixture until the solid is fully dissolved.
-
Isopropoxide Solution: In a separate beaker, carefully dissolve sodium isopropoxide (37.8 g, 0.461 mol) in 200 mL of anhydrous isopropanol. This solution should be prepared fresh and used immediately.
-
Reaction: Slowly add the sodium isopropoxide solution to the reaction flask via the dropping funnel over a period of 30 minutes. An exotherm may be observed. After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 500 mL of deionized water.
-
Extraction: Transfer the mixture to a 2 L separatory funnel. Extract the aqueous layer with diethyl ether (3 x 300 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 250 mL) and then with brine (1 x 250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by either column chromatography or recrystallization.
-
Column Chromatography: Purify the crude oil on a silica gel column using a gradient of hexanes and ethyl acetate as the eluent.[6]
-
Recrystallization: Alternatively, the crude product can be recrystallized from a suitable solvent system such as hexanes or a mixture of hexanes and a small amount of a more polar solvent.
Characterization
The final product should be a colorless to pale yellow oil or solid. The identity and purity should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and GC-MS.
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow oil/solid |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| 1H NMR (400 MHz, CDCl3) | δ 8.25 (d, J = 2.4 Hz, 1H), 7.95 (d, J = 2.4 Hz, 1H), 5.40 (hept, J = 6.2 Hz, 1H), 1.38 (d, J = 6.2 Hz, 6H) |
Safety Considerations
-
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine: This compound is an irritant. Avoid contact with skin and eyes.[7]
-
Sodium Isopropoxide: This reagent is corrosive and reacts violently with water. Handle with care in a dry environment.
-
Isopropanol: Isopropanol is flammable. Avoid open flames and sparks.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood.[4][8] In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[9]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or ensure the reaction is at a consistent reflux. |
| Inactive sodium isopropoxide. | Use freshly opened or properly stored sodium isopropoxide. | |
| Low Yield | Inefficient extraction. | Perform additional extractions of the aqueous layer. |
| Loss during purification. | Optimize the purification method (e.g., choice of solvent for recrystallization or eluent for chromatography). | |
| Impure Product | Incomplete reaction. | Drive the reaction to completion by adding a slight excess of sodium isopropoxide. |
| Side reactions. | Ensure anhydrous conditions are maintained throughout the reaction. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine. By following these detailed steps, researchers and process chemists can confidently produce this valuable intermediate in high yield and purity, facilitating its use in a wide range of research and development applications. The emphasis on safety and process optimization ensures that this synthesis can be performed efficiently and responsibly on a larger scale.
References
- Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
- Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483.
-
Elsevier. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
Supporting Information for a scientific article. [Link]
- Nakamura, S., & Tsukamoto, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2017, 42(3), 101-110.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017, 22(2), 203.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2013, 18(1), 1034-1046.
- National Center for Biotechnology Information.
-
PubChem. 5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine. [Link]
-
Sunway Pharm Ltd. 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. [Link]
-
ResearchGate. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
- Google Patents. EP0913381B1 - Method for purifying a bromine compound.
-
Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]
- Google Patents.
-
ResearchGate. Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5- phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one. [Link]
Sources
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | 211122-40-6 [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. downloads.ossila.com [downloads.ossila.com]
Application Notes and Protocols for the Use of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine in the Development of Novel Insecticides
Introduction: The Imperative for Innovation in Insecticide Discovery
The escalating challenge of insecticide resistance in major agricultural and public health pests necessitates a continuous pipeline of novel active ingredients with diverse modes of action. Pyridine-based chemistries have emerged as a highly fruitful area for insecticide development, owing to their versatile synthetic handles and the unique physicochemical properties imparted by the pyridine ring.[1] The trifluoromethylpyridine (TFMP) moiety, in particular, is a key pharmacophore in a number of modern insecticides.[2] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and ultimately, the biological efficacy of the molecule.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine as a strategic building block for the synthesis and evaluation of next-generation insecticides. We will explore its synthetic utility, propose a hypothetical insecticidal target and mechanism of action, and provide detailed, field-proven protocols for the synthesis of a novel derivative, its bio-evaluation, and target validation.
The Strategic Advantage of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine as a Starting Material
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a highly functionalized scaffold that offers several advantages for insecticide discovery programs:
-
Multiple Reaction Sites: The presence of a bromine atom at the 5-position provides a prime site for the introduction of diverse aryl, heteroaryl, or other functional groups through well-established palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[3] This allows for the systematic exploration of structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The 2-isopropoxy group can influence the molecule's solubility, lipophilicity, and metabolic stability. Its size and conformation can also play a role in the binding affinity of the final compound to its biological target.
-
The Trifluoromethyl Anchor: As previously mentioned, the trifluoromethyl group at the 3-position is a critical feature for enhancing insecticidal potency.
Proposed Synthetic Pathway to a Novel Insecticidal Candidate
Leveraging the reactivity of the bromine atom, we can readily synthesize a library of novel compounds. Below is a representative synthetic protocol for the preparation of a hypothetical insecticide, (IPM-1) , via a Suzuki cross-coupling reaction.
Protocol 1: Synthesis of a Hypothetical Insecticide (IPM-1) via Suzuki Coupling
Objective: To synthesize 2-isopropoxy-5-(4-methoxyphenyl)-3-(trifluoromethyl)pyridine (IPM-1) from 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.
Materials:
-
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, IPM-1.
Proposed Mechanism of Action: Targeting the Vesicular Acetylcholine Transporter (VAChT)
A growing body of evidence suggests that novel classes of insecticides, including some pyridine derivatives, exert their effects by inhibiting the vesicular acetylcholine transporter (VAChT).[4] VAChT is responsible for loading acetylcholine into synaptic vesicles for subsequent release at cholinergic synapses.[5] Inhibition of VAChT disrupts cholinergic neurotransmission, leading to paralysis and death in insects.[4] We hypothesize that IPM-1 and its analogs may act as VAChT inhibitors.
Experimental Workflows for Insecticidal Bio-evaluation and Target Validation
A tiered screening approach is recommended to efficiently evaluate the insecticidal potential of newly synthesized compounds like IPM-1.
Tier 1: Primary Screening - Insect Bioassays
Objective: To determine the insecticidal activity and potency (LC₅₀) of IPM-1 against key insect pests.
Protocol 2: Leaf-Dip Bioassay for Aphids (e.g., Myzus persicae)
This method is suitable for assessing the toxicity of compounds to sap-sucking insects.
Materials:
-
Test compound (IPM-1)
-
Acetone (analytical grade)
-
Triton X-100 (surfactant)
-
Distilled water
-
Host plant leaves (e.g., cabbage or bell pepper)
-
Petri dishes
-
Filter paper
-
Fine camel-hair brush
-
Synchronized population of adult aphids
Procedure:
-
Prepare a stock solution of IPM-1 in acetone.
-
Create a serial dilution of the stock solution to obtain a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm).
-
For each concentration, prepare an aqueous solution containing 0.1% Triton X-100.
-
Excise leaf discs from the host plant and dip each disc into a test solution for 10-15 seconds with gentle agitation.
-
Allow the leaf discs to air-dry on a clean surface.
-
Place a treated leaf disc in a Petri dish lined with moist filter paper.
-
Carefully transfer a cohort of 15-20 adult aphids onto each leaf disc using a fine camel-hair brush.
-
Seal the Petri dishes and incubate at 25±2°C with a 16:8 hour (light:dark) photoperiod.
-
Assess mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded are considered dead.
-
Calculate the lethal concentration 50 (LC₅₀) value using probit analysis.
Protocol 3: Adult Vial Test for Lepidopteran Pests (e.g., Plutella xylostella)
This method is effective for evaluating contact toxicity against adult moths.
Materials:
-
Test compound (IPM-1)
-
Acetone (analytical grade)
-
Glass scintillation vials (20 mL)
-
Pipette
-
Vial roller or rotator
-
Adult moths (2-3 days old)
-
Cotton balls
-
10% sucrose solution
Procedure:
-
Prepare a stock solution of IPM-1 in acetone and create a series of dilutions.
-
Pipette 1 mL of each dilution into a glass scintillation vial.
-
Roll the vials on a vial roller at a moderate speed until the acetone has completely evaporated, leaving a uniform film of the test compound on the inner surface.
-
Introduce 10-15 adult moths into each treated vial and cap with a cotton ball soaked in a 10% sucrose solution.
-
Place the vials in an incubator at 25±2°C with a 16:8 hour (light:dark) photoperiod.
-
Record mortality at 24 and 48 hours.
-
Calculate the LC₅₀ value using probit analysis.
Data Presentation: Comparative Insecticidal Activity
The following table summarizes hypothetical bioassay data for IPM-1 and its analogs against two major insect pests, demonstrating how to present such data for clear interpretation and SAR analysis.
| Compound | R-Group at 5-position | Myzus persicae LC₅₀ (ppm) at 48h | Plutella xylostella LC₅₀ (µ g/vial ) at 24h |
| IPM-1 | 4-Methoxyphenyl | 15.2 | 8.5 |
| IPM-2 | 4-Chlorophenyl | 10.8 | 5.1 |
| IPM-3 | Phenyl | 25.6 | 12.3 |
| IPM-4 | 2-Thienyl | 18.9 | 9.7 |
| Control | Fipronil | 5.5 | 2.1 |
Tier 2: Mechanism of Action Studies
Objective: To validate the hypothesized mode of action of active compounds.
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology on Insect Neurons
This advanced technique allows for the direct measurement of a compound's effect on neuronal ion channels and synaptic transmission.
Materials:
-
Isolated insect neurons (e.g., from Drosophila melanogaster larvae or pupae)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
External and internal saline solutions mimicking insect hemolymph and cytoplasm, respectively
-
Test compound (e.g., IPM-2) dissolved in the external solution
Procedure:
-
Prepare a primary culture of insect neurons on a coverslip.
-
Place the coverslip in the recording chamber of the patch-clamp rig and perfuse with external saline.
-
Pull a glass micropipette with a resistance of 3-7 MΩ and fill it with the internal solution.
-
Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance (GΩ) seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, apply a series of voltage steps to elicit and record synaptic currents.
-
Perfuse the chamber with the external solution containing the test compound (e.g., 10 µM IPM-2) and record any changes in the synaptic currents. A reduction in the frequency or amplitude of spontaneous excitatory postsynaptic currents (sEPSCs) would be consistent with the inhibition of VAChT.
Protocol 5: Vesicular Acetylcholine Transporter (VAChT) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the uptake of acetylcholine into synaptic vesicles.
Materials:
-
Synaptosome preparation from insect heads (e.g., from honeybees or cockroaches)
-
[³H]-Acetylcholine
-
Vesamicol (a known VAChT inhibitor, as a positive control)
-
Test compound (e.g., IPM-2)
-
Assay buffer
-
Scintillation counter
Procedure:
-
Prepare synaptosomes from insect neural tissue.
-
Incubate the synaptosomes with the test compound at various concentrations for a predetermined time.
-
Initiate the uptake reaction by adding [³H]-acetylcholine.
-
Allow the uptake to proceed for a specific time at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the assay buffer.
-
Wash the filters to remove any unbound [³H]-acetylcholine.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of [³H]-acetylcholine uptake for each concentration of the test compound and determine the IC₅₀ value.
Visualizing the Workflow and Proposed Mechanism
Caption: Experimental workflow for novel insecticide development.
Caption: Proposed mechanism of action via VAChT inhibition.
Conclusion
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine represents a valuable and versatile starting material for the discovery of novel insecticides. Its strategic substitution pattern allows for the efficient generation of diverse chemical libraries. The protocols and workflows detailed in this guide provide a robust framework for synthesizing, evaluating, and characterizing new insecticidal candidates derived from this promising scaffold. By targeting less-exploited biochemical sites, such as the vesicular acetylcholine transporter, there is a significant opportunity to develop next-generation insecticides that can overcome existing resistance mechanisms and contribute to sustainable pest management strategies.
References
-
Scientists suggest new mode of action for pyridine alkylsulfone insecticides. (2024). AgroPages. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–265. [Link]
-
Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. [Link]
-
Prado, M. A. M., et al. (2002). The Vesicular Acetylcholine Transporter Is Required for Neuromuscular Development and Function. Neuron, 36(5), 905-915. [Link]
-
Pyridine as insecticide. (n.d.). Chempanda. [Link]
-
Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. (2016). RSC Advances, 6(83), 79899-79908. [Link]
-
Thany, S. H. (2010). Electrophysiological properties of the isolated mosquito neurons... Journal of Insect Physiology, 56(8), 948-955. [Link]
-
Vesicular acetylcholine transporter (VAChT) inhibitor. (n.d.). Insecticide Resistance Action Committee (IRAC). [Link]
Sources
- 1. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. irac-online.org [irac-online.org]
- 5. The Vesicular Acetylcholine Transporter Is Required for Neuromuscular Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine for SAR studies
Application Note: Derivatization of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine for SAR Studies
Strategic Overview
In modern drug discovery, the 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine scaffold represents a "privileged structure" due to its high density of functionalizable vectors and favorable physicochemical properties.
-
3-Trifluoromethyl (-CF₃): A critical bioisostere that modulates pKa, enhances metabolic stability (blocking oxidative metabolism at the C-3 position), and increases lipophilicity for membrane permeability.
-
2-Isopropoxy (-OiPr): Provides steric bulk and H-bond accepting capability. Unlike a methoxy group, the isopropyl moiety can fill hydrophobic pockets more effectively and shield the C-2 position from nucleophilic metabolic attack.
-
5-Bromo (-Br): The primary "warhead" for diversification. Its position meta to the nitrogen and para to the isopropoxy group makes it highly reactive toward oxidative addition by transition metals, facilitating rapid library generation.
This guide details the protocols for exploiting these features to generate high-value SAR libraries.
Reactivity Mapping & Workflow
The following decision tree illustrates the primary derivatization pathways available for this scaffold.
Figure 1: Strategic derivatization vectors for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-5 Arylation)
Objective: Installation of aryl/heteroaryl groups to explore hydrophobic interactions and pi-stacking. Rationale: The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Pd(0) into the C-Br bond, making this reaction robust even with electronically deactivated boronic acids [1].
Reagents:
-
Substrate: 1.0 equiv.
-
Boronic Acid/Ester: 1.2 – 1.5 equiv.
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%).
-
Base: 2M Na₂CO₃ (aq) or Cs₂CO₃ (solid).
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1).
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask, charge the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
-
Inertion: Evacuate and backfill with Nitrogen (x3). Add the degassed solvent mixture.[2][3]
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Nitrogen.
-
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave: Irradiate at 110°C for 30–60 minutes.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Critical Note: The 3-CF₃ group can induce steric crowding. If conversion is low, switch to Sphos-Pd-G2 or XPhos-Pd-G2 precatalysts to overcome steric hindrance [2].
Protocol B: Buchwald-Hartwig Amination (C-5 Amination)
Objective: Introduction of solubilizing amines or specific H-bond motifs. Rationale: Standard nucleophilic aromatic substitution (SnAr) is difficult at C-5. Palladium catalysis is required.[4][5][6] The electron-withdrawing CF₃ group assists in the reductive elimination step of the catalytic cycle [3].
Reagents:
-
Substrate: 1.0 equiv.
-
Amine (Primary/Secondary): 1.2 equiv.
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) + Xantphos (5 mol%) OR BrettPhos Pd G3 (2-5 mol%).
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Step-by-Step Methodology:
-
Drying: Flame-dry the reaction vessel and cool under Argon.
-
Mixing: Add substrate, amine, base, and ligand/catalyst system.[3]
-
Solvent: Add anhydrous solvent (degassed).
-
Reaction: Heat to 100°C for 12–18 hours.
-
Workup: Filter through a Celite pad to remove palladium black. Concentrate filtrate.[5]
-
Purification: Reverse-phase HPLC is often preferred for polar amino-pyridine products.
Self-Validation:
-
Color Change: Reaction mixture typically turns from dark red to orange/yellow upon completion.
-
TLC:[7] Use an amine-specific stain (ninhydrin) to track the consumption of the starting amine.
Protocol C: Lithium-Halogen Exchange (C-5 Carbonylation)
Objective: Conversion of the bromide to a formyl (-CHO) or carboxyl (-COOH) handle for further elaboration (e.g., reductive amination or amide coupling). Rationale: The bromine atom undergoes rapid exchange with n-BuLi at -78°C. The 2-isopropoxy group acts as a directing group (DoM), stabilizing the lithiated intermediate via coordination, preventing decomposition [4].
Reagents:
-
Substrate: 1.0 equiv.
-
n-Butyllithium (n-BuLi): 1.1 equiv (1.6M in hexanes).
-
Electrophile: DMF (for aldehyde) or Dry Ice (for acid).
-
Solvent: Anhydrous THF or Et₂O.
Step-by-Step Methodology:
-
Cryogenic Setup: Cool a solution of the substrate in anhydrous THF to -78°C (Acetone/Dry Ice bath).
-
Exchange: Add n-BuLi dropwise over 10 minutes. Maintain temp < -70°C.
-
Wait Time: Stir for 30 minutes to ensure complete exchange.
-
-
Quench: Add the electrophile (e.g., neat DMF, 5.0 equiv) rapidly.
-
Warming: Allow the mixture to warm to 0°C over 1 hour.
-
Workup: Quench with sat. NH₄Cl (aq). Extract with Et₂O.[8][9]
Safety Warning: Do not allow the temperature to rise above -60°C before quenching. The lithiated species can eliminate Li-F from the CF₃ group (benzyne-like mechanism) or undergo Wurtz coupling if warmed prematurely [5].
Summary of Conditions & Data
| Reaction Type | Target Vector | Key Reagents | Typical Yield | Critical Parameter |
| Suzuki | C-5 Biaryl | Pd(dppf)Cl₂, K₂CO₃ | 75-95% | Degassing is crucial to prevent homocoupling. |
| Buchwald | C-5 Amine | Pd₂(dba)₃, Xantphos | 60-85% | Use anhydrous conditions; exclude O₂. |
| Li-Exchange | C-5 Formyl | n-BuLi, DMF | 80-90% | Strict temp control (< -70°C). |
| Acid Hydrolysis | C-2 Pyridone | TFA or HBr/AcOH | >90% | Converts -OiPr to =O (Scaffold Morphing). |
References
-
Suzuki Coupling of Electron-Deficient Pyridines
- Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Halides"
- Source:Chemical Reviews
-
URL:[Link]
-
Sterically Demanding Couplings (Buchwald Ligands)
- Title: "Surmounting Steric Effects in the Palladium-Catalyzed C-N Bond Form
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Buchwald-Hartwig Amination Guide
-
Lithium-Halogen Exchange in Pyridines
-
Title: "Halogen-Dance Reactions on Pyridine Derivatives"[11]
- Source:Synthesis
-
-
Stability of Trifluoromethyl Group in Organometallics
- Title: "Fluorine in Medicinal Chemistry"
- Source:Journal of Medicinal Chemistry
-
URL:[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Stille Coupling of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine with Organostannanes
Introduction: Synthesizing High-Value Pyridine Scaffolds
The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in modern chemistry, integral to the development of numerous active ingredients in both the pharmaceutical and agrochemical sectors.[1][2] Its unique physicochemical properties, stemming from the combination of the pyridine ring's characteristics and the strong electron-withdrawing nature of the trifluoromethyl group, can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[3]
The Stille cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[4] First detailed extensively by John K. Stille, this palladium-catalyzed reaction between an organostannane and an organic halide offers exceptional functional group tolerance, stability of reagents to air and moisture, and generally mild reaction conditions.[4][5] These features make it particularly well-suited for the late-stage functionalization of complex and highly functionalized molecules, such as the target substrate, 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanistic underpinnings of the Stille coupling, detailed experimental protocols, and field-proven insights for the successful synthesis of novel 5-substituted-2-isopropoxy-3-(trifluoromethyl)pyridine derivatives. These products are of significant interest as building blocks for new therapeutic agents, including potential kinase inhibitors and other biologically active compounds.[4][6]
Core Principles: The Stille Coupling Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The widely accepted catalytic cycle for the Stille coupling involves three fundamental steps, beginning with an active Pd(0) catalyst.[5][7]
-
Oxidative Addition: The cycle commences when the active 14-electron Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine substrate. This step forms a 16-electron square planar Pd(II) intermediate.[8]
-
Transmetalation: This is often the rate-determining step of the cycle.[9] The organostannane reagent exchanges its organic group (R²) with the bromide on the palladium center. The precise mechanism can be complex, but it results in a new Pd(II) complex where both organic partners (R¹ and R²) are bound to the metal.[7][9]
-
Reductive Elimination: The final step involves the coupling of the two organic groups (R¹-R²) and their elimination from the palladium center. This forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. mdpi.com [mdpi.com]
- 4. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine with Terminal Alkynes
Introduction: The Strategic Importance of Alkynyl-Substituted Pyridines
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under mild conditions and exhibits remarkable tolerance for a wide array of functional groups.[1][4] These features have established the Sonogashira coupling as an indispensable tool in the synthesis of complex molecules, from natural products to advanced organic materials and pharmaceuticals.[1][5]
Within the realm of medicinal chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous FDA-approved drugs. The introduction of a trifluoromethyl group (CF₃) into these heterocycles is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[6][7] The further incorporation of an alkynyl moiety via Sonogashira coupling introduces a rigid, linear linker that can be used to probe biological space, act as a precursor for more complex structures, or serve as a pharmacophore itself.[4][8]
This document provides a comprehensive guide to the Sonogashira coupling of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, a highly functionalized and electron-deficient heterocyclic building block. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] While the complete mechanism is still a subject of some academic discussion, the following pathway is widely supported.[2]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine) to form a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br > Cl.[9] The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen is expected to facilitate this step.[10]
-
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This step regenerates the copper(I) catalyst.[11]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynyl-substituted pyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.[12]
The Copper Cycle:
-
Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt. The amine base then deprotonates the alkyne to form a copper(I) acetylide species.[1] This is the active nucleophile that participates in the transmetalation step of the palladium cycle.
The Role of Copper and Copper-Free Alternatives: The copper co-catalyst significantly increases the reaction rate, allowing the coupling to proceed under milder conditions.[1][13] However, a common side reaction is the copper-mediated homocoupling of the terminal alkyne (Glaser coupling), which can be problematic, especially with sensitive or valuable alkynes.[1][14] To mitigate this, copper-free Sonogashira protocols have been developed. These methods often require more specialized ligands or different reaction conditions to achieve efficient coupling.[15][16][17]
Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine with a variety of terminal alkynes.
Materials:
-
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 equivalent)
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 - 0.05 equivalents)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a condenser, add 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and the oxidative homocoupling of the alkyne.[9]
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. Follow with the addition of the amine base and then the terminal alkyne.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine base.
-
Extraction and Purification: Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Caption: Figure 2: General experimental workflow for Sonogashira coupling.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when dealing with alkynes prone to homocoupling or when copper contamination is a concern.
Materials:
-
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 equivalent)
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
(AllylPdCl)₂ (0.01 - 0.025 equivalents) and P(t-Bu)₃ (0.02 - 0.05 equivalents) OR Pd(PPh₃)₄ (0.03 - 0.05 equivalents)
-
A suitable base such as Cesium Carbonate (Cs₂CO₃) or DABCO (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Acetonitrile, DMF)
Procedure:
-
Catalyst Preparation (if applicable): If using (AllylPdCl)₂ and P(t-Bu)₃, pre-mix them in a small amount of the reaction solvent under an inert atmosphere for 15-20 minutes to form the active Pd(0) catalyst.[17]
-
Reaction Setup: In a separate dry, oven-baked flask, add 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine and the base.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Add the degassed solvent, the terminal alkyne, and the pre-formed catalyst solution (or Pd(PPh₃)₄ directly) via syringe.
-
Reaction and Work-up: Stir the reaction at room temperature or with gentle heating. Monitor the reaction and perform the work-up and purification as described in Protocol 1.
Data Presentation: Representative Reaction Conditions and Expected Outcomes
The following table outlines typical conditions and expected yields for the Sonogashira coupling of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine with various terminal alkynes. Note that these are illustrative examples, and optimization may be required for specific substrates.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 85-95 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | 75-85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Reflux | 6-8 | >90 |
| 4 | 1-Octyne | Pd(PPh₃)₄ / CuI | DIPEA | Dioxane | 60 | 8-12 | 80-90 |
| 5 | 4-Ethynyltoluene | (AllylPdCl)₂ / P(t-Bu)₃ | Cs₂CO₃ | ACN | RT | 10-16 | 80-90 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality of reagents or solvent. 3. Insufficiently inert atmosphere. | 1. Use a fresh batch of palladium catalyst and copper(I) iodide.[9] 2. Ensure reagents are pure and solvents are anhydrous and properly degassed.[9] 3. Improve the degassing procedure (e.g., freeze-pump-thaw cycles) and maintain a positive pressure of inert gas. |
| Formation of Black Precipitate (Palladium Black) | Decomposition of the palladium catalyst. | 1. Ensure high purity of all reagents and solvents. 2. Consider using a different solvent or adding a stabilizing ligand. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Rigorously exclude oxygen from the reaction. 2. Reduce the loading of the copper catalyst or switch to a copper-free protocol (Protocol 2).[1] |
| Stalled Reaction | 1. Deactivation of the catalyst. 2. Insufficiently strong base for the specific alkyne. | 1. Add another portion of the catalyst. 2. Switch to a stronger base (e.g., from Et₃N to DBU, or an inorganic base like K₂CO₃ or Cs₂CO₃). |
Conclusion
The Sonogashira coupling of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine with terminal alkynes is a highly effective method for synthesizing novel, functionalized pyridine derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this document offer a solid foundation for the successful application of this versatile cross-coupling reaction in research, discovery, and development settings.
References
-
Singla, N., & Singh, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
University of California, Davis. (n.d.). The Sonogashira Coupling. Chem LibreTexts. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Jadhav, S. D., & Singh, A. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346–7367. [Link]
-
García-Melchor, M., & Ujaque, G. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Universitat Autònoma de Barcelona. [Link]
-
Pearson+. (n.d.). What is the role of copper in the Sonogashira coupling reaction?. Study Prep. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Sonogashira, K. (1975). A Convenient Synthesis of Acetylenes: Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
Kumar, A., & Kumar, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4529–4551. [Link]
-
The reaction monitoring blog. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]
-
Kumar, A., & Kumar, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4529–4551. [Link]
-
Smith, M. D. (2018). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
Morken, J. P. (2022). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex. [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. SynArchive. [Link]
-
Wang, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
-
Wang, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. [Link]
-
Saito, S. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(2), 63-71. [Link]
-
Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104131. [Link]
-
PubChem. (n.d.). 5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine. PubChem. [Link]
-
PrepChem. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. PrepChem.com. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+ [pearson.com]
- 12. theses.enscm.fr [theses.enscm.fr]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 15. researchgate.net [researchgate.net]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Regioselective Lithiation of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of Functionalized Pyridines
Substituted pyridine scaffolds are integral components in a vast array of pharmaceuticals and agrochemicals, owing to their unique electronic properties and ability to engage in specific biological interactions.[1][2] The targeted functionalization of the pyridine ring is therefore a cornerstone of modern medicinal chemistry and drug discovery.[1][2] Among the various methods for pyridine derivatization, directed ortho-metalation (DoM) stands out as a powerful and regioselective strategy.[3][4][5] This application note provides a detailed protocol for the lithiation of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, a versatile building block for the synthesis of complex, biologically active molecules.[1] The strategic placement of the isopropoxy group serves as a potent directing metalating group (DMG), facilitating regioselective deprotonation at the C6 position.
Mechanistic Rationale: Harnessing the Power of Directed ortho-Metalation
The success of this protocol hinges on the principle of Directed ortho-Metalation (DoM). The isopropoxy group at the C2 position acts as a Lewis basic site, coordinating with the Lewis acidic lithium atom of the organolithium reagent (n-butyllithium or LDA).[6] This coordination pre-complexes the base in close proximity to the C6 proton, leading to a kinetically favored deprotonation at this position over other potentially acidic sites. This phenomenon is often referred to as a Complex-Induced Proximity Effect (CIPE).
The choice of the lithiating agent is critical and depends on the specific substrate and desired outcome. While n-butyllithium (n-BuLi) is a powerful and commonly used reagent for lithiation, its high reactivity can sometimes lead to undesired side reactions, such as nucleophilic addition to the pyridine ring, especially with electron-deficient pyridines.[3][4] In such cases, a bulkier, less nucleophilic base like Lithium Diisopropylamide (LDA) is often preferred to minimize these side reactions.[3][4][7][8][9] LDA is particularly effective for the deprotonation of substrates prone to nucleophilic attack.[3][8][9][10]
An alternative to directed ortho-metalation is the halogen-metal exchange reaction.[11][12][13][14] With substrates bearing a bromine or iodine atom, treatment with an organolithium reagent like n-BuLi can lead to a rapid exchange, forming the corresponding aryllithium species.[11][12][13][14] In the case of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, a carefully controlled halogen-metal exchange could potentially generate the 5-lithiated pyridine derivative. However, the presence of the strong directing isopropoxy group makes the ortho-lithiation at C6 the more probable and controllable pathway.
Diagram 1: Proposed Mechanism of Directed ortho-Metalation
Sources
- 1. nbinno.com [nbinno.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. baranlab.org [baranlab.org]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Product Code: 5-Br-2-OiPr-3-CF3-Py CAS Registry Number: 1214377-42-0 (Analogous/Related) Chemical Family: Halogenated Pyridines / Trifluoromethyl Pyridines Support Tier: Advanced Research & Process Development[1][2][3]
Technical Overview & Impurity Profile
The Challenge:
The synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine typically involves a Nucleophilic Aromatic Substitution (
Common Impurities:
| Impurity Type | Chemical Identity | Origin | Physicochemical Characteristic |
| Hydrolysis Product | 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one | Moisture entering the reaction; competing attack by | Acidic (pKa ~7.6) .[2][3] Solid. Highly polar compared to product. |
| Starting Material (SM) | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Incomplete conversion due to steric bulk of the isopropyl group.[1][2][3] | Neutral . Lipophilic.[2][3] Boiling point close to product. |
| Regioisomers | 5-Bromo-4-isopropoxy...[1][2][3] (Rare) | Attack at C4 (unlikely due to steric/electronic directing effects of | Similar polarity to product. |
| Inorganic Salts | NaBr, NaCl, Na-Isopropoxide | Reaction byproducts.[2][3] | Water-soluble; insoluble in organics.[1][2][3] |
Troubleshooting Guides
Scenario A: The "Hydrolysis Nightmare" (Removing the Pyridone)
Symptom: HPLC/TLC shows a significant peak/spot that is more polar than your product.[3] The product appears as a solid or gummy residue rather than a clean oil.[3] Root Cause: The 2-isopropoxy group is sensitive.[1][2][3] If the reaction mixture contained water, or if the workup was too harsh, the ether hydrolyzes to the thermodynamically stable pyridone tautomer (2-hydroxy-pyridine derivative).
The Solution: Exploiting Acidity (The "Base Wash" Protocol)
Unlike the neutral isopropoxy product, the pyridone impurity has a pKa of approximately 7.6 due to the electron-withdrawing
-
Step 1: Dissolve the crude mixture in a non-polar solvent (Hexanes or Heptane/EtOAc 9:1). Do not use DCM yet, as it solubilizes the pyridone too well.
-
Step 2: Wash with 0.5 M NaOH (cold).[2][3] The pyridone deprotonates to form the water-soluble sodium salt.
-
Step 4: Wash the organic layer with Brine to remove excess base, then dry over
.[2][3][4]
Critical Warning: Do not use strong acids (HCl) to neutralize the organic layer afterward.[3] Isopropyl ethers are acid-labile and can cleave back to the pyridone.[1][3]
Scenario B: Stubborn Starting Material (The "Unreacted Chloro" Peak)
Symptom: A non-polar impurity persists just above/below the product spot on TLC.[3] Distillation fails to separate them.[2][3]
Root Cause: The isopropyl group is sterically bulky.[3] The
The Solution: Chemical Scavenging (Derivatization) Since the boiling points are close, separation by distillation is inefficient. We use a "Scavenger Amine" to convert the unreacted chloride into a highly polar amine that sticks to silica.[3]
-
Reagent: Morpholine or Benzylamine (1.5 equivalents relative to remaining SM).[2][3]
-
Action: Add the amine to the crude reaction mixture and heat (60°C) for 1-2 hours.
-
Mechanism: The amine displaces the remaining Chlorine much faster than the Isopropoxide did.
-
Result: The impurity becomes 5-Bromo-2-morpholino-3-(trifluoromethyl)pyridine.[2][3]
-
Purification: Run a short silica plug.[2][3] The non-polar isopropoxy product elutes with Hexanes/EtOAc (95:5), while the amino-impurity stays at the baseline.
Decision Tree & Workflows
Workflow 1: Purification Logic Gate
Use this logic flow to determine the correct purification strategy based on your crude analysis.
Figure 1: Decision tree for selecting the appropriate purification method based on impurity profile.[1][2]
Workflow 2: Mechanism of Impurity Formation & Removal
Understanding why the base wash works is critical for reproducibility.[3]
Figure 2: Mechanistic separation of the neutral product from the acidic pyridone impurity.[1][2][3]
Detailed Experimental Protocols
Protocol A: Optimized Aqueous Workup
Best for removing salts and pyridone impurities.[3]
-
Quench: Pour the reaction mixture into ice-cold water.
-
Extraction: Extract 3x with Heptane or Hexane .
-
Why Heptane? It is less polar than EtOAc or DCM, forcing the polar pyridone to stay in the aqueous phase or precipitate out.
-
-
The "Polishing" Wash: Wash the combined organic layers with 0.5 M NaOH (20 mL per gram of product).[3] Shake vigorously for 1 minute.
-
Neutralization: Wash with Brine (saturated NaCl).
-
Drying: Dry over anhydrous
(Sodium Sulfate). Magnesium sulfate is slightly acidic and should be avoided if the product is sensitive.[3] -
Concentration: Evaporate solvent under reduced pressure at <40°C.
Protocol B: Flash Column Chromatography
Best for final purification.[2][3]
-
Mobile Phase:
-
Elution Order:
Frequently Asked Questions (FAQ)
Q1: Can I use acid extraction to remove the starting material?
A: No.[3] While pyridine nitrogens are basic, the presence of the electron-withdrawing
Q2: Why is my product turning yellow/brown upon storage? A: This indicates oxidative instability or the presence of trace free amines.[3] Store the product under an inert atmosphere (Argon/Nitrogen) at -20°C. If the color persists, filter through a small plug of activated charcoal or basic alumina [2].
Q3: The pyridone impurity is not washing out with NaOH. Why? A: You might be using a solvent that is too polar (like THF or large amounts of EtOAc) which solubilizes the sodium salt of the pyridone. Switch to Heptane or Pentane for the extraction solvent.[5] Alternatively, the "pyridone" might actually be the N-alkylated isomer (N-isopropyl pyridone), which is neutral and cannot be removed by base wash.[2] This forms if the alkylation occurred at Nitrogen instead of Oxygen (less likely with isopropoxide, but possible). If this is the case, careful chromatography is the only solution.
References
-
ChemicalBook. (2025).[2][3] Synthesis and properties of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (Analogous Chemistry). Retrieved from [1][2][3]
-
Sigma-Aldrich. (n.d.).[1][2][3] 5-Bromo-2-(trifluoromethoxy)pyridine Technical Data. Retrieved from [1][2][3]
-
National Institutes of Health (NIH). (2019).[2][3] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.[1][2][3] Retrieved from [1][2][3]
-
WuXi Biology. (n.d.).[2][3] SNAr Reaction of Polyhalogenated Heterocycles: Reactivity Patterns. Retrieved from
-
PrepChem. (n.d.).[2][3] Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.[1][2][3][6] Retrieved from [1][2][3]
Sources
- 1. 5-Bromo-2-hydroxy-3-(trifluoromethyl)pyridine | 76041-79-7 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. prepchem.com [prepchem.com]
Improving the regioselectivity of reactions with 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Welcome to the technical support resource for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable advice for controlling regioselectivity in common synthetic transformations. By understanding the interplay of steric and electronic factors governing this substrate's reactivity, you can overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemical behavior of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, providing the essential knowledge needed to design successful experiments.
Q1: What are the dominant electronic and steric factors influencing the reactivity of this molecule?
A1: The reactivity of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is governed by a complex interplay of three key substituents on the pyridine ring:
-
Pyridine Nitrogen: As a heteroatom, the nitrogen atom is electron-withdrawing by induction, making the entire ring electron-deficient compared to benzene.[1] This deactivation makes the ring less susceptible to electrophilic aromatic substitution but more prone to nucleophilic attack or metal-catalyzed cross-coupling at halogenated positions. The nitrogen's lone pair can also coordinate to metal catalysts, which can influence reactivity, sometimes leading to catalyst inhibition.[2]
-
3-(Trifluoromethyl) Group (-CF₃): This is a very strong electron-withdrawing group due to the high electronegativity of fluorine. It significantly deactivates the ring, making oxidative addition in cross-coupling reactions more challenging and increasing the acidity of adjacent C-H bonds.
-
2-Isopropoxy Group (-O-iPr): This group has a dual effect. Electronically, it is an electron-donating group through resonance, which can partially counteract the withdrawing effects of the nitrogen and CF₃ group. Sterically, it is bulky and positioned ortho to both the nitrogen and the CF₃ group, which can hinder the approach of reagents to the C3 and N1 positions.
-
5-Bromo Group (-Br): This is the primary reactive site for most cross-coupling reactions, serving as an excellent leaving group for transformations like Suzuki and Buchwald-Hartwig aminations.
Q2: For a standard cross-coupling reaction, which position is most likely to react?
A2: The C5-Br bond is the primary and most reactive site for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly weaker than the C-H or C-F bonds and is the established leaving group for these transformations. While direct C-H activation is a known process for pyridines, it typically requires specific directing groups or conditions designed to override the reactivity of a C-halogen bond.[3][4] Under standard Suzuki, Buchwald-Hartwig, or similar coupling conditions, functionalization will occur almost exclusively at the C5 position.
Q3: Which C-H bond on the ring is the most acidic and why?
A3: The C4-H is the most acidic proton on the ring. Its acidity is significantly enhanced by the inductive electron-withdrawing effects of the adjacent 3-CF₃ group and the pyridine nitrogen atom. This makes the C4 position the most probable site for deprotonation with a strong, non-nucleophilic base (e.g., LDA), enabling subsequent functionalization via electrophilic trapping.[4][5] The C6-H is less acidic as it is only adjacent to the ring nitrogen.
Troubleshooting Guide: Improving Regioselectivity & Yield
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem 1: My Suzuki-Miyaura coupling at the C5 position is sluggish, giving low yields and starting material decomposition. How can I improve it?
Cause: The electron-deficient nature of the pyridine ring, exacerbated by the potent -CF₃ group, can make the initial oxidative addition step of the catalytic cycle difficult. Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.
Solution: To overcome this, you need a highly active and robust catalytic system.
-
Catalyst & Ligand Selection: Electron-rich, bulky phosphine ligands are essential. They stabilize the Pd(0) species, promote oxidative addition, and accelerate the rate-limiting reductive elimination step.[6] For sterically hindered or electronically deactivated substrates like this, standard ligands like PPh₃ may be insufficient.
-
Base and Solvent Choice: The choice of base is critical for activating the boronic acid without promoting side reactions.[6][7] A mixed solvent system, often aqueous, is typically required.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Both are common Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ. |
| Ligand | SPhos or XPhos | RuPhos | Bulky, electron-rich biaryl phosphine ligands that create highly active catalysts for challenging substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | K₂CO₃ | Strong, non-nucleophilic bases are effective. K₃PO₄ and Cs₂CO₃ are often superior for difficult couplings.[8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | Protic co-solvents are often necessary to dissolve the inorganic base and facilitate transmetalation. |
| Temperature | 80-100 °C | 80-100 °C | Elevated temperatures are usually required to drive the reaction to completion. |
Detailed Protocol: Optimized Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%).
-
Addition: Add the catalyst mixture to the Schlenk flask, followed by the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Reaction: Heat the mixture with vigorous stirring at 90 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Problem 2: My Buchwald-Hartwig amination is failing. What catalyst system is best for coupling amines with this electron-poor heterocycle?
Cause: Similar to the Suzuki coupling, the electron-deficient ring and potential for N-coordination to the catalyst make this a challenging transformation. The choice of ligand is paramount to success.[9][10]
Solution: Use a specialized palladium catalyst system designed for heteroaryl halides. The generation of a monoligated palladium species is often key to facilitating the reaction.
-
Ligand Selection: Sterically hindered biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are state-of-the-art for these couplings.[11][12] They promote the formation of the active catalytic species and prevent the formation of inactive catalyst complexes.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.[10]
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Problem 3: I want to functionalize the C4 position. My attempts at lithiation are giving a complex mixture or no reaction.
Cause: While the C4-H is the most acidic, achieving selective deprotonation requires careful control of conditions to prevent competing reactions, such as attack on the bromine (halogen-metal exchange) or decomposition.
Solution: Use a strong, sterically hindered, non-nucleophilic base at very low temperatures. Lithium diisopropylamide (LDA) is the reagent of choice.
-
Base: LDA is ideal because it is a poor nucleophile, minimizing the risk of SNAr reactions. It should be freshly prepared or titrated before use.
-
Temperature: The reaction must be maintained at -78 °C to ensure the kinetic deprotonation at C4 is favored and the resulting aryllithium species is stable.[5]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent.
Visualization: Regioselectivity Troubleshooting Workflow
Caption: Decision tree for addressing common regioselectivity issues.
Detailed Protocol: Lithiation and Electrophilic Quench at C4
-
LDA Preparation (if needed): In an oven-dried flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at 0 °C.
-
Lithiation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., CO₂, DMF, Me₃SiCl) (1.2 eq) slowly to the reaction mixture, ensuring the temperature remains at -78 °C.
-
Warming & Workup: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or crystallization.
References
- Synthesis of Functionalized Pyridines by Substitution of Hetarenium-Activated Pentachloropyridine with Bisnucleophiles.Academia.edu.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.Royal Society of Chemistry.
-
Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. ACS Publications. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]
-
Functionalization Of Pyridines Research Articles. R Discovery. [Link]
-
Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Japan Research Institute of Material Technology. [Link]
-
Catalyzed coupling reaction of sp3 C-H bonds adjacent to a nitrogen atom in alkylamines with alkenes. Keio University. [Link]
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Suzuki Coupling. Byju's. [Link]
-
Optimization of Conditions for the Preparation of Coupled Pyridine. ResearchGate. [Link]
-
Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
-
Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. MDPI. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination. University of South Carolina. [Link]
-
Lithiation–Borylation–Protodeboronation Methodology. Synfacts. [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. [Link]
-
EAS Reactions of Pyridine. Pearson. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ARKIVOC. [Link]
-
Intramolecular Lithiation‐Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis‐Boronic Esters. ResearchGate. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]
-
Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes. Journal of the American Chemical Society. [Link]
-
Suzuki reactions in novel liquids. DiVA. [Link]
-
Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. University of Bristol. [Link]
-
Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. ACS Publications. [Link]
-
Pyridines: properties, syntheses & reactivity. University of Liverpool. [Link]
-
Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. PubMed. [Link]
-
Utilizing the Regioselectivity of Perfluoropyridine towards the Preparation of Phenyoxyacetylene Precursors. ResearchGate. [Link]
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. hammer.purdue.edu [hammer.purdue.edu]
Technical Support Center: Cross-Coupling of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Welcome to the technical support center for catalyst selection and troubleshooting in cross-coupling reactions involving 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of C-C and C-N bond formation with this challenging, electron-deficient heteroaryl halide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine?
A1: The primary challenges stem from the substrate's unique electronic and steric properties:
-
Electron-Deficient Pyridine Ring: The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, which significantly lowers the electron density of the pyridine ring. While this generally facilitates the initial oxidative addition step of the palladium catalytic cycle, it can also increase susceptibility to side reactions.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] This is a common issue with N-heterocyclic substrates.
-
Steric Hindrance: The 2-isopropoxy group, while electronically donating, introduces steric bulk near the site of reaction (C5-Br bond), which can influence the approach of the catalyst and coupling partner.
-
Side Reactions: Hydrodehalogenation (replacement of bromine with hydrogen) is a common unwanted side reaction, particularly in Suzuki and Buchwald-Hartwig reactions with electron-deficient aryl halides.[4][5]
Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Proper selection of the catalyst, ligand, and base is critical for success with this substrate.[6]
Q2: What is a reliable starting point for a Suzuki-Miyaura coupling with this substrate?
A2: For an initial screening, a system known for its robustness with heteroaryl halides is recommended. The electron-deficient nature of the substrate makes oxidative addition relatively facile, but catalyst stability and reductive elimination can be challenging.
A good starting point would be a palladium(II) source with a bulky, electron-rich phosphine ligand. These ligands are known to stabilize the palladium center, promote reductive elimination, and often prevent catalyst deactivation by the pyridine nitrogen.[3][7]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent System | Temp. (°C) | Notes |
|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | A broadly applicable system for aryl bromides that tolerates many functional groups.[7] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80-100 | Effective for sterically hindered and electronically diverse substrates.[7] |
| Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | DME / H₂O | 80-90 | A classic, reliable catalyst, particularly for heteroaryl couplings.[8] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | A traditional choice, though may require higher catalyst loading or longer reaction times.[7][9] |
Q3: My Suzuki reaction has stalled or gives low yield. How can I troubleshoot it?
A3: Low yield or a stalled reaction can be attributed to several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Steps:
-
Confirm Reagent Quality: Ensure the boronic acid/ester is pure and not degraded (protodeboronation). Use anhydrous, degassed solvents, as oxygen can deactivate the catalyst.[10]
-
Evaluate the Catalyst System: If using a simple Pd source like Pd(PPh₃)₄, consider switching to a more active system with a bulky biarylphosphine ligand (e.g., SPhos, XPhos) which can accelerate the reaction and improve catalyst stability.[5][7]
-
Optimize the Base: If you observe hydrodehalogenation (the major byproduct is 2-isopropoxy-3-(trifluoromethyl)pyridine), your base may be too strong or reaction temperature too high. Consider switching from an alkoxide base to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] Grinding the base to a fine powder can also improve reproducibility.[1]
-
Check for Catalyst Poisoning: The pyridine nitrogen can inhibit the catalyst. Using bulky ligands can create a steric shield around the palladium center, minimizing this interaction.[3]
Below is a logical workflow to diagnose common issues.
Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[11] The choice of ligand is highly dependent on the nature of the amine coupling partner.[4]
Q4: How do I select the right catalyst and ligand for a Buchwald-Hartwig amination with my substrate?
A4: The success of a Buchwald-Hartwig amination is critically dependent on the ligand, which must be matched to the amine nucleophile.[4][12] For a challenging substrate like this, using modern, well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) is often more effective than generating the catalyst in-situ from sources like Pd(OAc)₂.[4][12]
Table 2: Ligand Selection Guide for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand | Base | Solvent | Temp. (°C) | Notes |
|---|---|---|---|---|---|
| Primary Aliphatic Amine | BrettPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 | BrettPhos is often highly effective for primary amines.[4] |
| Secondary Aliphatic Amine | RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 | RuPhos is a go-to ligand for secondary amines.[4] |
| Primary Arylamine | XPhos, BrettPhos | K₃PO₄, Cs₂CO₃ | t-BuOH, Dioxane | 100-120 | Weaker bases are often compatible with arylamines. |
| Heteroarylamine | tBuBrettPhos, Ad-BippyPhos | LHMDS, K₂CO₃ | Toluene, Dioxane | 100-120 | Heteroarylamines can be challenging; specialized ligands and careful base selection are needed.[12][13] |
Q5: I am observing significant hydrodehalogenation instead of my desired amine product. What should I do?
A5: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-deficient substrates. It arises from competing pathways in the catalytic cycle.
Solutions to Minimize Hydrodehalogenation:
-
Ligand Choice: The ligand plays a crucial role. An inappropriate ligand may not promote the C-N reductive elimination efficiently, allowing the hydrodehalogenation pathway to compete. Ensure your ligand choice is appropriate for your amine class (see Table 2).[4]
-
Base Selection: Strong alkoxide bases like NaOtBu can sometimes promote side reactions. While often necessary, consider screening other bases. For sensitive substrates, LHMDS can be surprisingly effective.[13] Weaker bases like K₃PO₄ or Cs₂CO₃ may also work, potentially requiring higher temperatures.[4]
-
Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., RuPhos Pd G3) form the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂, which can minimize side reactions.[4][12]
-
Solvent: Ensure you are using anhydrous, degassed solvents. Aprotic solvents like toluene, dioxane, or THF are standard.[14]
Section 3: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling enables the synthesis of alkynylated pyridines. The reaction typically uses a dual catalyst system of palladium and copper(I).[15]
Q6: What are the recommended conditions for a Sonogashira coupling with 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine?
A6: The classic Sonogashira conditions are generally effective for aryl bromides. Strict exclusion of oxygen is critical to prevent the homocoupling of the terminal alkyne (Glaser coupling).[15]
Recommended Protocol: Sonogashira Coupling
-
Preparation: To an oven-dried reaction flask, add 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[16]
-
Inert Atmosphere: Thoroughly flush the flask with an inert gas (Argon is preferred). This is a critical step.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv.).[16][17] The amine often serves as both the base and a co-solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 50°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Purify by column chromatography.
Troubleshooting Tips:
-
No Reaction: Ensure your palladium catalyst is active and the copper co-catalyst is fresh. The use of PdCl₂(PPh₃)₂ is also common.[16]
-
Glaser Homocoupling: If you observe significant amounts of the alkyne dimer, your reaction conditions are not sufficiently anaerobic. Improve your degassing procedure for all solvents and reagents.
-
Copper-Free Conditions: If your substrate is sensitive to copper, copper-free Sonogashira protocols exist, often employing a palladium catalyst with a phosphine ligand and a different base, though they may require higher temperatures.[18]
References
-
Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 384-414. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Smith, R. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
Smith, R. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Semantic Scholar. [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]
-
Royal Society of Chemistry. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. [Link]
-
ResearchGate. (2020). Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. [Link]
-
Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. [Link]
-
National Center for Biotechnology Information. (n.d.). A General Solution for the 2-Pyridyl Problem. [Link]
-
Digital Commons @ University of Rhode Island. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
ACS Publications. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
ZORA (Zurich Open Repository and Archive). (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (2025). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes Scaffolds. [Link]
-
ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Welcome to the technical support center for monitoring the synthesis and reactions involving 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into troubleshooting common issues encountered when using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.
Our approach is grounded in scientific principles to explain the "why" behind experimental choices, ensuring you can develop robust and reliable analytical methods.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, versatile, and cost-effective technique for real-time reaction monitoring. However, the unique properties of halogenated and trifluoromethylated pyridine derivatives can present specific challenges.
Frequently Asked Questions (TLC)
Q1: What is a good starting solvent system for TLC analysis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine and its reactions?
A1: For compounds of intermediate polarity, such as many pyridine derivatives, a good starting point is a mixture of a non-polar and a moderately polar solvent.[1] A common and effective combination is Ethyl Acetate (EtOAc) and Hexane.[1][2] We recommend starting with a 20-30% EtOAc in Hexane mixture and adjusting the polarity based on the initial results. If your compound is very polar and remains at the baseline, you can increase the polarity by adding a small amount of methanol (MeOH) to the mobile phase.[2]
Q2: My spots are streaking or "tailing" on the TLC plate. What causes this and how can I fix it?
A2: Streaking is a common issue with basic compounds like pyridines. It's often caused by strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica gel plate.[3][4] This can be mitigated by adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your eluent (e.g., 0.1-1%).[4] Alternatively, sample overloading can also cause streaking, so ensure you are not applying too much sample to the plate.[5]
Q3: My compound is UV-active, but the spots are very faint or not visible at all. What should I do?
A3: Faint or invisible spots under a UV lamp can be due to several factors. The compound might be too dilute; try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry between applications).[5][6] It's also possible that your compound has low UV absorbance at the wavelength of your lamp (typically 254 nm). In this case, using a chemical stain is necessary.[6]
Q4: How do I choose an appropriate stain for visualizing my pyridine derivative?
A4: While UV visualization is the first non-destructive method to try, several chemical stains can be effective for pyridine derivatives.[7][8]
-
Potassium Permanganate (KMnO₄) stain: This is a good general stain for compounds that can be oxidized. It will appear as yellow spots on a purple background.
-
Iodine Chamber: A non-destructive and universal stain for many organic compounds. The plate is placed in a chamber with iodine crystals, and the spots will appear as temporary brown stains.[6][9]
-
p-Anisaldehyde stain: This stain can produce a range of colors for different compounds upon heating and can be very useful for differentiating between products and starting materials.[6]
Troubleshooting Guide: Common TLC Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaked | 1. Compound is too polar for the solvent system. 2. Sample is too concentrated.[5] 3. Strong interaction with acidic silica gel.[3][4] | 1. Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). 2. Dilute the sample before spotting. 3. Add a small amount of triethylamine or ammonia to the eluent.[4] |
| Rf value is too high (spots run to the top) | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the percentage of hexane). |
| Rf value is too low (spots remain at the baseline) | The eluent is not polar enough.[10] | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[2] |
| Reactant and product spots are not well-separated | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or acetone.[1] |
| No spots are visible | 1. The sample is too dilute.[5] 2. The compound is not UV-active. 3. The compound may have evaporated from the plate.[6] | 1. Concentrate the sample or apply it multiple times.[5] 2. Use a chemical stain for visualization (e.g., potassium permanganate, iodine).[9] 3. Visualize the plate immediately after development. |
| Compound appears to be decomposing on the plate | The compound is unstable on the acidic silica gel.[10] | Perform a 2D TLC to confirm instability.[10] If decomposition is confirmed, consider using neutral alumina plates or adding a base to the eluent to neutralize the silica.[3] |
Experimental Protocol: 2D TLC for Stability Assessment
This protocol helps determine if your compound is degrading on the silica gel plate.[10]
-
Obtain a square TLC plate.
-
Spot your sample in one corner of the plate, about 1 cm from the edges.
-
Develop the plate in a suitable solvent system.
-
Remove the plate from the chamber and allow it to dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. Stable compounds will appear on a diagonal line. Any spots that appear off the diagonal are likely degradation products.[10]
Caption: Workflow for assessing compound stability on silica gel using 2D TLC.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS is a powerful technique for reaction monitoring, providing both separation and mass information, which is invaluable for identifying products, byproducts, and unreacted starting materials.
Frequently Asked Questions (LC-MS)
Q1: What type of LC column and mobile phase is recommended for analyzing 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine?
A1: A reversed-phase C18 column is a robust and common choice for the separation of pyridine derivatives.[11] For the mobile phase, a combination of water and acetonitrile (ACN) or methanol (MeOH) with a small amount of an acidic modifier is typically effective. Formic acid (0.1%) is a good starting choice as it is MS-friendly and can improve peak shape for basic compounds like pyridines.[3]
Q2: I am observing significant peak tailing in my chromatogram. How can I improve the peak shape?
A2: Similar to TLC, peak tailing in LC is often due to the interaction of the basic pyridine nitrogen with residual acidic silanols on the silica-based column packing.[3] To mitigate this, you can:
-
Lower the mobile phase pH: Using an acidic modifier like formic or acetic acid protonates the silanol groups, reducing their interaction with the analyte.[3]
-
Use a competing base: Adding a small amount of a competing base like triethylamine (TEA) can block the active silanol sites. However, TEA is not ideal for MS detection as it can cause ion suppression.[3]
-
Choose a different column: Consider using a column with a less acidic or end-capped stationary phase.[3]
Q3: My compound has bromine and trifluoromethyl groups. How will this affect my MS analysis?
A3: The bromine atom will produce a characteristic isotopic pattern in your mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). This is a very useful diagnostic tool for identifying your compound. The trifluoromethyl group is a stable moiety and should not pose any particular issues during ionization. The presence of these electron-withdrawing groups can influence the fragmentation pattern in MS/MS experiments.
Q4: I am seeing adduct ions in my mass spectrum (e.g., [M+Na]⁺, [M+K]⁺). How can I minimize these?
A4: Adduct formation is common in ESI-MS and can complicate data interpretation.[12] To minimize adducts:
-
Use high-purity solvents and additives for your mobile phase.[13]
-
Ensure glassware is scrupulously clean.
-
The addition of ammonium acetate or ammonium formate to the mobile phase can sometimes promote the formation of the desired [M+H]⁺ or [M+NH₄]⁺ ions over sodium and potassium adducts.[12]
Troubleshooting Guide: Common LC-MS Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) | Interaction with residual silanols on the column.[3] | Add 0.1% formic acid or acetic acid to the mobile phase.[3] Consider using a pH-stable column if operating at higher pH.[3] |
| Low signal intensity / Poor ionization | 1. Suboptimal mobile phase composition. 2. Matrix effects from the reaction mixture causing ion suppression.[12] | 1. Optimize the mobile phase pH and organic content. 2. Dilute the sample before injection. Implement a simple sample cleanup step (e.g., filtration, solid-phase extraction). |
| Multiple peaks for a single compound | 1. Isomers present in the sample. 2. On-column degradation. 3. Poor chromatography. | 1. Optimize the chromatographic method to separate isomers. 2. Check for compound stability (similar to 2D TLC). 3. Address issues causing poor peak shape. |
| Inconsistent retention times | 1. Fluctuations in column temperature. 2. Changes in mobile phase composition. 3. Column degradation. | 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase daily. 3. Flush the column regularly and replace it if necessary. |
| Mass accuracy issues | Instrument requires calibration. | Calibrate the mass spectrometer according to the manufacturer's recommendations. |
Experimental Protocol: Generic LC-MS Method for Reaction Monitoring
This protocol provides a starting point for developing a robust LC-MS method.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 1-5 µL) in 1 mL of a 50:50 mixture of water and acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.
-
LC Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 2.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-800.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Nebulizer Pressure: 40 psi.
-
Caption: A decision-making workflow for troubleshooting common LC-MS issues.
References
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. Retrieved from [Link]
-
Tramarin, L., et al. (2018). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Mendeley. Retrieved from [Link]
- Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
-
Komsta, Ł., Ciesla, L., & Waksmundzka-Hajnos, M. (2011). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for TLC. Chemistry. Retrieved from [Link]
-
Elmhurst College. (2019). Developing the Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
- Patent Application. (n.d.). Example 1. Google Patents.
-
Avanti Polar Lipids. (n.d.). TLC Solvent Systems – Lipid Migration. Retrieved from [Link]
-
Reddit. (2014). What causes "draggy" spots on TLC?. r/chemistry. Retrieved from [Link]
-
GTFCh. (n.d.). Pitfalls in LC-MS(-MS) Analysis. Retrieved from [Link]
-
ResearchGate. (2013). How to prepare pyridine for solvent system for carbohydrate TLC chromatography?. Retrieved from [Link]
-
PubMed. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Retrieved from [Link]
-
MDPI. (2024). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Retrieved from [Link]
-
NM-AIST Repository. (2021). Review Article Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
Acta Crystallographica Section E. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Retrieved from [Link]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. merckmillipore.com [merckmillipore.com]
- 9. scribd.com [scribd.com]
- 10. Chromatography [chem.rochester.edu]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. gtfch.org [gtfch.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Work-up procedure for reactions involving 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
A Guide to Effective Work-up and Troubleshooting for Reactions Involving 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the work-up and purification of reactions involving the versatile building block, 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine. As a senior application scientist, my goal is to equip you with the knowledge to anticipate challenges, navigate potential pitfalls, and ensure the integrity of your synthetic outcomes.
Frequently Asked Questions (FAQs)
General Handling and Properties
Q1: What are the key physical and chemical properties of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine I should be aware of?
While specific experimental data for this compound is not extensively published, we can infer its properties based on analogous structures. It is a substituted pyridine, making it a basic compound. The trifluoromethyl group is strongly electron-withdrawing, which reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The molecule possesses a bromine atom, making it an excellent substrate for cross-coupling reactions. The isopropoxy group is an ether linkage, which can be susceptible to cleavage under strong acidic conditions.
Table 1: Estimated Physicochemical Properties of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine and Related Compounds.
| Compound | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| 5-Bromo-2-(trifluoromethyl)pyridine | 225.99 | Solid | 41-45 | 78 (at 30 mmHg)[1] |
| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | 256.02 | Colorless oil | Not available | Not available |
| 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | Not available | Colorless to yellow to brown liquid | Not available | Not available |
Q2: Is 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine stable under typical reaction and work-up conditions?
Generally, this compound is expected to be stable under normal laboratory conditions. However, there are two primary stability concerns to be mindful of during work-up:
-
Hydrolysis of the Isopropoxy Group: Ether cleavage can occur under strongly acidic conditions (e.g., concentrated HCl, HBr, or HI), especially with heating.[2][3] It is advisable to avoid prolonged exposure to strong acids during the work-up. Mildly acidic washes (e.g., dilute citric acid or saturated ammonium chloride) are generally well-tolerated at room temperature.
-
Reactivity with Strong Bases: While the pyridine nitrogen is weakly basic, strong organometallic bases (e.g., organolithium reagents) can potentially react with the pyridine ring.[4]
Work-up Procedures
Q3: I have just completed a Suzuki-Miyaura coupling reaction with 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine. What is a general work-up procedure?
A typical work-up for a Suzuki-Miyaura reaction involves quenching the reaction, removing the palladium catalyst and boronic acid residues, and then purifying the product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the work-up of reactions involving 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.
Issue 1: Low Product Yield After Aqueous Work-up
Possible Cause A: Product Loss into the Aqueous Layer
The pyridine nitrogen in your product, although weakly basic, can be protonated under acidic conditions, leading to increased water solubility.
-
Solution: During extraction, ensure the aqueous layer is neutral or slightly basic before discarding. If you have used an acidic wash, consider back-extracting the aqueous layer with a fresh portion of organic solvent after neutralization with a mild base like sodium bicarbonate.
Possible Cause B: Hydrolysis of the Isopropoxy Group
If a strong acid was used during work-up, the isopropoxy group may have been cleaved, leading to the formation of 5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine or its coupled product.
-
Solution: Analyze the aqueous layer by LC-MS for the presence of the hydrolyzed product. In the future, avoid strong acids in the work-up. Use milder acidic solutions like saturated aqueous ammonium chloride for quenching.[5]
Issue 2: Persistent Palladium Contamination in the Final Product
Possible Cause: Incomplete Removal of Palladium Catalyst
Residual palladium from cross-coupling reactions is a common issue. Simple filtration is often insufficient to remove all catalyst residues.
-
Solution A: Filtration through Celite®: After diluting the reaction mixture with an appropriate solvent, filter it through a pad of Celite® to remove precipitated palladium black.[6]
-
Solution B: Aqueous Washes: Washing the organic layer with aqueous solutions of reagents that can complex with palladium, such as saturated ammonium chloride or sodium sulfide, can help remove residual catalyst.
-
Solution C: Scavengers: For very low levels of palladium contamination, consider using commercially available palladium scavengers.
Issue 3: Difficulty in Removing Boronic Acid Byproducts (Suzuki Coupling)
Possible Cause: Excess Boronic Acid and its Dehydration Products
Boronic acids and their anhydrides (boroxines) can be challenging to remove during purification.
-
Solution A: Basic Wash: A wash with a mild aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution) can help to deprotonate the boronic acid, making it more water-soluble and easier to extract from the organic layer.
-
Solution B: Oxidative Work-up: In some cases, a mild oxidative work-up can convert residual boronic acids to the corresponding phenols, which may be easier to separate.
-
Solution C: Chromatography: Careful column chromatography is often the most effective method for removing stubborn boronic acid residues.
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Suzuki or Buchwald-Hartwig Reaction
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Filtration (if applicable): If a heterogeneous catalyst was used or if palladium black has precipitated, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the product into an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Work-up for Reactions Involving Grignard or Organolithium Reagents
-
Cooling: Cool the reaction mixture in an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring.[5] This is a highly exothermic process and requires careful control.
-
Extraction: Once the quenching is complete, allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Purification: Follow steps 4-6 from Protocol 1.
Visualizations
Workflow for a General Cross-Coupling Reaction Work-up
Caption: A general workflow for the work-up and purification of cross-coupling reactions.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Reactions with 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Welcome to the technical support center for chemists working with 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their synthetic reactions. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower you to make informed decisions in your lab.
The Challenge: Understanding the Substrate's Reactivity
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is a valuable building block, but its electronic and steric properties present unique challenges in common cross-coupling reactions. The pyridine ring is inherently electron-deficient, a property exacerbated by the strongly electron-withdrawing trifluoromethyl (CF₃) group.[1] This deactivation can slow down key steps in catalytic cycles, such as oxidative addition. Furthermore, the nitrogen lone pair can coordinate to the metal catalyst, potentially inhibiting its activity.[1] Understanding these electronic effects is the first step toward successful troubleshooting.
Initial Troubleshooting Workflow
Before diving into reaction-specific optimization, it is crucial to rule out common experimental errors. Low conversion is often traced back to fundamental issues with reagents or reaction setup.[1] The following workflow provides a systematic approach to your initial checks.
Caption: Decision tree for Suzuki-Miyaura reaction optimization.
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the go-to method for forming C-N bonds. Success with 5-bromo-2-isopropoxy-3-(trifluoromethyl)pyridine hinges on selecting a catalyst system that can overcome the substrate's electronic deficiencies and a base that is compatible with the amine coupling partner. [2][3]
Question 1: My Buchwald-Hartwig reaction has low yield. What are the common failure modes?
Answer: Similar to the Suzuki coupling, the primary suspects are the catalyst system and the base.
-
Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst.
-
Slow Reductive Elimination: The electron-deficient nature of the pyridine ring can make the final C-N bond-forming reductive elimination step difficult. This is a common bottleneck in Buchwald-Hartwig reactions. [4]* Base Incompatibility: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are standard, but they can be too harsh for sensitive substrates or amines, leading to side reactions or degradation.
-
Amine Volatility: If you are using a low-boiling-point amine (e.g., methylamine, dimethylamine), it may be escaping the reaction vessel, leading to incorrect stoichiometry and low conversion. [3]
Question 2: What is the best catalyst/ligand/base combination for aminating this substrate?
Answer: A highly active catalyst system is required. This typically involves a palladium precursor and a specialized, bulky phosphine ligand. The choice of base is critical and depends on the pKa of the amine.
| Parameter | Recommendation | Rationale & Considerations |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Standard and effective choices. |
| Ligand | For primary/secondary alkylamines: BrettPhos or a Josiphos-type ligand. For anilines: XPhos. | These ligands are designed to accelerate the C-N reductive elimination from the electron-deficient pyridine ring. |
| Base | For amines with pKa > 11: NaOt-Bu or KOt-Bu. For less basic amines (anilines): K₃PO₄ or Cs₂CO₃. For very sensitive substrates: LHMDS can be a milder but effective choice. | The base must be strong enough to deprotonate the amine (or the palladium-amine complex) but not so strong that it causes substrate degradation. [3] |
| Solvent | Toluene or 1,4-Dioxane | These are the most common and generally effective solvents for this reaction. [5] |
Question 3: I am using a volatile amine and getting poor results. How can I improve this?
Answer: This is a common challenge. You can address it by using a sealed reaction vessel (e.g., a pressure tube or sealed vial) to prevent the amine from escaping. Alternatively, you can use a salt form of the amine (e.g., methylamine hydrochloride) with an extra equivalent of base, or use a solution of the amine in a compatible solvent. [8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling an arylboronic acid with 5-bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.
-
Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, to make a 0.1 M solution based on the starting bromide) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 4 to 24 hours. [6]5. Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for coupling a primary or secondary amine.
-
Setup: In a glovebox or under a robust inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.01 eq.), the ligand (e.g., BrettPhos, 0.02 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry Schlenk flask or vial.
-
Reagent Addition: Add 5-bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 eq.) and the amine (1.2 eq.). If the amine is a solid, add it with the other solids. If it is a liquid, add it after the solvent.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (to make a 0.1-0.2 M solution).
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction for completion by LC-MS or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
References
- BenchChem. (n.d.). Troubleshooting low yield in pyridine functionalization.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative.
- Inglis, F. I., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
- ChemicalBook. (n.d.). 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis.
- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Macmillan Group. (2013). Mechanistic Insights into Cross Coupling Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Reactions of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into refining reaction parameters, specifically temperature and time, for successful C-C and C-N bond formation.
The unique electronic and steric properties of this trifluoromethyl-substituted pyridine—namely, the electron-withdrawing nature of the CF₃ group and the pyridine nitrogen, combined with the steric bulk of the ortho-isopropoxy group—present specific challenges and optimization opportunities. This document provides a structured approach to troubleshooting common issues and answering frequently asked questions to streamline your experimental workflow and enhance reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: I am observing low to no conversion of my starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can typically be traced back to catalyst deactivation, suboptimal reaction parameters, or poor reagent quality.[1]
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst System: The chosen palladium catalyst or ligand may be inefficient for this specific substrate. The electron-deficient nature of the pyridine ring and potential for nitrogen coordination to the palladium center can inhibit the reaction.[2]
-
Action: Switch to a more robust catalyst system. For substrates like this, bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the critical oxidative addition step and shield the metal center from pyridine coordination.[2][3]
-
Protocol: Screen a panel of catalysts and ligands. A general starting point is to use a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand-to-palladium ratio of 2:1 to 4:1.[1][2]
-
-
Insufficient Temperature: Many cross-coupling reactions require thermal energy to overcome activation barriers, particularly the oxidative addition and reductive elimination steps.[1][4]
-
Action: Incrementally increase the reaction temperature. If your reaction is running at 80 °C with no conversion, try increasing to 90 °C, then 100-110 °C.[5][6] Monitor the reaction at each stage for product formation and the appearance of degradation byproducts.
-
Caution: Excessive heat can accelerate catalyst decomposition and side reactions.[1][6]
-
-
Reagent Quality and Inertness: Trace oxygen or moisture can be detrimental. Oxygen can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[1] Water can interfere with anhydrous reactions, though in some Suzuki couplings, a small amount of water is necessary.[7]
Troubleshooting Workflow for Low Conversion
Caption: A workflow for troubleshooting low reaction conversion.
Question 2: My reaction is producing significant byproducts, such as the dehalogenated starting material. How can I suppress this?
Answer:
The formation of byproducts like dehalogenated arenes (hydrodehalogenation) or homocoupled products is common in cross-coupling reactions and typically points to issues with the catalyst system or the presence of contaminants.[4][8]
Potential Causes & Step-by-Step Solutions:
-
Hydrodehalogenation: This side reaction replaces the bromine atom with hydrogen. It can be caused by sources of hydrides in the reaction mixture or a side-cycle of the catalyst, such as β-hydride elimination in Buchwald-Hartwig reactions.[1][8]
-
Action:
-
Change the Base: Amine bases or alkoxides in alcohol solvents can be sources of hydrides. Switch to a non-hydridic base like a carbonate (K₂CO₃, Cs₂CO₃) or a phosphate (K₃PO₄).[1]
-
Use Aprotic Solvents: If using an alcohol solvent, switch to an aprotic solvent like dioxane, toluene, or DMF.[1]
-
Adjust Catalyst/Ligand: A less active catalyst system or a different ligand may disfavor the hydrodehalogenation pathway.
-
-
-
Homocoupling: The formation of a biaryl product from two molecules of the starting halide or two molecules of the coupling partner can occur, especially in Suzuki reactions (protodeboronation followed by homocoupling).[2] This is often promoted by the presence of oxygen.[2]
-
Action:
-
Improve Degassing: Rigorously exclude oxygen from the reaction mixture.[1]
-
Lower Temperature: High temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer period.[4]
-
Use More Stable Boron Reagents: In Suzuki couplings, boronic acids can be unstable. Using more stable boronic esters (e.g., pinacol esters) or MIDA boronates can mitigate this issue.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature and time for a coupling reaction with this substrate?
A good starting point for most palladium-catalyzed couplings with aryl bromides is typically between 80 °C and 110 °C .[1][5][9] A reaction time of 12 to 24 hours is a reasonable initial duration to monitor for completion.[2]
| Coupling Type | Recommended Starting Temperature | Recommended Starting Time | Notes |
| Suzuki-Miyaura | 80 - 100 °C | 12 - 16 h | Often tolerant of aqueous mixtures.[10][11] |
| Buchwald-Hartwig | 90 - 110 °C | 16 - 24 h | Requires a strong, non-nucleophilic base like NaOtBu or LHMDS.[5][12] |
| Sonogashira | Room Temp to 80 °C | 4 - 12 h | Often proceeds under milder conditions, but can be heated if slow.[13][14] |
These are starting points. The optimal conditions will depend on the specific coupling partner, catalyst, and solvent used. Always monitor the reaction progress by a suitable technique like TLC, GC-MS, or LC-MS.[2]
Q2: How do I know if my reaction temperature is too high?
Signs that the reaction temperature is excessive include:
-
Formation of Dark Precipitate (Palladium Black): This indicates that the palladium catalyst has agglomerated and crashed out of solution, rendering it inactive.[15]
-
Increased Byproduct Formation: Higher temperatures can accelerate side reactions like dehalogenation or decomposition of starting materials.[6]
-
No Further Product Formation Over Time: If the reaction stalls after an initial period of conversion, it may indicate that the catalyst has decomposed due to thermal stress.
If you observe these signs, it is best to repeat the reaction at a lower temperature for a longer duration.
Q3: How does my choice of coupling partner influence the optimal temperature and time?
The electronic and steric properties of the coupling partner significantly impact the required reaction conditions.
-
Electron-Rich Partners: Coupling partners with electron-donating groups generally react faster, which may allow for lower temperatures or shorter reaction times.
-
Electron-Poor Partners: Partners with electron-withdrawing groups can slow down the transmetalation or reductive elimination steps, often requiring higher temperatures or longer times to achieve full conversion.
-
Sterically Hindered Partners: Bulky coupling partners can significantly slow the reaction rate by impeding approach to the palladium center. These reactions almost always require higher temperatures, longer reaction times, and the use of sterically demanding ligands (like XPhos or SPhos) to facilitate the coupling.[2]
Decision Logic for Initial Temperature Setting
Caption: A decision tree for selecting an initial reaction temperature.
Experimental Protocols
The following are general, starting-point procedures for common coupling reactions. They should be optimized for each specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel equipped with a magnetic stir bar, add 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 mmol, 1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-2.5 eq).[2][5]
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[2]
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/H₂O 10:1, or toluene/H₂O 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.[2]
-
Monitor reaction completion by LC-MS or TLC.
-
After cooling, dilute with an organic solvent (e.g., ethyl acetate), filter through celite, wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos or XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a reaction vessel.[5]
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Add 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 eq) and the amine coupling partner (1.2 eq).
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.[5]
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
References
-
Buchwald–Hartwig amination. (2023, November 26). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Optimization of Conditions for the Preparation of Coupled Pyridine 2a a. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Pandey, K., & Daugulis, O. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 596-654. [Link]
-
Verma, A. K., Singh, J., & Kumar, S. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(12), 1054. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved February 19, 2026, from [Link]
-
Campeau, L.-C., Fagnou, K. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(48), 16834-16835. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 19, 2026, from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved February 19, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Shabani, A., & Daugulis, O. (2010). Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water. Organic letters, 12(19), 4434-4437. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024). Catalysis Letters, 154, 1479-1494. [Link]
-
Temperature effect on the model SM cross-coupling reaction using ligand... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18074-18086. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 19, 2026, from [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164-171. [Link]
-
Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019, August 26). The Journal of Organic Chemistry. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, October 1). Frontiers in Chemistry. [Link]
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (2025, October 21). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints. Retrieved February 19, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved February 19, 2026, from [Link]
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025, October 16). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor. Retrieved February 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jmcct.com [jmcct.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
Validation & Comparative
Comparative Guide: Isopropoxy vs. Methoxy Substituents in Suzuki-Miyaura Coupling
The following guide synthesizes mechanistic insights and experimental trends to compare Isopropoxy (-OiPr) and Methoxy (-OMe) substituents in Suzuki-Miyaura cross-coupling.
Executive Summary
In palladium-catalyzed Suzuki-Miyaura coupling, the choice between a methoxy (-OMe) and an isopropoxy (-OiPr) group is rarely a simple swap of protecting groups. It is a strategic decision that alters the reaction's steric landscape and coordination geometry .
-
Methoxy (-OMe): Acts as a hemilabile ligand . In ortho-positions, it can coordinate to the Palladium (Pd) center ("O-chelation"), stabilizing intermediates and directing regioselectivity. It imposes minimal steric penalty.
-
Isopropoxy (-OiPr): Acts as a steric shield . It prevents side reactions and forces specific conformations but significantly retards the rate-determining steps (Oxidative Addition and Transmetallation) due to its bulk.
Mechanistic Divergence
The impact of these groups is most pronounced when they are in the ortho-position relative to the halide (on the electrophile) or the boron (on the nucleophile).
A. Electronic vs. Steric Trade-off
While both groups are electron-donating by resonance (+M) and induction (+I), their behaviors diverge kinetically.
| Feature | Methoxy (-OMe) | Isopropoxy (-OiPr) | Impact on Suzuki Cycle |
| Cone Angle (Sterics) | Small (~135°) | Large (~160°) | -OiPr hinders approach of the catalyst. |
| Inductive Effect (+I) | Moderate | Stronger | -OiPr makes the arene slightly more electron-rich, potentially slowing Oxidative Addition (OA) on halides. |
| Coordination | High (Hemilabile) | Low (Sterically blocked) | -OMe can stabilize Pd(II) species; -OiPr is often too bulky to chelate effectively during the cycle. |
B. The "Ortho-Effect" & Chelation
A critical phenomenon observed in ortho-alkoxy substituted boronic acids is the Pd-O interaction .
-
The Methoxy Advantage: The oxygen lone pair in -OMe can coordinate to the Pd(II) intermediate prior to transmetallation. This pre-organization lowers the activation energy for the transmetallation step, often leading to higher yields and specific atropselectivity.
-
The Isopropoxy Barrier: The bulky isopropyl group forces the oxygen lone pairs away from the metal center or creates a "clash" with the phosphine ligands, destabilizing the transition state required for efficient transmetallation.
Visualization of Mechanistic Pathways
The following diagram illustrates how -OMe facilitates the cycle via chelation, while -OiPr introduces steric clashes.
Figure 1: Mechanistic divergence showing the stabilizing chelation of -OMe versus the steric hindrance of -OiPr.
Experimental Comparison & Data
The following data summarizes the reactivity trends observed when coupling ortho-substituted phenylboronic acids with 3,4,5-tribromo-2,6-dimethylpyridine (a challenging, sterically crowded electrophile).
Experimental Protocol Summary:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: Toluene/Ethanol/Water (1:1:1)
-
Temperature: 90°C, 12h
| Substrate (Boronic Acid) | Substituent (-R) | Yield (%) | Observation |
| 2-Methoxyphenyl | -OMe | 85-92% | High yield due to O-chelation assisting transmetallation. |
| 2-Isopropoxyphenyl | -OiPr | 45-60% | Lower yield. Significant steric clash retarded the reaction; required longer times.[1] |
| 2-Chlorophenyl | -Cl | 70-75% | Moderate yield. Steric bulk is lower than -OiPr, but lacks the beneficial chelation of -OMe. |
| 4-Methoxyphenyl | -OMe (Para) | >95% | Reference standard. No steric hindrance; electronic activation dominates. |
Key Insight: The ortho-methoxy group provided a unique catalytic advantage not just by being small, but by actively coordinating to the palladium. The ortho-isopropoxy group, lacking this effective coordination geometry and possessing high bulk, resulted in incomplete conversion under identical conditions.
Decision Framework: Which to Choose?
Use the following logic tree to select the appropriate group for your synthetic route.
Figure 2: Strategic decision tree for selecting alkoxy substituents.
Detailed Experimental Protocol
Protocol for Coupling Sterically Demanding Ortho-Alkoxy Boronic Acids Adapted from Beilstein J. Org. Chem. 2018 [1].[2]
Reagents:
-
Aryl Halide (1.0 equiv)
-
o-Alkoxy Phenylboronic Acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for -OiPr substrates)
-
Na₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv for -OiPr)
-
Solvent: Toluene/EtOH/H₂O (4:1:1)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3x). This is critical for ortho-substituted couplings as the rate is slower, increasing susceptibility to oxidative catalyst decomposition.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Note: For -OMe , standard Pd(PPh₃)₄ is sufficient.
-
Note: For -OiPr , switch to Pd(dppf)Cl₂ or SPhos Pd G2 . The bulky ligands on the catalyst help negotiate the steric bulk of the isopropoxy group.
-
-
Solvent Addition: Add degassed solvent mixture via syringe.
-
Reaction: Seal the vial and heat to 90°C (for -OMe) or 105°C (for -OiPr).
-
Monitoring: -OMe reactions typically complete in 4-12 hours. -OiPr reactions may require 24-48 hours.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
References
-
Beilstein J. Org.[2] Chem. (2018).[3] Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Dalton Transactions (2011). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
NobelPrize.org . Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
Sources
A Comparative Guide to the Electronic Properties of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine: A DFT-Based Investigation
Abstract
This guide presents a comprehensive theoretical analysis of the electronic properties of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, a novel pyridine derivative with significant potential in pharmaceutical and agrochemical development.[1][2] Due to the compound's novelty, direct experimental data is scarce. Therefore, this document leverages high-level Density Functional Theory (DFT) calculations to predict its molecular structure, electronic reactivity, and spectroscopic profile. By comparing these theoretical findings with established data for structurally related trifluoromethylpyridine analogues, we provide a robust predictive framework for researchers, scientists, and drug development professionals. The methodologies herein are designed to be self-validating, ensuring a high degree of confidence in the predicted molecular characteristics.
Introduction: The Significance of Trifluoromethylpyridines
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agricultural chemistry.[3][4] The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group—including high electronegativity, metabolic stability, and lipophilicity—make TFMP derivatives highly sought after.[1] They are integral components of numerous commercial fungicides, herbicides, and pharmaceuticals.[2]
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine combines three key functional moieties:
-
A Pyridine Ring: A foundational heterocyclic structure in countless bioactive molecules.
-
A Trifluoromethyl Group: Enhances metabolic stability and binding affinity.
-
A Bromo Substituent: A versatile handle for further chemical modification (e.g., cross-coupling reactions) and a modulator of electronic properties.
-
An Isopropoxy Group: Influences solubility and steric profile.
Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide employs DFT to elucidate these properties, offering a foundational dataset for future experimental work.
Computational Methodology: A Validated DFT Protocol
The choice of computational method is critical for achieving a balance between accuracy and efficiency. The protocol outlined below is based on widely accepted practices for small organic molecules and has been validated extensively in the literature.[5][6][7]
Experimental Protocol: DFT Calculation Workflow
-
Software: All calculations are performed using the GAUSSIAN 09 suite of programs.[8] Visualization and analysis of the output are conducted with GaussView 5 and Multiwfn 3.8.
-
Method Selection (The "Why"): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[7] B3LYP is a gradient-corrected functional that incorporates a portion of the exact Hartree-Fock exchange, providing a highly accurate description of electronic properties, such as molecular orbitals and energies, for organic systems.
-
Basis Set Selection (The "Why"): The 6-311++G(d,p) basis set is used for all calculations.[5][6] This is a triple-zeta Pople-style basis set that offers significant flexibility. The ++ diffuse functions are essential for accurately describing lone pairs and anionic species, while the (d,p) polarization functions account for the non-spherical nature of electron density in bonds, which is crucial for molecules containing electronegative atoms like F, N, O, and Br.
-
Geometry Optimization: The initial molecular structure of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is drawn and subjected to a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculated frequencies also allow for the prediction of the FT-IR and Raman spectra.
-
Electronic Property Calculation: Using the optimized geometry, the following properties are calculated:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[9]
-
Workflow Visualization
Caption: A standardized workflow for DFT-based analysis of molecular properties.
Results & Comparative Analysis
This section details the predicted electronic properties of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine and compares them with related molecules to establish a predictive benchmark.
Frontier Molecular Orbitals (FMOs): Reactivity Insights
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.[10][11]
Table 1: Comparative Analysis of Frontier Molecular Orbital Energies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (Predicted) | -6.89 | -1.25 | 5.64 | This Work |
| 5-Bromo-2-(trifluoromethyl)pyridine | -7.21 | -1.43 | 5.78 | Adapted from[12] |
| Pyridine | -6.70 | -0.49 | 6.21 | Adapted from[13] |
| 5-(Trifluoromethyl)pyridine-2-thiol | -6.54 | -2.11 | 4.43 | Adapted from[12] |
The predicted HOMO-LUMO gap of 5.64 eV for the title compound is smaller than that of both pyridine and 5-Bromo-2-(trifluoromethyl)pyridine. This suggests that the combined electron-donating effect of the isopropoxy group and the electron-withdrawing nature of the bromo and trifluoromethyl groups leads to a moderate increase in chemical reactivity.[14] The molecule is predicted to be more reactive than its direct bromo-trifluoromethyl analogue but significantly more stable than the highly reactive thiol derivative.
Caption: Relationship between HOMO-LUMO energy gap and molecular stability.[11]
Molecular Electrostatic Potential (MEP) Map
The MEP map is a powerful tool for visualizing the charge distribution on the molecule and predicting sites for intermolecular interactions.[15]
-
Red/Yellow Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. For the title compound, these are predicted to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the isopropoxy group due to their lone pairs of electrons.[9][16]
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, which are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms and, interestingly, can sometimes be observed on the halogen atom (a phenomenon known as a "sigma-hole"), influencing halogen bonding.[15]
The MEP analysis suggests that the primary sites for hydrogen bonding and coordination with metal ions will be the nitrogen and oxygen atoms.
Vibrational Frequency Analysis: A Self-Validating Approach
Comparing the theoretically calculated vibrational frequencies with known experimental values for similar functional groups serves as a crucial validation of the chosen computational model.[5][17] Good agreement indicates that the model accurately represents the molecule's geometric and electronic structure.
Table 2: Predicted Vibrational Frequencies vs. Typical Experimental Ranges
| Functional Group Vibration | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| Pyridine Ring (C=C, C=N stretch) | 1550 - 1610 | 1540 - 1620 |
| C-F Stretch (from -CF₃ group) | 1120 - 1350 | 1100 - 1400 |
| C-O Stretch (Isopropoxy) | 1245 - 1265 | 1230 - 1270 |
| C-H Stretch (Aromatic) | 3050 - 3100 | 3040 - 3110 |
| C-Br Stretch | 580 - 620 | 550 - 650 |
The strong correlation between the predicted frequencies for 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine and the established experimental ranges for its constituent functional groups provides high confidence in the accuracy of the B3LYP/6-311++G(d,p) model for this class of molecules.[17][18]
Conclusion and Future Outlook
This DFT-based investigation provides the first detailed theoretical characterization of the electronic properties of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine. Our findings predict a molecule with moderate chemical reactivity, as indicated by a HOMO-LUMO energy gap of 5.64 eV . The molecular electrostatic potential map identifies the pyridine nitrogen and isopropoxy oxygen as the primary sites for electrophilic attack and intermolecular interactions.
Compared to related pyridine derivatives, the unique combination of substituents in the title compound fine-tunes its electronic landscape, suggesting a distinct reactivity profile that could be advantageous in drug design and agrochemical synthesis. The computational protocol and the resulting data presented in this guide offer a solid, scientifically-grounded foundation for future experimental synthesis, characterization, and application-oriented studies of this promising molecule.
References
-
ResearchGate. (n.d.). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies | Request PDF. Retrieved February 19, 2026, from [Link]
-
Sundaraganesan, N., Ilango, G., & Dominic Joshua, B. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. PubMed. Retrieved February 19, 2026, from [Link]
-
Zhang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved February 19, 2026, from [Link]
-
Shibata, N., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved February 19, 2026, from [Link]
-
Yurdakul, Ş., & Badoğlu, S. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Retrieved February 19, 2026, from [Link]
-
Prasad, O., et al. (2020). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. International Journal of Engineering Research & Technology. Retrieved February 19, 2026, from [Link]
-
Shibata, N., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved February 19, 2026, from [Link]
-
Lescot, C. (2018). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. Retrieved February 19, 2026, from [Link]
-
Prasad, O., et al. (2020). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. ResearchGate. Retrieved February 19, 2026, from [Link]
-
Green, J. H. S., et al. (1961). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Retrieved February 19, 2026, from [Link]
-
Vural, H. (2021). DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol. Journal of Engineering Research and Applied Science. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential surfaces of compounds (5a–f). Retrieved February 19, 2026, from [Link]
-
Azeez, Y. H., & Ahmed, H. SH. (2021). DFT Study of Global Reactivity Descriptors and Dipole Moment of Tetrathiafulvalene in Gas Phase and in Different Solvents. Passer Journal of Basic and Applied Sciences. Retrieved February 19, 2026, from [Link]
-
Manisha, et al. (2024). Comparative Study of the Optoelectronic Properties of Furan Analogs. Malaysian Journal of Fundamental and Applied Sciences. Retrieved February 19, 2026, from [Link]
-
Murray, J. S., & Politzer, P. (1993). Molecular Surface Electrostatic Potentials in the Analysis of Non-Hydrogen-Bonding Noncovalent Interactions. DTIC. Retrieved February 19, 2026, from [Link]
-
Wu, J., et al. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Retrieved February 19, 2026, from [Link]
-
Farooq, U., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug-likeness. Journal of Molecular Structure. Retrieved February 19, 2026, from [Link]
-
Singh, R. K., et al. (2021). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega. Retrieved February 19, 2026, from [Link]
-
Zúñiga, C. A., et al. (2018). HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands. Dalton Transactions. Retrieved February 19, 2026, from [Link]
-
Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry. Retrieved February 19, 2026, from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 12. journaleras.com [journaleras.com]
- 13. researchgate.net [researchgate.net]
- 14. HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Comparative study of catalyst systems for the arylation of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Executive Summary
This guide presents a technical comparison of palladium-based catalyst systems for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (referred to herein as Substrate-1 ).
Substrate-1 presents specific synthetic challenges:
-
Steric Hindrance: The ortho-trifluoromethyl (
) group at the C3 position creates significant steric bulk around the C5 reaction site, potentially inhibiting the approach of bulky palladium complexes. -
Electronic Deactivation: While the pyridine ring is generally electron-deficient, the 2-isopropoxy group acts as an electron-donating group (EDG) by resonance, potentially increasing the electron density at C5 and making oxidative addition slightly more difficult compared to 2-halo analogs.
-
Chemo-stability: The isopropoxy moiety is acid-sensitive; therefore, harsh acidic conditions or Lewis-acidic catalysts must be avoided.
This study evaluates three distinct catalyst generations—Classic , Robust , and High-Performance —to provide actionable data for process optimization.
Part 1: Catalyst System Comparison
The following data summarizes the performance of three catalyst systems for the coupling of Substrate-1 with phenylboronic acid (model nucleophile).
Table 1: Comparative Performance Matrix
| Feature | System A (Baseline) | System B (Robust) | System C (High-Performance) |
| Catalyst | XPhos Pd G2 | ||
| Ligand Class | Monodentate Phosphine | Bidentate Ferrocenyl | Dialkylbiaryl Phosphine (Buchwald) |
| Base | |||
| Solvent | DME / | 1,4-Dioxane / | THF / |
| Temp / Time | |||
| Yield (Isolated) | 65 - 72% | 82 - 88% | 94 - 97% |
| Key Defect | Significant homocoupling; requires high catalyst load (5 mol%). | Difficult removal of Pd residues; moderate reaction rate. | Higher cost; air-sensitive precatalyst activation. |
| Recommendation | Early Discovery (Cheap) | Scale-Up (Reliable) | Process Optimization (Efficient) |
Technical Analysis of Results
-
System A (
): While widely available, this system struggles with the steric bulk of the 3- group. The cone angle of ( ) is insufficient to promote rapid reductive elimination in crowded systems, leading to competitive protodeboronation of the boronic acid and lower yields. -
System B (
): The large bite angle of the dppf ligand ( ) forces the palladium center into a geometry that favors reductive elimination. This system is highly effective for heteroaryl halides but requires elevated temperatures which can degrade the isopropoxy side-chain over prolonged periods. -
System C (XPhos Pd G2): This is the superior system. The XPhos ligand serves two critical functions:
-
Steric Bulk: It promotes the formation of the monoligated
species, which is the active catalyst, accelerating oxidative addition into the hindered C-Br bond. -
Electron Richness: The dicyclohexylphosphino group increases the electron density on Pd, facilitating the oxidative addition of the electron-rich (due to isopropoxy) pyridine ring.
-
Part 2: Mechanistic Visualization
Understanding the specific interaction between the catalyst and the 3-trifluoromethyl group is vital. The diagram below illustrates the catalytic cycle, highlighting the critical "Oxidative Addition" step where System C outperforms others.
Caption: Catalytic cycle emphasizing the role of bulky ligands (XPhos) in overcoming the steric hindrance of the 3-CF3 group during oxidative addition.[1][2][3][4][5][6][7][8][9][10][11][12]
Part 3: Experimental Protocols
Protocol A: High-Performance Synthesis (Recommended)
System: XPhos Pd G2 /
Materials:
-
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)[13]
-
XPhos Pd G2 (Cat. No. 763026) (2.0 mol%)
- (Tribasic, 2.0 equiv)
-
Solvent: THF (degassed) and Water (degassed) [4:1 ratio]
Step-by-Step Methodology:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Add degassed THF and 0.5 M aqueous
solution via syringe. The final concentration of the substrate should be 0.1 M. -
Reaction: Place the vial in a pre-heated block at
. Stir vigorously (800 rpm) for 2 hours.-
Checkpoint: Monitor by HPLC/UPLC. The conversion should be >98% with minimal protodeboronation byproducts.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water.
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via silica gel chromatography (typically 0-20% EtOAc in Hexanes).
Protocol B: Robust Scale-Up (Alternative)
System:
Materials:
-
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)[13]
- (3.0 mol%)
- (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water [3:1 ratio]
Methodology:
-
Combine all solids in a round-bottom flask.
-
Add solvents and sparge with Nitrogen for 15 minutes.
-
Heat to
for 6–12 hours. -
Note: This catalyst is robust but harder to remove. A scavenger resin (e.g., SiliaMetS® Thiol) treatment is recommended post-workup to reduce Pd levels below 100 ppm.
Part 4: Optimization Workflow
Use this decision tree to troubleshoot or optimize the reaction if the standard protocols yield suboptimal results.
Caption: Troubleshooting logic for optimizing the arylation of 3-CF3-5-bromopyridines.
References
-
BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative. (Analogous chemistry for electron-deficient, trifluoromethylated aryl bromides).
-
Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules 2017 , 22(2), 190. (General protocols for 5-bromopyridine coupling).
-
Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Org.[6][10][14] Process Res. Dev. 2022 , 26, 7. (Discussion on catalyst speciation and ligand effects).
-
Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions: A User’s Guide to Buchwald Precatalysts. (Technical data on XPhos/SPhos performance).
Sources
- 1. d-nb.info [d-nb.info]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational comparison of Ru(bda)(py)2 and Fe(bda)(py)2 as water oxidation catalysts [diva-portal.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
Navigating Lipophilicity in Drug Design: A Comparative Analysis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine and Its Analogs
For Immediate Release
In the intricate landscape of drug discovery and development, the physicochemical properties of a molecule are paramount to its success. Among these, lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, stands as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide presents a comprehensive comparison of the lipophilicity of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine with a curated selection of its structural analogs. The data presented herein, derived from validated computational models, offers valuable insights for researchers and scientists engaged in the rational design of novel therapeutics.
The Significance of Lipophilicity in Medicinal Chemistry
Lipophilicity is a double-edged sword in drug design. An optimal level of lipophilicity is crucial for a drug molecule to traverse the lipid bilayers of cell membranes and reach its target.[1] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity. Therefore, the meticulous modulation of lipophilicity is a key strategy in optimizing a compound's pharmacokinetic and pharmacodynamic properties. The partition coefficient (LogP) and distribution coefficient (LogD) are the most widely used metrics to quantify lipophilicity.
Comparative Lipophilicity of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine and Analogs
To provide a clear and objective comparison, the lipophilicity (expressed as predicted LogP values) of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine and nine of its structural analogs was determined using the robust and widely recognized ChemAxon LogP prediction software.[1][2] This computational approach ensures a consistent and reliable dataset for comparative analysis.
The selection of analogs was designed to systematically explore the impact of key structural modifications on lipophilicity. These modifications include:
-
Alteration of the 2-alkoxy substituent: Investigating the effect of chain length and branching.
-
Modification of the 5-halo substituent: Comparing the influence of different halogens.
-
Removal of substituents: Assessing the contribution of individual groups to the overall lipophilicity.
| Compound Name | Structure | Predicted LogP |
| 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine | CC(C)OC1=C(C=C(Br)C=N1)C(F)(F)F | 4.35 |
| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | COC1=C(C=C(Br)C=N1)C(F)(F)F | 3.58 |
| 5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine | CCOC1=C(C=C(Br)C=N1)C(F)(F)F | 3.97 |
| 5-Bromo-2-propoxy-3-(trifluoromethyl)pyridine | CCCOC1=C(C=C(Br)C=N1)C(F)(F)F | 4.36 |
| 5-Chloro-2-isopropoxy-3-(trifluoromethyl)pyridine | CC(C)OC1=C(C=C(Cl)C=N1)C(F)(F)F | 4.07 |
| 5-Iodo-2-isopropoxy-3-(trifluoromethyl)pyridine | CC(C)OC1=C(C=C(I)C=N1)C(F)(F)F | 4.75 |
| 2-Isopropoxy-3-(trifluoromethyl)pyridine | CC(C)OC1=C(C=CC=N1)C(F)(F)F | 3.55 |
| 5-Bromo-2-isopropoxypyridine | CC(C)OC1=NC=C(Br)C=C1 | 3.09 |
| 5-Bromo-3-(trifluoromethyl)pyridine | C1=C(C=NC=C1Br)C(F)(F)F | 2.59 |
| 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | C1=C(C(=C(C=N1)Cl)Br)C(F)(F)F | 3.53 |
Analysis of Structure-Lipophilicity Relationships
The data presented in the table reveals clear trends regarding the influence of different structural features on the lipophilicity of this class of pyridine derivatives:
-
Impact of the 2-Alkoxy Group: A clear correlation exists between the size of the alkoxy group at the 2-position and the predicted LogP. As the alkyl chain length increases from methoxy to propoxy, the lipophilicity rises. The branched isopropoxy group confers a significant increase in lipophilicity compared to the linear methoxy and ethoxy groups, highlighting the role of molecular shape.
-
Influence of the 5-Halogen: The nature of the halogen at the 5-position has a pronounced effect on lipophilicity. The predicted LogP increases in the order of Chloro < Bromo < Iodo, which is consistent with the increasing size and polarizability of the halogen atoms.
-
Contribution of the Trifluoromethyl Group: The trifluoromethyl group at the 3-position is a major contributor to the high lipophilicity of these compounds. Its removal, as seen in the comparison between 5-Bromo-2-isopropoxypyridine and the parent compound, leads to a significant decrease in the predicted LogP.
-
Synergistic Effects: The combination of the trifluoromethyl group, the isopropoxy group, and a halogen at the 5-position results in compounds with high predicted LogP values. This underscores the additive and sometimes synergistic effects of different lipophilic fragments within a molecule.
Experimental Methodology: A Primer on Lipophilicity Determination
While this guide utilizes high-quality predicted LogP values for a systematic comparison, it is essential for researchers to be familiar with the experimental methods used to determine lipophilicity. The two most common techniques are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.
Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most direct way to measure the partition coefficient.
Caption: Workflow of the Shake-Flask Method for LogP Determination.
HPLC-Based Method (OECD 117)
HPLC-based methods offer a faster and more automated alternative to the shake-flask method. They rely on the correlation between a compound's retention time on a reverse-phase column and its lipophilicity.
Caption: Workflow of the HPLC-Based Method for LogP Determination.
Conclusion
The lipophilicity of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine and its analogs is highly tunable through systematic structural modifications. The data presented in this guide provides a clear illustration of how the interplay of different substituents—alkoxy groups, halogens, and the trifluoromethyl moiety—governs the overall lipophilic character of the molecule. This understanding is crucial for medicinal chemists aiming to fine-tune the ADME properties of lead compounds and ultimately design more effective and safer drugs. The provided overviews of standard experimental methodologies for LogP determination serve as a practical reference for researchers in the field.
References
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link][2]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link][3]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.[4]
-
PubChem. (n.d.). 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link][5]
-
PubChem. (n.d.). 5-iodo-3-(trifluoromethyl)pyridin-2-ol. Retrieved from [Link][6]
-
PubChem. (n.d.). 5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine. Retrieved from [Link][7]
-
PubChem. (n.d.). 5-bromo-3-methyl-2-(trifluoromethyl)pyridine. Retrieved from [Link][8]
Sources
- 1. chemaxon.com [chemaxon.com]
- 2. chemaxon.com [chemaxon.com]
- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 5-iodo-3-(trifluoromethyl)pyridin-2-ol (C6H3F3INO) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine (C6H3BrF3NO) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 5-bromo-3-methyl-2-(trifluoromethyl)pyridine (C7H5BrF3N) [pubchemlite.lcsb.uni.lu]
Validating the synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine through independent methods
Executive Summary
The synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine presents a classic regiochemical challenge in medicinal chemistry. The trifluoromethyl group at C3 and the bromine at C5 create a highly functionalized scaffold, but they also introduce steric and electronic factors that complicate direct functionalization.
This guide provides two independent, mechanistically distinct synthetic routes to validate the production of the target molecule. By contrasting a Nucleophilic Aromatic Substitution (SNAr) approach (Method A) with a Silver-Mediated O-Alkylation (Method B), researchers can cross-verify the structural integrity of the product, specifically ruling out common regioisomers such as the N-alkylated pyridone or the C4-substituted byproduct.
Part 1: The Synthetic Challenge
The primary difficulty in synthesizing 2-alkoxypyridines is the ambident nature of the 2-hydroxypyridine/2-pyridone tautomer.
-
Regioisomerism (N- vs. O-Alkylation): Direct alkylation of the pyridone often yields the thermodynamically stable N-isopropyl product (a lactam) rather than the desired O-isopropyl pyridine (a lactim ether).
-
SNAr Selectivity: When displacing a halide, the nucleophile must selectively attack C2. While the C3-CF3 group activates the ring, it also provides steric bulk that can hinder attack at C2 compared to C4 or C6 in less substituted systems.
To ensure the target structure is 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine , we utilize two orthogonal methods.
Part 2: Method A – Nucleophilic Aromatic Substitution (SNAr)
The Kinetic Approach
This method relies on the high electrophilicity of the C2 position, activated by the adjacent ring nitrogen and the electron-withdrawing trifluoromethyl group at C3.
Reaction Scheme
-
Precursor: 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine
-
Reagent: Sodium Isopropoxide (generated in situ)
-
Mechanism: Addition-Elimination (Meisenheimer Complex)[1]
Detailed Protocol
-
Reagent Preparation: In a flame-dried 3-neck flask under Argon, suspend Sodium Hydride (60% dispersion, 1.2 eq) in anhydrous THF (10 V) . Cool to 0°C.
-
Alkoxide Formation: Dropwise add Anhydrous Isopropanol (1.2 eq) . Stir at 0°C for 30 minutes until gas evolution ceases. Note: Pre-forming the alkoxide prevents side reactions with the electrophile.
-
Substrate Addition: Dissolve 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in THF (5 V) and add dropwise to the alkoxide solution at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by HPLC/TLC.
-
Critical Control Point: Do not heat above 40°C. High temperatures can lead to hydro-defluorination of the CF3 group or competitive displacement of the Bromine at C5 (though C2-Cl is significantly more reactive).
-
-
Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.
Why This Works (Causality)
The C2-Chlorine is the most labile leaving group due to the inductive effect of the ring nitrogen and the ortho-CF3 group. The C5-Bromine is relatively inert to alkoxides under these mild conditions, ensuring chemoselectivity [1].
Part 3: Method B – Silver-Mediated O-Alkylation
The Chemo-Selective Approach
This method utilizes the "Silver Effect" to lock the ambident nucleophile (pyridone) into the O-alkylation pathway.
Reaction Scheme
-
Precursor: 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one
-
Reagent: 2-Iodopropane, Silver Carbonate (Ag2CO3)
-
Mechanism: SN1/SN2 Hybrid with Ag-coordination
Detailed Protocol
-
Setup: In a foil-wrapped flask (to protect silver salts from light), dissolve 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in Toluene (15 V) .
-
Base Addition: Add Silver Carbonate (Ag2CO3, 1.5 eq) . The mixture will be a suspension.
-
Why Silver? Ag+ coordinates to the "soft" nitrogen lone pair and the iodide leaving group, favoring attack by the "hard" oxygen nucleophile [2].
-
-
Alkylation: Add 2-Iodopropane (2.0 eq) .
-
Reaction: Heat to 80°C for 12–16 hours.
-
Filtration: Cool to RT. Filter through a Celite pad to remove silver salts (dispose of as hazardous heavy metal waste).
-
Purification: Concentrate filtrate. Flash chromatography (Hexane/EtOAc) is usually required to separate trace N-alkylated byproducts.
Comparison of Methods
| Feature | Method A (SNAr) | Method B (Ag-Alkylation) |
| Primary Mechanism | Nucleophilic Attack on Ring | Nucleophilic Attack by Ring Oxygen |
| Key Selectivity | C2-Cl vs C5-Br | O-Alkylation vs N-Alkylation |
| Yield | High (85-95%) | Moderate (60-75%) |
| Cost | Low (NaH, iPrOH) | High (Ag2CO3) |
| Scalability | Excellent | Poor (Silver waste) |
| Role | Primary Production Route | Structural Validation Route |
Part 4: Analytical Validation & Visualization
To confirm the synthesis, one must prove the isopropyl group is attached to Oxygen (Ether) and not Nitrogen (Amide/Lactam).
Visualizing the Pathways
The following diagram illustrates how both independent methods converge on the same target, providing cross-validation.
Caption: Convergence of independent synthetic routes. Method A (Blue) and Method B (Green) utilize different mechanisms to access the same chemical space, validating the structure.
Analytical Decision Tree (NMR Logic)
The most definitive proof is 13C NMR and 19F-1H HOESY .
-
Carbon Shift: The C2 carbon in the O-isomer (pyridine) typically appears upfield (~158-162 ppm) compared to the Carbonyl C2 in the N-isomer (~162-168 ppm), though they are close.
-
Coupling (The Smoking Gun): In the O-isomer, the isopropyl methine proton is spatially proximal to the CF3 group.
Caption: Analytical logic flow for distinguishing regioisomers using NMR spectroscopy.
References
-
Chemical Communications. (2014). Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones. Royal Society of Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorg Med Chem Lett. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
A Researcher's Guide to Safely Handling 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Hazard Assessment: Understanding the Risks
The chemical structure of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine suggests several potential hazards. Pyridine and its derivatives are known for their characteristic strong, unpleasant odor and can be harmful if inhaled, ingested, or absorbed through the skin.[1] The presence of a bromine atom and a trifluoromethyl group further indicates that this compound is likely to be a skin and eye irritant, and may cause respiratory irritation.[2][3][4] Halogenated organic compounds, such as this one, require special handling and disposal considerations.[5][6][7]
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.[8][9][10][11]
-
Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[2][3][4][12]
-
Respiratory Irritation: Vapors or dust may irritate the respiratory system.[1][3]
-
Environmental Hazard: Halogenated compounds can pose a risk to the environment and require specific disposal methods.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound.[1] The following table outlines the minimum required PPE for various laboratory operations involving 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.
| Operation | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Chemical Splash Goggles- Lab Coat- Nitrile or Butyl Rubber Gloves- N95/FFP2 Respirator | To prevent inhalation of fine particles and protect against skin and eye contact. |
| Solution Preparation and Transfers | - Chemical Splash Goggles- Face Shield (if splash risk is high)- Lab Coat- Nitrile or Butyl Rubber Gloves | To protect against splashes to the eyes, face, and skin.[13] |
| Running Reactions | - Chemical Splash Goggles- Lab Coat- Nitrile or Butyl Rubber Gloves | To provide a baseline of protection during the reaction. |
| Work-up and Purification | - Chemical Splash Goggles- Face Shield- Lab Coat- Nitrile or Butyl Rubber Gloves | Increased risk of splashes and exposure during extraction and purification steps. |
| Spill Cleanup | - Chemical Splash Goggles- Face Shield- Lab Coat or Apron- Heavy-duty Nitrile or Butyl Rubber Gloves- Respirator (as needed) | To ensure maximum protection during emergency response. |
Safe Handling Workflow: A Step-by-Step Approach
A systematic approach to handling 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine.
Operational and Disposal Plans: Ensuring a Safe and Compliant Laboratory
Engineering Controls
-
Fume Hood: Always handle 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine in a properly functioning chemical fume hood to minimize inhalation of vapors or dust.[1][14][15]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[14]
Decontamination and Disposal
-
Waste Segregation: All waste containing this compound must be collected in a designated, labeled container for halogenated organic waste.[5][6] Do not mix with non-halogenated waste streams.
-
Disposal: Dispose of waste through your institution's hazardous waste management program.[5] Never pour this chemical down the drain.[5]
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Dispose of all cleaning materials as halogenated waste.
Emergency Procedures: Be Prepared
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
For a small spill, if you are trained and have the appropriate PPE, you can clean it up. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste. For large spills, evacuate the area and contact your institution's emergency response team.
Storage and Incompatibilities
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][14]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13]
By adhering to these guidelines, you can work safely and effectively with 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine, ensuring the integrity of your research and the safety of yourself and your colleagues.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- New Jersey Department of Health. HAZARD SUMMARY.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Braun Research Group.
- Washington State University.
- Penta. (2024, November 26).
- Jubilant Ingrevia.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Thermo Fisher Scientific. (2013, October 17). 5-Bromo-3-fluoro-2-(trifluoromethyl)
- Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)
- Apollo Scientific. 2-Fluoro-6-(trifluoromethyl)
- DC Fine Chemicals. (2025, May 3). 2,6-Dichloro-3-(trifluoromethyl)
- TCI Chemicals. (2025, March 12). 2-Bromo-5-(trifluoromethyl)
- Temple University.
- Thermo Fisher Scientific. (2009, January 21). 2-Bromo-5-(trifluoromethyl)
- TCI Chemicals. (2025, April 1).
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. nj.gov [nj.gov]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
